TRPC5-IN-1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C20H16N4O |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
4-[[2-(furan-2-ylmethylamino)benzimidazol-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C20H16N4O/c21-12-15-7-9-16(10-8-15)14-24-19-6-2-1-5-18(19)23-20(24)22-13-17-4-3-11-25-17/h1-11H,13-14H2,(H,22,23) |
InChI-Schlüssel |
JXKUKKAHMTYMMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)C#N)NCC4=CC=CO4 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
TRPC5-IN-1: A Technical Guide to its Mechanism of Action in Podocytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transient Receptor Potential Canonical 5 (TRPC5) channels are non-selective cation channels that have emerged as a critical mediator of podocyte injury in the pathogenesis of proteinuric kidney diseases. Their activation leads to calcium influx, triggering a cascade of intracellular events that result in cytoskeletal remodeling, foot process effacement, and ultimately, proteinuria. This technical guide provides an in-depth exploration of the mechanism of action of TRPC5 inhibitors in podocytes, with a focus on the selective inhibitor TRPC5-IN-1. Due to the limited specific data on this compound, this guide extrapolates its likely mechanism based on the well-characterized actions of other selective TRPC5 inhibitors, such as ML204 and AC1903. This document outlines the key signaling pathways, presents quantitative data for various TRPC5 inhibitors, details essential experimental protocols for their study, and provides visual representations of these processes to facilitate a comprehensive understanding for researchers in nephrology and drug discovery.
Introduction to TRPC5 in Podocyte Pathophysiology
Podocytes are highly specialized epithelial cells that form a crucial component of the glomerular filtration barrier in the kidney. Injury to these cells is a central event in the development of many glomerular diseases, leading to the loss of protein into the urine (proteinuria), a hallmark of chronic kidney disease (CKD).
TRPC5 channels are expressed in podocytes and are implicated in the detrimental calcium signaling that drives podocyte dysfunction.[1][2] Under pathological conditions, various stimuli, including angiotensin II and other injurious agents, can lead to the activation of TRPC5 channels.[1][3] This activation results in an influx of calcium ions (Ca²⁺), initiating a signaling cascade that disrupts the intricate actin cytoskeleton of podocytes, leading to the breakdown of the filtration barrier.[4][5] Therefore, the inhibition of TRPC5 channels presents a promising therapeutic strategy for the treatment of proteinuric kidney diseases.
This compound and Other Selective TRPC5 Inhibitors
This compound, also known as Compound 6j, is a selective inhibitor of the TRPC5 ion channel.[1] While detailed studies on its specific effects in podocytes are not extensively published, it is recognized for its potential in the research of chronic kidney disease.[1][2]
This guide will also refer to the actions of other well-studied selective TRPC5 inhibitors, namely ML204 and AC1903, to provide a comprehensive overview of the mechanistic consequences of TRPC5 inhibition in podocytes.[4][5]
Quantitative Data on TRPC5 Inhibitors
The following table summarizes the available quantitative data for this compound and other key TRPC5 inhibitors. This data is essential for comparing the potency and efficacy of these compounds in experimental settings.
| Compound | Target(s) | IC50 / % Inhibition | Cell Type/Assay | Reference |
| This compound | TRPC5 | 50.5% inhibition at 3 µM | Not specified | [1][2] |
| ML204 | TRPC4/5 | ~1 µM (intracellular Ca²⁺ assay), ~3 µM (patch-clamp) | HEK293 cells expressing TRPC4 | [6] |
| AC1903 | TRPC5 | 4.06 µM | Not specified | [6] |
| GFB-8438 | TRPC4/5 | 0.18 µM (hTRPC5), 0.29 µM (hTRPC4) | Qpatch assay | [7] |
Mechanism of Action of TRPC5 Inhibition in Podocytes
The inhibition of TRPC5 channels by compounds like this compound is expected to counteract the pathological signaling cascade initiated by excessive calcium influx in podocytes. The core mechanism involves the stabilization of the podocyte actin cytoskeleton and the preservation of key structural proteins.
The TRPC5-Rac1 Signaling Axis
A critical pathogenic pathway in podocytes involves a positive feedback loop between TRPC5 and the small GTPase Rac1.[1][8] Injurious stimuli can activate Rac1, which in turn promotes the translocation of TRPC5 channels to the plasma membrane, increasing their surface expression and activity.[1][8] The subsequent TRPC5-mediated Ca²⁺ influx further activates Rac1, perpetuating a cycle of cytoskeletal disruption.[3]
TRPC5 inhibitors interrupt this feedback loop by blocking the initial Ca²⁺ influx, thereby preventing the sustained activation of Rac1.[5] This leads to a reduction in actin remodeling and preserves the normal architecture of podocyte foot processes.
Preservation of Synaptopodin
Synaptopodin is an actin-associated protein that is essential for maintaining the integrity of the podocyte cytoskeleton and the slit diaphragm.[9] In response to injurious stimuli and subsequent TRPC5 activation, Ca²⁺ influx leads to the degradation of synaptopodin.[4][5] The loss of synaptopodin is a key step in the development of foot process effacement and proteinuria.
By blocking Ca²⁺ entry, TRPC5 inhibitors prevent the degradation of synaptopodin, thereby stabilizing the actin cytoskeleton and protecting the structure of the podocyte foot processes.[4][5]
Signaling Pathway Diagram
Experimental Protocols
To investigate the mechanism of action of this compound and other TRPC5 inhibitors in podocytes, several key experimental techniques are employed.
Calcium Imaging
This protocol is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPC5 activation and inhibition.
Materials:
-
Cultured podocytes on glass coverslips
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
TRPC5 agonist (e.g., Englerin A, Protamine Sulfate)
-
This compound or other inhibitors
-
Fluorescence microscopy system equipped for ratiometric imaging (340/380 nm excitation, 510 nm emission)
Procedure:
-
Cell Culture: Plate podocytes on poly-L-lysine-coated glass coverslips and culture until they reach the desired confluency and differentiation state.
-
Dye Loading:
-
Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 20 minutes.
-
-
Imaging:
-
Mount the coverslip onto the perfusion chamber of the fluorescence microscope.
-
Continuously perfuse the cells with HBSS.
-
Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.
-
To assess the effect of the inhibitor, pre-incubate the cells with this compound (at the desired concentration, e.g., 3 µM) for 10-20 minutes.
-
Stimulate the cells with a TRPC5 agonist in the continued presence or absence of the inhibitor.
-
Record the changes in the 340/380 nm fluorescence ratio over time. An increase in this ratio indicates an increase in intracellular calcium.
-
-
Data Analysis:
-
Calculate the 340/380 nm ratio for each time point.
-
Quantify the change in the fluorescence ratio in response to the agonist, with and without the inhibitor, to determine the percentage of inhibition.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents, providing definitive evidence of TRPC5 channel inhibition.
Materials:
-
Cultured podocytes
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pulling patch pipettes
-
Extracellular (bath) solution (e.g., containing in mM: 135 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4)
-
Intracellular (pipette) solution (e.g., containing in mM: 130 Cs-methanesulfonate, 10 CsCl, 4 Mg-ATP, 0.3 Na-GTP, 10 HEPES, 10 BAPTA; pH 7.2)
-
TRPC5 agonist
-
This compound or other inhibitors
Procedure:
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Cell Patching:
-
Identify a single, healthy podocyte under the microscope.
-
Approach the cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.
-
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.
-
Current Recording:
-
Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Apply voltage ramps or steps to elicit ion channel currents.
-
Establish a baseline current recording.
-
Perfuse the cell with the TRPC5 agonist to induce a TRPC5-mediated current.
-
Apply this compound along with the agonist to measure the extent of current inhibition.
-
-
Data Analysis:
-
Measure the amplitude of the agonist-induced current before and after the application of the inhibitor.
-
Construct current-voltage (I-V) curves to characterize the properties of the inhibited current.
-
Experimental Workflow Diagram
Conclusion
This compound is a selective inhibitor of the TRPC5 ion channel with therapeutic potential for proteinuric kidney diseases. Based on the extensive research on other selective TRPC5 inhibitors, its mechanism of action in podocytes is predicted to involve the direct blockade of TRPC5-mediated calcium influx. This action interrupts a pathogenic feed-forward loop involving Rac1 activation and leads to the preservation of the critical cytoskeletal protein, synaptopodin. The net effect is the stabilization of the podocyte actin cytoskeleton, prevention of foot process effacement, and maintenance of the glomerular filtration barrier's integrity. Further research specifically characterizing the effects of this compound in podocyte models will be crucial to fully elucidate its therapeutic potential. This guide provides the foundational knowledge and experimental framework for such investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TRPC5 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Membrane Transporter/Ion Channel | DC Chemicals [dcchemicals.com]
- 9. COVID-19-induced neurological symptoms: focus on the role of metal ions - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of TRPC5-IN-1: A Technical Guide for Researchers
An in-depth exploration of the burgeoning therapeutic landscape of Transient Receptor Potential Canonical 5 (TRPC5) channel inhibition, focusing on the preclinical and emerging clinical significance of TRPC5-IN-1 and its analogs. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the mechanism of action, quantitative efficacy, and experimental validation of TRPC5 inhibitors.
Executive Summary
Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel implicated in a growing number of pathologies, positioning it as a promising therapeutic target. Overexpression and overactivation of TRPC5 are linked to the progression of chronic kidney diseases, anxiety disorders, chronic pain, and chemoresistance in cancer. A new class of inhibitors, exemplified by this compound and its derivatives, has demonstrated significant therapeutic potential in preclinical models by mitigating the downstream effects of aberrant TRPC5 activity. This guide provides a detailed overview of the current understanding of TRPC5 inhibition, with a focus on quantitative data and experimental methodologies to facilitate further research and development in this exciting field.
The Role of TRPC5 in Disease Pathophysiology
TRPC5 is a Ca2+-permeable cation channel that can be activated by a variety of stimuli, including G-protein coupled receptors (GPCRs) and receptor tyrosine kinases.[1] Its activation leads to an influx of Ca2+ and other cations, triggering a cascade of intracellular signaling events.
Kidney Disease
In the context of kidney disease, particularly focal segmental glomerulosclerosis (FSGS), TRPC5 is a key mediator of podocyte injury.[2][3] Damage to podocytes activates Rac1, which in turn leads to the translocation of TRPC5 to the cell membrane.[2][3] This initiates a detrimental feed-forward loop where activated TRPC5 further stimulates Rac1, driving cytoskeletal remodeling, podocyte effacement, and subsequent proteinuria.[2] Inhibition of TRPC5 has been shown to protect podocytes and reduce proteinuria in animal models of FSGS.[2][4]
Anxiety and Depression
TRPC5 is highly expressed in brain regions associated with fear and anxiety, such as the amygdala and hippocampus.[5] Studies have shown that TRPC5 knockout mice exhibit reduced anxiety-like behaviors.[6] A TRPC4/5 inhibitor is currently in clinical trials for the treatment of anxiety and depression.[6]
Chronic Pain
TRPC5 is expressed in sensory neurons and is implicated in the transmission of pain signals.[7] The lipid lysophosphatidylcholine (LPC), which is elevated in several chronic pain conditions, can activate TRPC5.[7] Inhibition of TRPC5 has been shown to alleviate pain in various animal models, including those for surgical pain, chemotherapy-induced neuropathy, and migraine, without affecting the normal sense of touch.[7]
Cancer Chemoresistance
In certain cancers, such as breast cancer, TRPC5 overexpression is associated with chemoresistance.[8] TRPC5-mediated Ca2+ influx can activate the transcription factor NFATC3, leading to the upregulation of the drug efflux pump P-glycoprotein (P-gp), which expels chemotherapeutic agents from the cancer cells.[8]
Quantitative Data on TRPC5 Inhibitors
A number of small molecule inhibitors of TRPC5 have been identified and characterized. The following tables summarize the available quantitative data for key compounds, providing a basis for comparison and selection for further studies.
| Compound | Target(s) | IC50 (µM) | Selectivity | Reference(s) |
| GFB-8438 | hTRPC5 | 0.18 (Qpatch), 0.28 (whole cell) | hTRPC4: 0.29 µM. Excellent selectivity against TRPC6 and other TRP family members. | [2][9][10][11] |
| AC1903 | TRPC5 | 4.06 - 14.7 | Selective over TRPC4 and TRPC6 in some assays, but other studies show inhibition of TRPC3, TRPC4, TRPC6, and TRPV4 at similar concentrations. | [12][13][14] |
| ML204 | TRPC4/TRPC5 | 0.96 (TRPC4β) | ~19-fold selective for TRPC4/5 over TRPC6. No significant effect on other TRP channels or voltage-gated ion channels. | [4][15][16] |
| Clemizole | TRPC5 | 1.0 - 1.3 | 6-fold selective for TRPC5 over TRPC4β (IC50 = 6.4 µM). Also inhibits TRPC3 (IC50 = 9.1 µM) and TRPC6 (IC50 = 11.3 µM). | [5][17][18] |
Table 1: In Vitro Potency and Selectivity of TRPC5 Inhibitors.
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference(s) |
| GFB-8438 | DOCA-salt rat model of FSGS | 30 mg/kg, s.c., once daily for 3 weeks | Significantly reduced urinary protein and albumin concentrations without affecting blood pressure. | [2][10] |
| AC1903 | AT1R transgenic rat model of FSGS | 50 mg/kg, i.p., twice daily for 7 days | Suppressed severe proteinuria and prevented podocyte loss. | [13][19] |
Table 2: In Vivo Efficacy of TRPC5 Inhibitors.
| Compound | Clinical Trial Identifier | Phase | Status | Key Findings |
| GFB-887 | NCT03970122 | Phase 1 | Completed | Well-tolerated in healthy volunteers. Showed dose-dependent reductions in urinary Rac1, confirming target engagement. |
| GFB-887 | NCT04387448 | Phase 2 | Ongoing | Preliminary data in FSGS patients showed a statistically significant and clinically meaningful reduction in proteinuria compared to placebo. |
Table 3: Clinical Development of TRPC5 Inhibitors.
Signaling Pathways and Experimental Workflows
TRPC5 Activation Signaling Pathway
The activation of TRPC5 is a complex process involving multiple signaling inputs. A key pathway involves the activation of Gq/11-coupled GPCRs, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). While DAG is a known activator of other TRPC channels, its role in TRPC5 activation is less clear and may be indirect. Concurrently, in podocytes, cellular stress can lead to the activation of the small GTPase Rac1, which promotes the translocation of TRPC5 to the plasma membrane, enhancing its activity.
Mechanism of Action of TRPC5 Inhibitors
Small molecule inhibitors of TRPC5, such as GFB-8438 and AC1903, act by directly binding to the TRPC5 channel and stabilizing it in a non-conductive state. This blockade prevents the influx of Ca2+ and disrupts the downstream signaling cascades that contribute to disease pathology. In the context of kidney disease, this inhibition breaks the TRPC5-Rac1 feed-forward loop, thereby protecting podocytes from injury.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for TRPC5 Activity
This protocol is a generalized procedure for measuring TRPC5 channel activity in a heterologous expression system (e.g., HEK293 cells).
Objective: To measure ionic currents through TRPC5 channels in response to agonists and antagonists.
Materials:
-
HEK293 cells stably or transiently expressing human TRPC5.
-
Patch-clamp rig with an amplifier (e.g., Axopatch 200B), digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
-
Intracellular (pipette) solution (in mM): 115 CsCl, 2 MgCl2, 5 Na2ATP, 0.1 NaGTP, 10 HEPES, 10 EGTA, 5.7 CaCl2, pH 7.2 with CsOH.[20]
-
TRPC5 agonist (e.g., Riluzole, (-)-Englerin A).
-
TRPC5 inhibitor (e.g., GFB-8438, AC1903).
Procedure:
-
Culture TRPC5-expressing HEK293 cells on glass coverslips.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.
-
Establish a giga-ohm seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., -100 mV to +100 mV over 1 second) or voltage steps to elicit currents.[20][21]
-
Establish a baseline current recording.
-
Perfuse the cell with the TRPC5 agonist to activate the channel and record the resulting current.
-
After a stable activated current is achieved, co-perfuse with the TRPC5 inhibitor at various concentrations to determine the IC50.
-
Wash out the inhibitor and agonist to observe current reversal.
-
Analyze the data by measuring the current amplitude at a specific voltage (e.g., +80 mV and -80 mV).
DOCA-Salt Hypertensive Rat Model of FSGS
This protocol describes the induction of a model of FSGS in rats to evaluate the in vivo efficacy of TRPC5 inhibitors.
Objective: To induce proteinuric kidney disease in rats and assess the therapeutic effect of a TRPC5 inhibitor.
Materials:
-
Male Sprague-Dawley rats.
-
Deoxycorticosterone acetate (DOCA) pellets (e.g., 45 mg).
-
1% NaCl drinking water.
-
Anesthetic (e.g., isoflurane).
-
Surgical instruments for uninephrectomy.
-
Metabolic cages for urine collection.
-
Assay kits for measuring urinary protein and albumin.
-
TRPC5 inhibitor (e.g., GFB-8438).
Procedure:
-
Acclimatize rats to the housing facility.
-
Perform a left uninephrectomy under anesthesia.
-
Allow a one-week recovery period.
-
Implant a DOCA pellet subcutaneously.
-
Provide the rats with 1% NaCl in their drinking water ad libitum.[2][22]
-
House rats in metabolic cages at regular intervals (e.g., weekly) to collect 24-hour urine samples.
-
Measure baseline urinary protein and albumin levels.
-
Initiate treatment with the TRPC5 inhibitor (e.g., GFB-8438 at 30 mg/kg, s.c., daily) or vehicle control.[2]
-
Continue treatment for the duration of the study (e.g., 3 weeks).
-
Monitor urinary protein and albumin excretion weekly.
-
At the end of the study, euthanize the animals and collect kidney tissue for histological analysis (e.g., to assess glomerulosclerosis and podocyte number).
Conclusion and Future Directions
The inhibition of TRPC5 represents a novel and promising therapeutic strategy for a range of debilitating diseases. The development of potent and selective small molecule inhibitors like GFB-887 has paved the way for clinical investigation, with early results in patients with FSGS being particularly encouraging.[23] The data presented in this guide underscore the significant therapeutic potential of targeting TRPC5.
Future research should focus on:
-
Elucidating the precise molecular mechanisms of action of different classes of TRPC5 inhibitors.
-
Identifying biomarkers to predict patient response to TRPC5-targeted therapies.
-
Exploring the therapeutic potential of TRPC5 inhibition in other indications, such as chronic pain and cancer.
-
Conducting further clinical trials to establish the safety and efficacy of TRPC5 inhibitors in larger patient populations.
The continued investigation into the role of TRPC5 in health and disease will undoubtedly open new avenues for the development of innovative and life-changing medicines.
References
- 1. TRPC5 Is a Ca2+-activated Channel Functionally Coupled to Ca2+-selective Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Clemizole hydrochloride is a novel and potent inhibitor of transient receptor potential channel TRPC5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PIP2 regulation of TRPC5 channel activation and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transient receptor potential channel - Wikipedia [en.wikipedia.org]
- 9. labproservices.com [labproservices.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Nonselective TRPC channel inhibition and suppression of aminoglycoside-induced premature termination codon readthrough by the small molecule AC1903 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Identification of ML204, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. selleckchem.com [selleckchem.com]
- 19. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Stimulation of TRPC5 cationic channels by low micromolar concentrations of lead ions (Pb2+) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. TRPC5 channels undergo changes in gating properties during the activation-deactivation cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 22. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Goldfinch Bio Announces Positive Preliminary Data from Phase 2 Clinical Trial Evaluating GFB-887 as a Precision Medicine for Patients with Focal Segmental Glomerular Sclerosis (FSGS) - BioSpace [biospace.com]
A Technical Guide to the Discovery and Synthesis of Novel TRPC5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel that plays a crucial role in a variety of physiological processes.[1] It is predominantly expressed in the central nervous system, particularly in the hippocampus, amygdala, and frontal cortex, as well as in the kidneys.[1][2] TRPC5 channels are implicated in the regulation of neurite length, growth cone morphology, and calcium signaling.[1] Dysregulation of TRPC5 activity has been linked to a range of pathologies, including anxiety disorders, depression, and progressive kidney diseases like focal segmental glomerulosclerosis (FSGS).[2] Consequently, TRPC5 has emerged as a promising therapeutic target for drug discovery and development. This guide provides an in-depth overview of the discovery, synthesis, and characterization of novel TRPC5 inhibitors, offering a valuable resource for researchers in the field.
TRPC5 Signaling Pathways
TRPC5 channels are activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[3] The activation mechanism is complex and can involve the phospholipase C (PLC) pathway, leading to the generation of diacylglycerol (DAG) and inositol trisphosphate (IP3).[4] In podocytes, a key cell type in the kidney's filtration barrier, TRPC5 activation is closely linked to the small GTPase Rac1.[5] Pathological stimuli can lead to the translocation of TRPC5 to the cell membrane, where its activation triggers a positive feedback loop, further activating Rac1 and leading to cytoskeletal remodeling, podocyte injury, and proteinuria.[5]
Below are diagrams illustrating key TRPC5 signaling pathways.
Caption: GPCR/RTK-mediated activation of the TRPC5 channel.
Caption: The TRPC5-Rac1 feed-forward loop in podocytes.[5]
Quantitative Data of Novel TRPC5 Inhibitors
A number of small molecule inhibitors of TRPC5 have been identified through high-throughput screening and medicinal chemistry efforts. Their potency and selectivity are summarized in the table below.
| Inhibitor | TRPC5 IC₅₀ | TRPC4 IC₅₀ | TRPC6 IC₅₀ | Assay Method | Reference |
| Clemizole | 1.0 - 1.3 µM | 6.4 µM | 11.3 µM | Ca²⁺ influx & Patch Clamp | [1][2] |
| HC-070 | 9.3 nM | 46 nM | >10 µM | Ca²⁺ influx | [6] |
| 0.52 nM (human) | - | - | Patch Clamp | [7] | |
| ML204 | 13.6 µM | 0.96 µM | ~19 µM | Patch Clamp & Ca²⁺ influx | [8][9] |
| AC1903 | 14.7 µM | >100 µM | >100 µM | Patch Clamp | [8] |
| GFB-8438 | 0.18 µM | 0.28 µM | >10 µM | Qpatch | [10] |
| Pico145 | 1.3 nM | 0.349 nM | No effect | Ca²⁺ influx | [3] |
Experimental Protocols
The discovery and characterization of TRPC5 inhibitors rely on a suite of specialized in vitro and in vivo assays. Detailed methodologies for key experiments are provided below.
High-Throughput Screening (HTS) using FLIPR Assay
The Fluorometric Imaging Plate Reader (FLIPR) assay is a common method for high-throughput screening of ion channel modulators. It measures changes in intracellular calcium concentration or membrane potential.
Caption: Workflow for a FLIPR-based TRPC5 inhibitor screen.[11][12]
Detailed Methodology:
-
Cell Culture and Plating:
-
Maintain human embryonic kidney (HEK293) cells stably expressing human TRPC5 in DMEM/F12 medium supplemented with 10% FBS and 0.5 mg/mL Geneticin.[13]
-
Plate the cells at a density of 10,000 cells/well in 384-well black, clear-bottom poly-D-lysine coated plates and incubate overnight at 37°C and 5% CO₂.[13]
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., FLIPR Calcium 5 Assay Kit).
-
Remove the culture medium from the cell plates and add an equal volume of the loading buffer to each well.
-
Incubate the plates for 1 hour at 37°C.[14]
-
-
Compound and Agonist Addition:
-
Prepare serial dilutions of test compounds in an appropriate assay buffer.
-
Add the compounds to the cell plates and incubate for a predetermined time (e.g., 10-30 minutes) to allow for target engagement.
-
Prepare a solution of a known TRPC5 agonist (e.g., 30 µM Rosiglitazone or Englerin A).[10]
-
Use the FLIPR instrument to add the agonist to the wells and simultaneously measure the fluorescence signal.
-
-
Data Acquisition and Analysis:
-
The FLIPR instrument records the fluorescence intensity before and after the addition of the agonist.
-
A decrease in the agonist-induced fluorescence signal in the presence of a test compound indicates potential inhibition of TRPC5.
-
Calculate the percent inhibition for each compound and determine the IC₅₀ values for active compounds.
-
Electrophysiology using Patch-Clamp Technique
Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the effects of inhibitors on ion channel function with high temporal and voltage resolution.
Caption: General workflow for whole-cell patch-clamp experiments.[15][16][17]
Detailed Methodology:
-
Solutions:
-
Recording Procedure:
-
Culture cells expressing TRPC5 on glass coverslips.
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.[15][17]
-
Mount the coverslip in a recording chamber on an inverted microscope and perfuse with ACSF.
-
Approach a cell with the micropipette and apply slight positive pressure.
-
Upon contact with the cell, release the pressure and apply gentle suction to form a giga-ohm seal.
-
Apply a brief pulse of suction to rupture the membrane and establish the whole-cell configuration.
-
Hold the cell at a holding potential of -70 mV.[17]
-
-
Data Acquisition and Analysis:
-
Record baseline currents.
-
Apply a TRPC5 agonist (e.g., riluzole) to the bath to activate TRPC5 currents.
-
Apply different concentrations of the test inhibitor to determine its effect on the agonist-induced current.
-
Analyze the current traces to calculate the percentage of inhibition and construct dose-response curves to determine the IC₅₀.
-
In Vivo Efficacy in a Focal Segmental Glomerulosclerosis (FSGS) Model
The deoxycorticosterone acetate (DOCA)-salt hypertensive rat is a well-established model for studying FSGS and other proteinuric kidney diseases.[18][19][20]
Caption: Workflow for the DOCA-salt rat model of FSGS.[10][19]
Detailed Methodology:
-
Animal Model:
-
Treatment:
-
Animals are randomly assigned to treatment groups (vehicle control and test inhibitor).
-
The TRPC5 inhibitor is administered daily via an appropriate route (e.g., subcutaneous or intraperitoneal injection).[10]
-
-
Efficacy Assessment:
-
Urine is collected weekly to measure total protein and albumin excretion, typically normalized to creatinine levels.
-
Blood pressure is monitored regularly.
-
At the end of the study (e.g., 3-4 weeks), kidneys are harvested for histological analysis to assess the degree of glomerulosclerosis and podocyte loss.[10]
-
Synthesis of Novel TRPC5 Inhibitors
The chemical synthesis of potent and selective TRPC5 inhibitors is a key aspect of their development. The following sections outline the synthetic routes for some of the prominent inhibitors.
Synthesis of GFB-8438
GFB-8438 was efficiently prepared in a three-step sequence from commercially available starting materials.[10]
Reaction Scheme:
-
Alkylation: Standard alkylation of a bromide with piperazinone is carried out at high temperature.
-
Boc Deprotection: The Boc protecting group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
SNAc Reaction: A nucleophilic aromatic substitution (SNAr) reaction with 4,5-dichloropyridazinone furnishes the final product, GFB-8438.[10]
The overall yield after recrystallization is approximately 17%.[10]
Synthesis of Clemizole
The synthesis of clemizole starts from o-phenylenediamine.
Reaction Scheme:
-
Ring Formation: Reaction of o-phenylenediamine with chloroacetic acid leads to the formation of 2-chloromethyl benzimidazole.
-
Alkylation: Displacement of the chlorine with pyrrolidine yields the alkylated product.
-
Final Step: The proton on the imidazole nitrogen is removed with sodium hydride, and the resulting anion is treated with α,4-dichlorotoluene to give clemizole.[23]
Synthesis of HC-070
HC-070 is a xanthine-based inhibitor. While the detailed proprietary synthesis is not fully disclosed in the public literature, its radiosynthesis for PET imaging has been described. The radiosynthesis of [¹¹C]HC-070 was achieved by N-[¹¹C]methylation of its precursor with [¹¹C]CH₃I in DMF using K₂CO₃ as a base, followed by HPLC purification.[24] This suggests that the final step in the non-radioactive synthesis likely involves a similar N-alkylation of a xanthine core.
Conclusion
The discovery and development of novel TRPC5 inhibitors represent a significant advancement in the pursuit of targeted therapies for a range of debilitating diseases. The diverse chemical scaffolds of these inhibitors, from benzimidazoles to xanthines, highlight the active efforts in medicinal chemistry to optimize potency, selectivity, and pharmacokinetic properties. The in-depth understanding of TRPC5 signaling pathways, coupled with robust in vitro and in vivo screening assays, has been instrumental in identifying promising clinical candidates. This technical guide provides a comprehensive overview of the current landscape of TRPC5 inhibitor discovery and synthesis, serving as a valuable resource to accelerate further research and development in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPC5 channels undergo changes in gating properties during the activation-deactivation cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple Mechanisms of TRPC Activation - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Balancing Calcium Signals through TRPC5 and TRPC6 in Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment with HC-070, a potent inhibitor of TRPC4 and TRPC5, leads to anxiolytic and antidepressant effects in mice | PLOS One [journals.plos.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models [frontiersin.org]
- 10. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. moleculardevices.com [moleculardevices.com]
- 14. Development of Cav 1.3 Channel Assay using Optogenetic Methods on FLIPR Tetra System [moleculardevices.com]
- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 16. Patch Clamp Protocol [labome.com]
- 17. docs.axolbio.com [docs.axolbio.com]
- 18. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Renal Inflammation in DOCA-Salt Hypertension: Role of Renal Nerves and Arterial Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 22. omicsonline.org [omicsonline.org]
- 23. Clemizole - Wikipedia [en.wikipedia.org]
- 24. jnm.snmjournals.org [jnm.snmjournals.org]
TRPC5-IN-1: A Technical Guide to its Role in Calcium Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transient Receptor Potential Canonical 5 (TRPC5) channels are non-selective cation channels that play a pivotal role in cellular calcium signaling. Their involvement in a variety of physiological and pathological processes, including chronic kidney disease, neurological disorders, and pain, has made them a significant target for drug discovery.[1][2] This technical guide provides an in-depth overview of TRPC5-IN-1, a selective inhibitor of TRPC5, and its impact on calcium signaling pathways. This document details the pharmacological properties of this compound, methodologies for its experimental evaluation, and its role in modulating downstream cellular events.
Introduction to TRPC5 and its Physiological Significance
TRPC5 is a member of the canonical subfamily of Transient Receptor Potential (TRP) channels. These channels are crucial for regulating the influx of cations, including calcium (Ca2+), into the cell, thereby influencing a multitude of cellular functions.[2] TRPC5 can form both homomeric and heteromeric channels, with TRPC1 being a common partner, which can influence the channel's properties.[3][4]
The activation of TRPC5 channels is intricately regulated by various stimuli. G-protein coupled receptors (GPCRs) that couple to either Gq/11 or Gi/o proteins can activate TRPC5. The Gq/11 pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, and the subsequent rise in intracellular Ca2+ can potentiate TRPC5 activity.[5] The Gi/o pathway can also lead to TRPC5 activation. Furthermore, TRPC5 activity is modulated by intracellular Ca2+ levels, with elevated concentrations potentiating channel opening.
Downstream of its activation, TRPC5-mediated calcium influx has been shown to influence the activity of small GTPases like Rac1, leading to remodeling of the actin cytoskeleton.[6][7] This pathway is particularly relevant in the context of kidney diseases, where TRPC5-mediated damage to podocytes, the cells that form the kidney's filtration barrier, is a key pathological event.[1][7]
This compound: A Selective Inhibitor
This compound is a small molecule inhibitor that demonstrates selectivity for the TRPC5 channel. While a precise IC50 value is not publicly available, it has been shown to cause 50.5% inhibition of TRPC5 at a concentration of 3 µM.[8] Its inhibitory action on TRPC5 makes it a valuable tool for studying the physiological and pathological roles of this channel and a potential starting point for the development of therapeutic agents.
Quantitative Data for TRPC5 Inhibitors
For comparative purposes, the following table summarizes the inhibitory potency of this compound alongside other known TRPC5 inhibitors.
| Inhibitor | IC50 Value | Cell Line | Activator | Assay Type | Reference |
| This compound | 50.5% inhibition at 3 µM | Not Specified | Not Specified | Not Specified | [8] |
| GFB-8438 | 0.28 µM | HEK293 | Rosiglitazone | Manual Patch Clamp | [7] |
| Pico145 (HC-608) | 1.3 nM | HEK293 | (-)-englerin A | Cell-based | |
| AC1903 | Not Specified | Not Specified | Not Specified | Not Specified | |
| Clemizole | Not Specified | HEK293F | Extracellular Calcium | FLIPR Calcium Assay | |
| HC-070 | Not Specified | HEK293F | Extracellular Calcium | FLIPR Calcium Assay |
Signaling Pathways Modulated by this compound
The primary mechanism of action of this compound is the blockade of Ca2+ influx through the TRPC5 channel. This inhibition directly impacts the downstream signaling events that are dependent on TRPC5-mediated calcium entry.
TRPC5 Activation Pathway
The following diagram illustrates the key steps in the Gq/11-PLC mediated activation of TRPC5, a pathway that is inhibited by this compound.
Inhibition of TRPC5 by this compound and Downstream Effects
This compound directly targets the TRPC5 channel, preventing the influx of calcium. This has significant consequences for downstream signaling cascades, particularly those involved in cytoskeletal dynamics.
Experimental Protocols
The following section provides detailed methodologies for key experiments used to characterize TRPC5 inhibitors like this compound.
Whole-Cell Patch Clamp Electrophysiology
This technique is the gold standard for directly measuring the ion channel activity of TRPC5 and the inhibitory effect of compounds.
Objective: To measure ionic currents through TRPC5 channels in response to an agonist and assess the inhibitory effect of this compound.
Materials:
-
HEK293 cells stably expressing human TRPC5.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Poly-D-lysine coated glass coverslips.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl2, 10 HEPES, 0.5 EGTA (pH 7.2 with CsOH).
-
TRPC5 agonist (e.g., 10 µM (-)-englerin A or 100 µM Carbachol).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Patch clamp amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Cell Preparation: Plate HEK293-TRPC5 cells onto poly-D-lysine coated coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution at a rate of 1-2 mL/min.
-
Giga-seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Data Acquisition: Clamp the cell membrane potential at a holding potential of -60 mV. Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.
-
Agonist Application: Perfuse the cell with the external solution containing the TRPC5 agonist to activate the channel and record the resulting currents.
-
Inhibitor Application: After a stable agonist-induced current is achieved, co-perfuse with the agonist and varying concentrations of this compound (e.g., 0.1, 1, 3, 10 µM) to determine the dose-dependent inhibition.
-
Data Analysis: Measure the peak inward and outward currents at specific voltages (e.g., -80 mV and +80 mV) in the presence and absence of the inhibitor. Calculate the percentage of inhibition for each concentration and, if possible, fit the data to a dose-response curve to determine the IC50 value.
Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay
This high-throughput assay is used to measure changes in intracellular calcium concentration in a large number of samples simultaneously.
Objective: To assess the ability of this compound to inhibit agonist-induced increases in intracellular calcium.
Materials:
-
HEK293 cells stably expressing human TRPC5.
-
Black, clear-bottom 96- or 384-well plates.
-
FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Assay Kit).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
TRPC5 agonist (e.g., 100 µM Carbachol).
-
This compound stock solution (10 mM in DMSO).
-
FLIPR instrument.
Procedure:
-
Cell Plating: Seed HEK293-TRPC5 cells into black, clear-bottom microplates and incubate overnight to form a confluent monolayer.
-
Dye Loading: Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions (e.g., FLIPR Calcium 6 dye in assay buffer). Remove the cell culture medium and add the dye loading solution to each well.
-
Incubation: Incubate the plate at 37°C for 1 hour to allow for dye loading.
-
Compound Plate Preparation: Prepare a separate plate containing serial dilutions of this compound in assay buffer. Also include wells with vehicle control (DMSO) and a positive control inhibitor if available.
-
Agonist Plate Preparation: Prepare a plate containing the TRPC5 agonist at a concentration that elicits a robust calcium response (e.g., EC80).
-
FLIPR Measurement:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the assay protocol. The instrument will first add the compounds from the compound plate to the cell plate and incubate for a defined period (e.g., 10-20 minutes).
-
The instrument will then add the agonist from the agonist plate to the cell plate and immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well. Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition). Plot the normalized response against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound serves as a valuable pharmacological tool for the investigation of TRPC5 channel function and its role in calcium signaling. Its ability to selectively inhibit TRPC5 provides a means to dissect the complex downstream pathways regulated by this channel. The detailed experimental protocols provided in this guide offer a framework for the characterization of this compound and other potential modulators of TRPC5. Further research into the precise molecular interactions of this compound with the channel and its effects on various disease models will be crucial in realizing its full therapeutic potential. The continued development of potent and selective TRPC5 inhibitors holds significant promise for the treatment of a range of debilitating diseases.
References
- 1. content-assets.jci.org [content-assets.jci.org]
- 2. What are TRPC5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Intracellular calcium strongly potentiates agonist-activated TRPC5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonistic Regulation of Actin Dynamics and Cell Motility by TRPC5 and TRPC6 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors | eLife [elifesciences.org]
- 8. researchgate.net [researchgate.net]
The Role of TRPC5 in the Pathophysiology of Kidney Disease: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective, calcium-permeable cation channel that has emerged as a critical mediator in the pathophysiology of proteinuric kidney diseases, particularly Focal Segmental Glomerulosclerosis (FSGS).[1] In renal podocytes, the primary cells of the glomerular filtration barrier, TRPC5 is implicated in a detrimental feed-forward loop involving the small GTPase Rac1.[1][2][3] Pathological stimuli can trigger Rac1 activation, which promotes the translocation of TRPC5 to the cell membrane.[1][4] The subsequent influx of calcium through TRPC5 further activates Rac1, leading to actin cytoskeleton remodeling, podocyte foot process effacement, cell loss, and proteinuria—the hallmark of glomerular diseases.[1][5] This guide provides an in-depth review of the signaling pathways, supporting quantitative data, and key experimental protocols relevant to the study of TRPC5 in kidney disease. While some conflicting data exists, the therapeutic potential of targeting this channel is underscored by preclinical studies where specific TRPC5 inhibitors have successfully reduced proteinuria and preserved podocyte health in animal models, paving the way for clinical investigation.[6][7][8]
TRPC5 Expression and Function in the Kidney
TRPC5 is a member of the canonical subfamily of Transient Receptor Potential (TRP) channels, which are widely expressed and function as cellular sensors.[9][10] In the kidney, TRPC5 expression has been identified in podocytes, specialized cells that are integral to the glomerular filtration barrier.[5][9] Under physiological conditions, TRPC5, along with its close relative TRPC6, contributes to the regulation of intracellular calcium homeostasis, which is vital for maintaining the intricate actin cytoskeletal structure of podocyte foot processes.[4][9] However, under pathological stress, this regulatory role can become a driver of disease.
The Pathophysiological TRPC5-Rac1 Signaling Axis in Podocytes
A substantial body of evidence points to a positive feedback loop between TRPC5 and the Rho-family GTPase Rac1 as a central mechanism of podocyte injury.[1][2][5] This pathway is considered a key driver of podocyte damage in proteinuric kidney diseases.[1]
The signaling cascade proceeds as follows:
-
Initial Insult: Pathological stimuli, such as excessive Angiotensin II (Ang II) signaling or other injurious factors, lead to the initial activation of Rac1.[4]
-
TRPC5 Translocation: Activated Rac1 (Rac1-GTP) promotes the trafficking and insertion of TRPC5 channels into the podocyte's plasma membrane.[1][2][4]
-
Calcium Influx: The increased density of TRPC5 channels at the membrane results in excessive calcium (Ca²⁺) influx.[4][5]
-
Feed-Forward Amplification: This surge in intracellular Ca²⁺ further activates Rac1, creating a self-amplifying loop that perpetuates channel trafficking and calcium signaling.[1][3]
-
Cytoskeletal Collapse: The sustained high levels of intracellular calcium and Rac1 activity disrupt the delicate balance of the actin cytoskeleton. This leads to the degradation of crucial structural proteins like synaptopodin, causing the characteristic effacement (flattening) of podocyte foot processes.[1][5][11]
-
Podocyte Loss and Proteinuria: The severe cytoskeletal damage results in podocyte detachment from the glomerular basement membrane and cell death, compromising the integrity of the filtration barrier and leading to the leakage of protein (albuminuria) into the urine.[1][5]
Role in Specific Kidney Diseases
Focal Segmental Glomerulosclerosis (FSGS)
FSGS is a leading cause of glomerular disease characterized by scarring of the glomeruli and significant proteinuria.[1] The TRPC5 pathway is strongly implicated in its pathogenesis.[1][7] Notably, some inherited forms of FSGS are caused by mutations that lead to constitutively active Rac1, directly linking the genetic cause of the disease to the TRPC5-mediated injury cascade.[6][12] Animal models of FSGS, such as the hypertensive DOCA-salt rat model, have shown that inhibition of TRPC5 can significantly reduce proteinuria and podocyte loss.[1][7]
Other Proteinuric Diseases
The mechanism of TRPC5-driven podocyte injury is relevant to a broader range of proteinuric conditions, including diabetic nephropathy.[13] While TRPC6 has been more extensively studied in diabetes, the central role of podocyte damage in these diseases makes TRPC5 a compelling therapeutic target.[14][15] Pharmacological inhibition of TRPC5 has been shown to protect the kidney filter in multiple rodent models of kidney disease, suggesting a clinically relevant role beyond a single etiology.[3][5]
Therapeutic Targeting of TRPC5
The central role of TRPC5 in mediating podocyte damage has made it an attractive target for drug development.[1][5][10] Several small-molecule inhibitors have been developed and tested in preclinical models, demonstrating significant therapeutic potential.
| Inhibitor | Animal Model | Key Outcome | Reference |
| GFB-8438 | DOCA-salt rat (FSGS model) | Significantly reduced total protein and albumin in urine. | [1][7] |
| AC1903 | Transgenic rat (FSGS model) | Suppressed severe proteinuria and prevented podocyte loss. | [6][12] |
| AC1903 | Hypertensive rat model | Provided therapeutic benefit, ameliorating disease progression. | [6][16] |
| ML204 | LPS-induced albuminuria mouse model | Similar protective effects to TRPC5 knockout. | [17] |
These promising results have led to clinical development; for instance, the TRPC5 inhibitor GFB-887 has entered Phase 1 clinical trials for the treatment of kidney disease.[8]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating TRPC5's role in kidney disease.
Table 1: Effects of TRPC5 Modulation in Transgenic Mouse Models Data from a study where wild-type (TG) or dominant-negative (DN) TRPC5 was overexpressed in mice.
| Parameter | Mouse Model | Value | Note | Reference |
| TRPC5 mRNA Expression | TG and DN | 8-10 fold higher | Compared to wild-type C57BL/6 mice. | [9] |
| Peak Ca²⁺ Transients | TG | Higher than DN | In primary podocytes after Carbachol (Cch) treatment. | [9] |
| LPS-Induced Albuminuria | TG and DN | No difference | Compared to wild-type controls, suggesting overexpression alone did not aggravate injury in this model. | [9][18] |
Controversies and Alternative Findings
While the TRPC5-Rac1 axis is a well-supported model, the role of TRPC5 in kidney disease is not without controversy. Some studies using transgenic mice that overexpress either wild-type or a dominant-negative (pore mutant) TRPC5 did not observe spontaneous kidney disease or a worsening of lipopolysaccharide (LPS)-induced albuminuria.[9][18] Another study concluded that TRPC5's role may be redundant to TRPC6 and that podocyte injury driven by constitutively active Rac1 was not ameliorated by TRPC5 inhibition.[2] That same study also reported a failure to detect functional TRPC5 channels in primary podocyte cultures using patch-clamp techniques.[2] These discrepant findings highlight the complexity of podocyte biology and suggest that the impact of TRPC5 may be context-dependent or that other compensatory mechanisms exist.
Key Experimental Protocols
This section provides an overview of essential methodologies for studying TRPC5 in the context of kidney disease.
Isolation of Rat Kidney Glomeruli
This protocol is foundational for obtaining primary podocytes or for studying the glomerulus as a functional unit.
-
Euthanasia and Perfusion: Anesthetize an adult Sprague-Dawley rat and perfuse the kidneys with a sterile buffer (e.g., PBS with heparin) to remove blood.
-
Kidney Dissection: Excise the kidneys and dissect the cortex from the medulla on ice.
-
Mechanical Sieving: Mince the cortical tissue into ~1 mm³ pieces.[19] Gently press the minced tissue through a 106-µm stainless steel mesh sieve using a pestle.[19]
-
Filtration: Wash the filtrate through the sieve with cold buffer. Pass the resulting suspension through a 100-µm cell strainer to collect the glomeruli, which are retained by the mesh.[19]
-
Washing and Collection: Invert the strainer and wash the glomeruli into a petri dish for collection and subsequent cell culture or analysis.
Calcium Imaging in Podocytes or Isolated Glomeruli
This method measures changes in intracellular calcium concentration ([Ca²⁺]i), a direct readout of TRPC5 channel activity.
-
Cell Loading: Incubate cultured podocytes or isolated glomeruli with a ratiometric calcium indicator dye, such as Fura-2 AM (acetoxymethyl ester), in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.[5][20]
-
Washing: Gently wash the cells twice with the buffer to remove any extracellular dye.
-
Imaging Setup: Mount the coverslip with the loaded cells onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a light source, filter wheel, and a sensitive camera.
-
Data Acquisition: Excite the Fura-2 dye by alternating between 340 nm and 380 nm wavelengths.[20] Capture the fluorescence emission at ~510 nm.
-
Stimulation: Establish a baseline reading, then perfuse the chamber with a TRPC5 agonist (e.g., Angiotensin II) or other stimuli. Record the change in fluorescence intensity over time.
-
Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380). This ratio is proportional to the intracellular calcium concentration.
Co-Immunoprecipitation (Co-IP) and Western Blot
This technique is used to identify protein-protein interactions (e.g., between TRPC5 and regulatory proteins) and to quantify protein expression levels.
-
Lysate Preparation: Prepare protein lysates from kidney tissue or cultured cells using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.[19]
-
Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific to the target protein (e.g., anti-TRPC5) overnight at 4°C.[19]
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads multiple times to remove non-specifically bound proteins. Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF or nitrocellulose membrane, and probe with a primary antibody against the suspected interacting protein (e.g., anti-Rac1) or the target protein itself.[19] Detect with a secondary antibody conjugated to HRP and visualize using chemiluminescence.
Conclusion
TRPC5 has been identified as a crucial player in the molecular cascade leading to podocyte injury and proteinuria. The TRPC5-Rac1 signaling axis represents a compelling, targetable pathway for a range of proteinuric kidney diseases. While some research presents conflicting results that warrant further investigation, the significant body of evidence supporting its pathogenic role, coupled with the success of specific inhibitors in preclinical models, establishes TRPC5 as a high-priority target for the development of novel therapies aimed at preserving kidney function. Future research should focus on clarifying its precise role in different disease contexts and advancing TRPC5 inhibitors through clinical trials.
References
- 1. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small GTPase regulatory protein Rac1 drives podocyte injury independent of cationic channel protein TRPC5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models [frontiersin.org]
- 4. Balancing Calcium Signals through TRPC5 and TRPC6 in Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the TRPC5 ion channel protects the kidney filter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors | eLife [elifesciences.org]
- 9. TRPC5 Does Not Cause or Aggravate Glomerular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are TRPC5 inhibitors and how do they work? [synapse.patsnap.com]
- 11. Inhibition of the TRPC5 ion channel protects the kidney filter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models. | Broad Institute [broadinstitute.org]
- 13. TRPC Channels in Proteinuric Kidney Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Canonical Transient Receptor Potential (TRPC) Channels in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stop TRPC5 in Kidney Disease: A Game Changer for Renal Allograft Protection? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. TRPC5 Does Not Cause or Aggravate Glomerular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Methods to Study TRPC Channel Regulation by Interacting Proteins - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
Understanding the structure and function of the TRPC5 ion channel
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Canonical 5 (TRPC5) ion channel is a non-selective, calcium-permeant cation channel that plays a crucial role in a multitude of physiological processes. As a member of the TRP channel superfamily, TRPC5 is implicated in neuronal development, fear and anxiety responses, kidney function, and pain perception.[1][2][3][4][5] Its involvement in various pathophysiological conditions has positioned it as a promising therapeutic target for a range of disorders, including anxiety, depression, chronic kidney disease, and pain.[4][5][6][7][8] This in-depth technical guide provides a comprehensive overview of the structure, function, and signaling pathways of the TRPC5 ion channel, with a focus on quantitative data, experimental methodologies, and visual representations to aid in research and drug development efforts.
I. Molecular Structure of TRPC5
The three-dimensional structure of the TRPC5 channel has been elucidated through cryo-electron microscopy (cryo-EM), providing unprecedented insights into its architecture and gating mechanisms.
A. Quaternary Structure
The TRPC5 channel assembles as a homotetramer, with four identical subunits arranged symmetrically around a central ion-conducting pore.[1][9] This four-fold symmetry is a characteristic feature of many TRP channels. The overall dimensions of the mouse TRPC5 homotetramer are approximately 100 Å x 100 Å x 120 Å.[1][9] TRPC5 can also form heterotetrameric channels with other TRPC subfamily members, such as TRPC1 and TRPC4, which can alter its functional properties.[3][6][10][11]
B. Subunit Topology
Each TRPC5 subunit is composed of six transmembrane helices (S1-S6), with a pore loop located between S5 and S6 that lines the ion conduction pathway. Both the N-terminus and C-terminus reside in the cytoplasm. The N-terminus contains ankyrin repeats, and the C-terminus includes a TRP domain, which are important for channel assembly and regulation.
C. High-Resolution Structural Data
Recent cryo-EM studies have resolved the structure of the mouse and human TRPC5 channels to high resolutions, enabling detailed atomic modeling.
| Construct | Organism | Resolution | Method | PDB ID |
| TRPC5 (apo state) | Mouse | 2.9 Å | Cryo-EM | 6AEI |
| TRPC5 (apo state) | Mouse | 2.8 Å | Cryo-EM | 6AW7 |
| hTRPC5 in complex with Clemizole | Human | 2.7 Å | Cryo-EM | 7D5E |
| hTRPC5 in complex with HC-070 | Human | 2.7 Å | Cryo-EM | 7D5F |
Table 1: High-resolution structural data for the TRPC5 ion channel.
II. Function and Biophysical Properties
TRPC5 is a non-selective cation channel, permeable to Na+, K+, and Ca2+. Its activation leads to membrane depolarization and an increase in intracellular calcium concentration, thereby influencing a wide range of cellular processes.
A. Gating Mechanisms
The gating of TRPC5 is complex and polymodal, being regulated by a variety of stimuli:
-
Receptor-Operated Activation: TRPC5 is primarily activated downstream of G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) that activate phospholipase C (PLC).[1][2][3] PLC-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) is a key step in this pathway.[1]
-
Store-Operated Activation: TRPC5 can also be activated by the depletion of intracellular calcium stores, a process that involves interaction with the stromal interaction molecule 1 (STIM1).[2][3][6]
-
Redox Sensitivity: The channel's activity is modulated by the cellular redox state. Reducing agents enhance TRPC5 activity, and this is thought to be mediated by the reduction of an extracellular disulfide bond.[3][9]
-
Temperature Sensitivity: TRPC5 is sensitive to cold temperatures, with its activity being potentiated by cooling in the range of 37–25 °C.[5][12]
-
Mechanical Stress: The channel is responsive to membrane stretch.[2]
B. Biophysical Characteristics
Electrophysiological studies have characterized the key biophysical properties of the TRPC5 channel.
| Property | Value | Conditions |
| Single-channel conductance (inward) | ~40-41 pS | At negative potentials (-60 mV) |
| Single-channel conductance (outward) | ~130 pS | At positive potentials (>+60 mV) |
| Relative ion permeability (PCa/PNa) | >2 | Varies with experimental conditions |
| IC50 for intracellular Mg2+ block | ~0.5 mM | At +30 mV |
Table 2: Key biophysical properties of the TRPC5 ion channel.[13][14][15]
III. Signaling Pathways
TRPC5 is integrated into complex signaling networks that regulate its activity and downstream cellular responses.
A. GPCR-PLC Signaling Cascade
A primary activation pathway for TRPC5 involves the canonical Gq/11-PLC signaling cascade.
Caption: GPCR-PLC signaling pathway leading to TRPC5 activation.
B. TRPC5-CaMKIIβ Signaling in Neuronal Morphogenesis
In the developing brain, TRPC5 plays a critical role in regulating dendrite patterning through a specific interaction with Calcium/calmodulin-dependent protein kinase II β (CaMKIIβ).
Caption: TRPC5-CaMKIIβ signaling in dendrite patterning.[16][17]
IV. Experimental Protocols
The study of TRPC5 relies on a combination of structural biology, electrophysiology, and cell imaging techniques.
A. Cryo-Electron Microscopy (Cryo-EM) of TRPC5
Objective: To determine the high-resolution three-dimensional structure of the TRPC5 ion channel.
Caption: A generalized workflow for Cryo-EM structure determination of TRPC5.
Methodology:
-
Protein Expression and Purification: The human or mouse TRPC5 construct is overexpressed in a suitable cell line (e.g., HEK293 cells). The protein is then solubilized from the cell membrane using detergents and purified via affinity chromatography.[6]
-
Cryo-EM Sample Preparation: The purified TRPC5 protein is applied to an EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane to vitrify the sample.
-
Data Acquisition: The vitrified sample is imaged in a transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector. Thousands of movies of the randomly oriented TRPC5 particles are collected.
-
Image Processing and 3D Reconstruction: The movies are processed to correct for beam-induced motion. Individual particle images are picked, classified in 2D and 3D, and then reconstructed to generate a high-resolution 3D map of the channel.[3]
-
Model Building: An atomic model of TRPC5 is built into the cryo-EM density map and refined.[1][9]
B. Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the ionic currents flowing through TRPC5 channels in the plasma membrane of a single cell.
Methodology:
-
Cell Preparation: HEK293 cells are transiently or stably transfected with a plasmid encoding TRPC5.
-
Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal" (resistance > 1 GΩ).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Data Acquisition: The membrane potential is clamped at a desired voltage, and the resulting ionic currents are recorded. Voltage ramps or steps are applied to study the voltage-dependence of the channel.[13][18][19] Channel activators and inhibitors are applied to the bath solution to characterize the pharmacological properties of TRPC5.[9]
C. Calcium Imaging
Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) resulting from TRPC5 activation.
Methodology:
-
Cell Loading: Cells expressing TRPC5 are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM).[20][21]
-
Imaging Setup: The cells are placed on the stage of a fluorescence microscope equipped with a light source for excitation and a camera for detecting the emitted fluorescence.
-
Baseline Measurement: The baseline fluorescence intensity is recorded before stimulation.
-
Stimulation: A TRPC5 agonist is added to the extracellular solution to activate the channels.
-
Data Acquisition and Analysis: The change in fluorescence intensity over time is recorded. For ratiometric dyes like Fura-2, the ratio of fluorescence emitted at two different excitation wavelengths is calculated to determine the intracellular calcium concentration.[20][21][22]
V. Pharmacological Modulation
The development of selective modulators for TRPC5 is an active area of research for therapeutic applications.
| Compound Class | Compound Name | Effect | Potency (IC50/EC50) | Notes |
| Inhibitors | Clemizole | Inhibition | ~1-5 µM | Also an H1 antagonist |
| HC-070 | Inhibition | Nanomolar range | High selectivity for TRPC4/5 | |
| ML204 | Inhibition | ~10 µM | TRPC4/5 blocker | |
| GFB-8438 | Inhibition | Potent and selective | Efficacious in a model of focal segmental glomerulosclerosis | |
| Activators | Englerin A | Activation | - | Natural product |
| AM237 | Activation | ~15-20 nM | HC-070 family compound |
Table 3: Representative pharmacological modulators of the TRPC5 ion channel.[3][6][9][23][24][25]
VI. Tissue Distribution and Physiological Roles
TRPC5 is expressed in various tissues, with particularly high levels in the brain, kidney, and liver.[3][6][26] Its expression pattern correlates with its diverse physiological functions.
-
Central Nervous System: TRPC5 is found in the hippocampus, amygdala, and cerebellum.[2][11] It is involved in regulating innate fear and anxiety, as well as in dendrite patterning and motor coordination.[9][16][17]
-
Kidney: In the kidney, TRPC5 is expressed in podocytes and is implicated in the pathogenesis of progressive kidney diseases.[1][23] Inhibition of TRPC5 has been shown to be protective in models of focal segmental glomerulosclerosis.[23]
-
Cardiovascular System: TRPC5 is expressed in vascular smooth muscle cells and may play a role in regulating blood pressure.[9]
-
Sensory System: TRPC5 contributes to cold sensation and is a potential target for the development of novel analgesics.[4][5][12]
VII. Conclusion
The TRPC5 ion channel is a multifaceted signaling protein with a complex structure and a wide array of functions. The elucidation of its high-resolution structure has provided a foundation for understanding its gating mechanisms and for the rational design of selective modulators. Continued research into the intricate signaling pathways and physiological roles of TRPC5 will undoubtedly pave the way for novel therapeutic strategies targeting a range of human diseases. This guide serves as a foundational resource for scientists and researchers dedicated to advancing our understanding of this important ion channel.
References
- 1. Cryo-EM structure of TRPC5 at 2.8-Å resolution reveals unique and conserved structural elements essential for channel function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPC5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors | eLife [elifesciences.org]
- 4. TRPC5 and the path towards analgesic drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The TRPC5 receptor as pharmacological target for pain and metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are TRPC5 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Review of Transient Receptor Potential Canonical (TRPC5) Channel Modulators and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. TRPC5 - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. TRPC5 channels undergo changes in gating properties during the activation-deactivation cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Properties and Therapeutic Potential of Transient Receptor Potential Channels with Putative Roles in Adversity: Focus on TRPC5, TRPM2 and TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchwithrutgers.com [researchwithrutgers.com]
- 16. A TRPC5-regulated calcium signaling pathway controls dendrite patterning in the mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A TRPC5-regulated calcium signaling pathway controls dendrite patterning in the mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Studying Endogenous TRP Channels in Visceral and Vascular Smooth Muscles - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Methods to Study TRPC Channel Regulation by Interacting Proteins - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Characterization of TRPC Channels in a Heterologous System Using Calcium Imaging and the Patch-Clamp Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
- 25. Inhibition of Canonical Transient Receptor Potential Channels 4/5 with Highly Selective and Potent Small-Molecule HC-070 Alleviates Mechanical Hypersensitivity in Rat Models of Visceral and Neuropathic Pain [mdpi.com]
- 26. mdpi.com [mdpi.com]
A Technical Guide to Preliminary Studies of TRPC5 Inhibitors for Neurodegenerative Disorders
Disclaimer: As of the latest literature review, there is no publicly available information on a specific investigational compound designated "TRPC5-IN-1." This technical guide will therefore focus on the preclinical data and methodologies of well-characterized, representative Transient Receptor Potential Canonical 5 (TRPC5) inhibitors, such as HC070 and NU6027 , to serve as a comprehensive resource for researchers in the field.
Introduction: The Role of TRPC5 in Neurodegenerative Disorders
Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective, calcium-permeable cation channel predominantly expressed in the brain, including the hippocampus, amygdala, and substantia nigra.[1][2] Under physiological conditions, TRPC5 is involved in processes such as neurite outgrowth and fear-related behavior.[3][4] However, mounting evidence implicates the dysregulation and over-activation of TRPC5 channels in the pathophysiology of several neurodegenerative disorders.[5]
Pathological stimuli, particularly oxidative stress, can trigger the activation of TRPC5 channels.[1][6] This leads to excessive influx of calcium (Ca²⁺) and sodium (Na⁺) ions, disrupting intracellular homeostasis.[5] This Ca²⁺ overload is a key contributor to a cascade of neurotoxic events, including mitochondrial dysfunction, activation of apoptotic pathways like calpain-caspase, and ultimately, neuronal cell death.[6][7] Increased TRPC5 expression or activity has been observed in experimental models of Parkinson's disease, traumatic brain injury (TBI), Huntington's disease, and epilepsy, making it a compelling therapeutic target for neuroprotection.[7][8]
Inhibiting TRPC5 channels presents a promising strategy to mitigate this neurotoxic cascade. Small molecule inhibitors can block the pathological ion influx, thereby preserving mitochondrial health, reducing oxidative stress, and preventing neuronal loss.[6][7] This guide summarizes the preclinical evidence for TRPC5 inhibitors, details the experimental protocols used to evaluate them, and provides a framework for future research.
Mechanism of Action: TRPC5-Mediated Neurotoxicity
The activation of TRPC5 channels is a central node in a signaling pathway that leads to neuronal damage. In neurodegenerative contexts, upstream triggers like α-synuclein aggregates (in Parkinson's disease) or trauma-induced oxidative stress initiate this cascade.[6][9] The binding of ligands to G-protein coupled receptors (GPCRs) can also activate TRPC5 through the phospholipase C (PLC) pathway.[3][10] The resulting excessive Ca²⁺ influx activates downstream executioner enzymes, such as calpains, which are cysteine proteases that cleave key cellular substrates and initiate apoptosis.[6]
Preclinical Efficacy: Quantitative Data Summary
The neuroprotective effects of TRPC5 inhibitors have been quantified in various in vitro and in vivo models. The following tables summarize key findings for representative compounds.
Table 1: Summary of In Vitro Efficacy Data for TRPC5 Inhibitors
| Compound | Model System | Endpoint Measured | Key Result | Reference |
|---|---|---|---|---|
| HC070 | SH-SY5Y cells exposed to α-synuclein PFF | Cell Viability | Significant protection against α-synuclein-induced cell death | [6] |
| Mitochondrial Health | Improvement in mitochondrial function | [6] | ||
| Oxidative Stress | Reduction in reactive oxygen species (ROS) | [6] | ||
| Clemizole | SH-SY5Y cells exposed to MPP⁺ | Calcium Influx | Diminished MPP⁺-induced Ca²⁺ influx | [7] |
| Apoptotic Signaling | Decreased apoptotic markers | [7] | ||
| Mitochondrial Health | Restoration of mitochondrial membrane potential | [7] |
| ML204 | Cultured mouse podocytes | Calcium Influx | Reduced protamine sulfate-induced Ca²⁺ transients |[11] |
Table 2: Summary of In Vivo Efficacy Data for TRPC5 Inhibitors
| Compound | Disease Model | Animal | Dosing | Key Outcomes | Reference |
|---|---|---|---|---|---|
| HC070 | Parkinson's Disease (α-synuclein PFF) | Sprague Dawley Rats | Intraperitoneal injection | - Reduced α-synuclein levels- Improved tyrosine hydroxylase (TH) levels- Improved motor and cognitive deficits | [6][12] |
| HC070 | Parkinson's Disease (MPTP-lesioned) | Sprague Dawley Rats | 0.1 & 0.3 mg/kg, i.p. | - Reversal of cognitive and motor deficits- Restoration of TH and TRPC5 expression | [1] |
| NU6027 | Traumatic Brain Injury (TBI) | Rats | 1 mg/kg, i.p. (single dose post-TBI) | - Decreased degenerating neurons in hippocampus (CA3)- Reduced oxidative stress (4HNE staining)- Reduced glial activation (GFAP & Iba-1) |[9][13][14] |
Experimental Protocols and Workflows
Rigorous and reproducible experimental design is critical for evaluating the therapeutic potential of TRPC5 inhibitors. The following diagram illustrates a typical preclinical evaluation workflow, followed by detailed methodologies for key experiments.
In Vivo Traumatic Brain Injury (TBI) Model
This protocol is based on methodologies used to evaluate NU6027.[9][15]
-
Animal Model: Adult male Sprague Dawley rats (250-300g) are used. Animals are housed under standard conditions with ad libitum access to food and water.
-
Surgical Procedure (Controlled Cortical Impact):
-
Anesthetize the rat with isoflurane (5% for induction, 2% for maintenance).
-
Mount the animal in a stereotaxic frame. Maintain body temperature at 37°C using a heating pad.
-
Make a midline scalp incision and expose the skull.
-
Perform a craniotomy (5 mm diameter) over the right parietal cortex, midway between the bregma and lambda sutures, keeping the dura intact.
-
Induce the injury using a pneumatic impactor device with a 3 mm tip at a velocity of 4 m/s, a depth of 2 mm, and a dwell time of 150 ms.
-
Suture the scalp incision. Sham-operated animals undergo the same procedure without the impact.
-
-
Drug Administration:
-
Immediately following the TBI procedure, administer NU6027 (1 mg/kg) or vehicle (e.g., saline with 5% DMSO) via intraperitoneal (i.p.) injection.
-
-
Post-Operative Care: Monitor animals for recovery from anesthesia. Provide post-operative analgesia as required.
-
Tissue Collection and Analysis:
-
At 24 hours post-injury, animals are euthanized via transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Brains are extracted, post-fixed in 4% PFA overnight, and then cryoprotected in a 30% sucrose solution.
-
Brains are sectioned (e.g., 40 µm coronal sections) using a cryostat for subsequent histological analysis.
-
In Vivo Parkinson's Disease (PD) Model
This protocol is based on studies evaluating HC070 and clemizole.[6][7]
-
Animal Model: Adult male Sprague Dawley rats (220-250g).
-
Model Induction (MPTP Infusion):
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Perform bilateral intranigral infusions of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) using a Hamilton syringe. Stereotaxic coordinates for the substantia nigra pars compacta (SNc) are determined from a rat brain atlas.
-
Infuse MPTP slowly over several minutes to allow for diffusion. Leave the needle in place for an additional 5-10 minutes before withdrawal.
-
Sham animals receive vehicle infusions.
-
-
Drug Administration:
-
Treatment with the TRPC5 inhibitor (e.g., HC070, 0.1-0.3 mg/kg, i.p.) can begin on the day of surgery and continue daily for the duration of the study (e.g., 14-28 days).
-
-
Behavioral Analysis:
-
Perform a battery of motor and cognitive tests (e.g., rotarod test, narrow beam walk test, novel object recognition test) at baseline and specified time points post-lesioning to assess functional deficits and therapeutic improvement.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize animals and collect brain tissue for Western blot (for protein quantification of TH, TRPC5, etc.) and immunohistochemistry (for stereological counting of TH-positive neurons in the SNc).
-
Western Blot Analysis
This is a general protocol for quantifying protein levels (e.g., TRPC5, Tyrosine Hydroxylase) in brain tissue lysates.[16][17][18]
-
Sample Preparation (Lysis):
-
Dissect the brain region of interest (e.g., hippocampus, striatum) on ice.
-
Homogenize the tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at ~14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-TRPC5, anti-TH, anti-β-actin) overnight at 4°C, using the manufacturer's recommended dilution.[19]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imaging system.
-
Quantify band intensity using software like ImageJ. Normalize the intensity of the target protein to a loading control (e.g., β-actin).
-
Immunohistochemistry (IHC) for Neuronal Death and Gliosis
This protocol is for analyzing brain sections from in vivo experiments.[13]
-
Section Preparation: Use free-floating brain sections prepared as described in the in vivo protocols.
-
Staining Procedure:
-
Wash sections in PBS.
-
Perform antigen retrieval if required by the primary antibody.
-
Permeabilize sections with 0.3% Triton X-100 in PBS for 15 minutes.
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour.
-
Incubate sections with primary antibodies overnight at 4°C. For neuronal death and gliosis, use:
-
Degenerating Neurons: Fluoro-Jade B staining according to the manufacturer's protocol.
-
Surviving Neurons: Anti-NeuN antibody.
-
Astrogliosis: Anti-GFAP antibody.
-
Microgliosis: Anti-Iba-1 antibody.
-
-
Wash sections and incubate with appropriate fluorescently-labeled secondary antibodies for 2 hours at room temperature.
-
Mount sections onto slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Quantification:
-
Capture images of the region of interest (e.g., hippocampal CA3) using a confocal or fluorescence microscope.
-
Quantify the number of positive cells or the fluorescence intensity in a standardized area across different experimental groups using imaging software.
-
Conclusion and Future Directions
Preliminary studies on TRPC5 inhibitors like HC070 and NU6027 provide a strong rationale for targeting this channel in neurodegenerative disorders. The available data demonstrate that TRPC5 inhibition can effectively reduce neuronal death, oxidative stress, and functional deficits in relevant preclinical models of Parkinson's disease and TBI.[6][9]
Future research should focus on:
-
Expanding to Other Disease Models: Evaluating lead inhibitors in models of Alzheimer's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS).
-
Chronic Dosing and Safety: Assessing the long-term efficacy and safety of TRPC5 inhibitors in chronic neurodegenerative models.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships: Establishing a clear link between drug exposure, target engagement in the central nervous system, and functional outcomes.
-
Biomarker Development: Identifying translatable biomarkers to monitor TRPC5 activity and therapeutic response in clinical settings.
The continued development of potent and selective TRPC5 inhibitors holds significant promise for delivering novel neuroprotective therapies to patients with devastating neurological conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. TRPC5 - Wikipedia [en.wikipedia.org]
- 3. Multiple Mechanisms of TRPC Activation - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Effects of TRPC1’s Lysines on Heteromeric TRPC5-TRPC1 Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are TRPC5 inhibitors and how do they work? [synapse.patsnap.com]
- 6. HC070, a Transient Receptor Potential Canonical 5 (TRPC5) Channels Inhibitor Ameliorated α-synuclein Preformed Fibrils-Induced Parkinson's Disease: A Neurobehavioural and Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amelioration of Parkinson's disease by pharmacological inhibition and knockdown of redox sensitive TRPC5 channels: Focus on mitochondrial health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Blockade of TRPC Channels Limits Cholinergic-Driven Hyperexcitability and Seizure Susceptibility After Traumatic Brain Injury [frontiersin.org]
- 9. Effects of Transient Receptor Potential Cation 5 (TRPC5) Inhibitor, NU6027, on Hippocampal Neuronal Death after Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TRPC5 Is a Ca2+-activated Channel Functionally Coupled to Ca2+-selective Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - Inhibition of the TRPC5 ion channel protects the kidney filter [jci.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. [PDF] Effects of Transient Receptor Potential Cation 5 (TRPC5) Inhibitor, NU6027, on Hippocampal Neuronal Death after Traumatic Brain Injury | Semantic Scholar [semanticscholar.org]
- 15. Pre-Clinical Testing of Therapies for Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Specific Upregulation of TRPC1 and TRPC5 Channels by Mineralocorticoid Pathway in Adult Rat Ventricular Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. bio-rad.com [bio-rad.com]
- 19. datasheets.scbt.com [datasheets.scbt.com]
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Transient Receptor Potential Canonical 5 (TRPC5) channels are non-selective cation channels predominantly expressed in the brain, particularly in regions integral to emotional processing such as the amygdala.[1][2][3] Emerging evidence strongly implicates TRPC5 as a critical mediator of anxiety-related behaviors, positioning it as a promising therapeutic target for anxiety disorders. This technical guide provides a comprehensive overview of the signaling pathways, experimental evidence, and detailed methodologies used to investigate the link between TRPC5 and anxiety. All quantitative data from key studies are summarized in structured tables, and signaling pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Introduction to TRPC5 and its Function in the Brain
TRPC5 is a member of the transient receptor potential (TRP) superfamily of ion channels. It can form homomeric channels or heteromerize with other TRPC subunits, such as TRPC1 and TRPC4, creating channels with diverse functional properties.[1][2][4] These channels are permeable to cations, including Ca2+, and their activation leads to membrane depolarization and an increase in intracellular calcium, thereby modulating neuronal excitability. TRPC5 channels are particularly abundant in the corticolimbic system, which includes the prefrontal cortex, hippocampus, and amygdala, all of which are key brain regions in the regulation of fear and anxiety.[2]
Signaling Pathways Involving TRPC5 in Anxiety
TRPC5 channels are activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases. In the context of anxiety, two key signaling pathways have been identified to modulate TRPC5 activity in the amygdala: the Group I metabotropic glutamate receptor (mGluR) pathway and the cholecystokinin 2 (CCK2) receptor pathway.[1][5]
Activation of Group I mGluRs (mGluR1 and mGluR5) or CCK2 receptors by their respective ligands, glutamate and cholecystokinin (CCK), leads to the activation of Gαq/11 proteins. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While the precise mechanism of TRPC5 activation is still under investigation, it is believed to be mediated by one or both of these second messengers, leading to channel opening, cation influx, and subsequent neuronal depolarization. This increased excitability of neurons in the amygdala is thought to contribute to the expression of anxiety-related behaviors.[1]
References
- 1. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 2. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 3. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Gating Mechanisms of the TRPC5 Ion Channel: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the foundational research concerning the gating mechanisms of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key findings on the channel's activation, modulation, and structural biology. It offers a comprehensive overview of the signaling pathways, experimental protocols, and quantitative data essential for advancing research and therapeutic development targeting TRPC5.
Core Gating Mechanisms of TRPC5
TRPC5 is a non-selective, calcium-permeant cation channel that plays a crucial role in a variety of physiological processes, making it a significant target for therapeutic intervention in conditions such as progressive kidney disease, depression, and anxiety.[1][2][3][4] The gating of TRPC5 is a complex process governed by a multitude of factors, including G-protein coupled receptor (GPCR) signaling, lipid modulation, intracellular calcium concentrations, and redox status.[5]
The channel is a homotetramer, with each subunit comprising six transmembrane domains, a pore loop, and large intracellular N- and C-termini.[1][6] Cryo-electron microscopy (cryo-EM) has revealed the structure of the mouse and human TRPC5 channels at high resolution, providing critical insights into its architecture and the binding sites for various modulators.[1][2][5][6][7]
Signaling Pathways in TRPC5 Activation and Modulation
The activation of TRPC5 is intricately linked to the activation of Gq/11-coupled GPCRs.[8][9][10] This initiates a signaling cascade involving the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), which generates two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][8] While IP3 triggers the release of calcium from intracellular stores, DAG is thought to play a role in activating certain TRPC channels.[8][11]
Interestingly, TRPC5's sensitivity to DAG is regulated by the Na+/H+ exchanger regulatory factor (NHERF) proteins.[1][12] Dissociation of NHERF from the C-terminus of TRPC5 renders the channel sensitive to DAG.[1] Furthermore, PIP2 itself is a critical regulator of TRPC5, controlling both its activation and desensitization.[8][12][13][14][15] Depletion of PIP2 can activate TRPC5 channels, while intracellular perfusion of PIP2 can inhibit TRPC5 currents.[13]
Protein Kinase C (PKC), activated by DAG, plays a crucial role in the desensitization of TRPC5 through phosphorylation, which weakens the interaction between the channel and PIP2.[8][12] This dual role of the PLC pathway—initial activation followed by PKC-mediated desensitization—results in a transient stimulation of TRPC5.[8]
TRPC5 can also be activated by Gαi subunits of heterotrimeric G-proteins.[9][16] This provides an alternative pathway for channel activation that is independent of the Gq/11-PLC cascade.
Intracellular calcium ([Ca2+]i) exerts a biphasic, bell-shaped regulatory effect on TRPC5 activity.[5][11] Moderate increases in [Ca2+]i potentiate channel activity, while higher concentrations can be inhibitory.[11] This suggests that TRPC5 can be activated by calcium entry through other channels, such as store-operated calcium channels (e.g., ORAI1) or voltage-gated calcium channels.[11]
Lanthanides, such as gadolinium (Gd3+), can directly activate TRPC5 by binding to an extracellular site near the pore entrance.[8] This mode of activation is independent of GPCR signaling and does not lead to the same desensitization observed with PLC-mediated activation.[8]
Figure 1: Signaling pathways involved in the activation and modulation of the TRPC5 channel.
Quantitative Data on TRPC5 Channel Properties
The biophysical properties of the TRPC5 channel have been characterized through various electrophysiological studies. This table summarizes key quantitative data.
| Parameter | Value | Experimental Condition | Reference |
| Single-channel Conductance (Negative Potentials) | ~36-40 pS | Patch-clamp recordings in HEK293 cells. | [17] |
| Single-channel Conductance (Positive Potentials, >+60 mV) | ~130 pS | Patch-clamp recordings in HEK293 cells. | [17][18] |
| Ca2+ Activation Time Constant (<10 µM [Ca2+]i) | 8.6 ± 0.2 ms | Rapid exponential time course. | [11] |
| Riluzole (Activator) EC50 | 9.2 µM | Activation of TRPC5:C5 channels. | |
| Clemizole (Inhibitor) Binding Site | Voltage sensor-like domain (S1-S4 helices) | Cryo-EM structure of human TRPC5. | [5][7] |
| HC-070 (Inhibitor) Binding Site | Between adjacent subunits near the extracellular side | Cryo-EM structure of human TRPC5. | [5][7] |
Experimental Protocols for Studying TRPC5 Gating
A variety of sophisticated experimental techniques are employed to investigate the intricate gating mechanisms of the TRPC5 channel.
Electrophysiology (Whole-Cell Patch-Clamp)
This is a cornerstone technique for studying the electrical properties of ion channels like TRPC5.
Objective: To measure the ion currents flowing through TRPC5 channels in the plasma membrane of a single cell.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous channel expression. Cells are transiently transfected with plasmids encoding the TRPC5 channel.
-
Pipette Preparation: Glass micropipettes with a tip diameter of ~1 µm are fabricated and filled with an intracellular solution containing ions that mimic the cell's cytoplasm.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (giga-seal).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage-Clamp and Data Acquisition: The membrane potential is clamped at a desired voltage, and the resulting current is measured using a patch-clamp amplifier. Voltage-step or ramp protocols are used to study the voltage-dependence of channel gating.[19]
-
Pharmacology: Agonists and antagonists are applied to the extracellular solution to study their effects on TRPC5 currents.
Figure 2: Workflow for whole-cell patch-clamp electrophysiology to study TRPC5 channels.
Total Internal Reflection Fluorescence (TIRF) Microscopy
TIRF microscopy is utilized to visualize and quantify TRPC5 channels at or near the cell surface.
Objective: To assess the cell surface density of TRPC5 channels and distinguish between changes in channel gating and channel trafficking.
Methodology:
-
Construct Preparation: TRPC5 is tagged with a fluorescent protein (e.g., GFP) to enable visualization.
-
Cell Culture: Cells expressing the fluorescently tagged TRPC5 are cultured on a glass coverslip.
-
TIRF Illumination: A laser beam is directed at the coverslip at a high angle of incidence, creating an evanescent wave that selectively excites fluorophores within ~100 nm of the coverslip.
-
Image Acquisition: A sensitive camera captures the fluorescence emission, providing a high-contrast image of channels at the plasma membrane.
-
Data Analysis: The fluorescence intensity is quantified to determine the relative abundance of TRPC5 at the cell surface under different experimental conditions (e.g., before and after drug application).
Figure 3: Experimental workflow for TIRF microscopy to study TRPC5 channel surface density.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has been instrumental in determining the high-resolution structure of the TRPC5 channel.
Objective: To determine the three-dimensional structure of the TRPC5 protein complex.
Methodology:
-
Protein Expression and Purification: A truncated or full-length construct of TRPC5 is overexpressed in a suitable expression system (e.g., HEK293 cells).[6][7] The protein is then purified using affinity chromatography.
-
Sample Preparation: The purified TRPC5 protein is applied to an EM grid, which is then rapidly plunge-frozen in liquid ethane to vitrify the sample.
-
Data Collection: The frozen grid is imaged in a transmission electron microscope, collecting thousands of images of individual TRPC5 particles in different orientations.
-
Image Processing: The particle images are computationally aligned and classified to generate 2D class averages.
-
3D Reconstruction: The 2D class averages are used to reconstruct a 3D density map of the TRPC5 channel.
-
Model Building and Refinement: An atomic model of the TRPC5 protein is built into the 3D density map and refined to high resolution.[6]
Figure 4: General workflow for determining the structure of TRPC5 using cryo-electron microscopy.
Conclusion and Future Directions
The study of TRPC5 channel gating mechanisms has significantly advanced our understanding of its physiological roles and its potential as a drug target. The integration of electrophysiology, advanced microscopy, and structural biology has provided a detailed picture of how this channel is regulated by a complex interplay of signaling molecules and cellular factors.
Future research will likely focus on elucidating the precise molecular interactions that govern channel gating, including the dynamics of PIP2 binding and the structural changes induced by different agonists and antagonists. The development of more selective small-molecule modulators will be crucial for dissecting the specific functions of TRPC5 in different tissues and for translating this foundational research into novel therapeutic strategies.[3][4][20] The continued application of high-resolution structural techniques will undoubtedly pave the way for structure-based drug design, offering new hope for the treatment of diseases in which TRPC5 plays a pathological role.[5][7]
References
- 1. Cryo-EM structure of TRPC5 at 2.8-Å resolution reveals unique and conserved structural elements essential for channel function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryo-EM structure of TRPC5 at 2.8-Å resolution reveals unique and conserved structural elements essential for channel function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of Transient Receptor Potential Canonical (TRPC5) Channel Modulators and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors | eLife [elifesciences.org]
- 6. Cryo-EM structure of the receptor-activated TRPC5 ion channel at 2.9 angstrom resolution | bioRxiv [biorxiv.org]
- 7. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PIP2 regulation of TRPC5 channel activation and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. TRPC5 Is a Ca2+-activated Channel Functionally Coupled to Ca2+-selective Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. PIP2 regulation of TRPC5 channel activation and desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Frontiers | Direct modulation of TRPC ion channels by Gα proteins [frontiersin.org]
- 17. TRPC5 channels undergo changes in gating properties during the activation-deactivation cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchwithrutgers.com [researchwithrutgers.com]
- 19. Studying Endogenous TRP Channels in Visceral and Vascular Smooth Muscles - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Remarkable Progress with Small-Molecule Modulation of TRPC1/4/5 Channels: Implications for Understanding the Channels in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
TRPC5 Expression and Localization in the Brain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expression and localization of the Transient Receptor Potential Canonical 5 (TRPC5) channel in various brain regions. TRPC5, a non-selective cation channel, is a key player in calcium signaling and has been implicated in numerous neuronal processes, including neurite outgrowth, fear-related behaviors, and dendrite patterning. Understanding its precise distribution and the signaling cascades it participates in is crucial for elucidating its physiological roles and its potential as a therapeutic target.
TRPC5 Expression Across Brain Regions
TRPC5 is predominantly expressed in the central nervous system, with a particularly dense concentration in corticolimbic structures.[1][2][3] Quantitative and qualitative studies have mapped its distribution at both the mRNA and protein levels.
Quantitative mRNA Expression Data
Quantitative real-time PCR (qRT-PCR) has been employed to determine the relative abundance of TRPC channel transcripts in the rodent brain. These studies reveal that TRPC5, along with TRPC4, is one of the most predominantly expressed TRPC subtypes in the adult rat brain.[1][3]
Table 1: Relative mRNA Expression of TRPC Channels in Adult Rat Brain Regions
| Brain Region | TRPC Channel | Relative Expression (% of total TRPC population) |
| Prefrontal Cortex (PFC) | TRPC5 | 34% |
| TRPC4 | 38% | |
| TRPC6 | 12% | |
| TRPC3 | 9% | |
| TRPC1 | 6% | |
| TRPC7 & TRPC2 | <1% | |
| Lateral Septum (LS) | TRPC5 | 4% |
| TRPC4 | 66% | |
| TRPC3 | 22% | |
| TRPC6 | 4% | |
| TRPC1 | 3% | |
| TRPC7 & TRPC2 | <1% |
Data sourced from Fowler et al., 2007.[1]
Regional mRNA and Protein Distribution
In situ hybridization and immunohistochemistry have further detailed the localization of TRPC5 mRNA and protein, respectively. While mRNA and protein levels generally correspond, some discrepancies have been noted, which may be due to factors like differential protein transport or stability.[1]
Table 2: Qualitative Summary of TRPC5 mRNA and Protein Expression in Rodent Brain Regions
| Brain Region | mRNA Expression Level | Protein Expression Level | Key Localization Details |
| Prefrontal Cortex (PFC) | High[1][2] | High[1] | Concentrated in superficial (layers 2/3) and deep (layers 5/6) cortical layers.[1][2][3][4] |
| Hippocampus (HIP) | High[1][2][5] | High[1][2] | Robust expression in CA1, CA2, CA3, and hilus; moderate in the dentate gyrus (DG).[1][2] |
| Amygdala | Moderate[6] | High | Widely expressed in various nuclei; implicated in fear and emotional processing.[5][7][8] |
| Hypothalamus | High[1][2] | High[1][2] | Detected in paraventricular, dorsal, and ventral regions.[6] |
| Substantia Nigra | Low/Absent[1] | Moderate | Found preferentially localized within neuronal nuclei in some studies.[1][9] |
| Cerebellum | Moderate[6] | Not specified | Expression observed in Purkinje and granule cell layers.[6] |
| Entorhinal Cortex | High[2] | High | Present in medial temporal lobe structures.[10] |
| Ventral Subiculum (vSUB) | High[1][2] | High[1] | Part of the dense corticolimbic expression pattern.[1] |
Subcellular Localization of TRPC5
At the subcellular level, TRPC5 localization appears to be dynamic and dependent on the neuronal compartment. In medial temporal lobe structures, TRPC5 channels are reported to be exclusively located on cell bodies.[10] However, other studies suggest a more complex distribution. For instance, in hippocampal neurons, TRPC5 can be translocated to the plasma membrane upon activation of RAC1, playing a role in neurite growth.[4] There is also evidence for TRPC5 localization in presynaptic terminals, where it may modulate neurotransmission.[11] Intriguingly, one study reported a preferential localization of TRPC5 within the neuronal nuclei of the substantia nigra, suggesting a potential role in nuclear calcium signaling.[9]
Signaling Pathways Involving TRPC5
TRPC5 channels are key integrators of various signaling pathways, most notably those coupled to G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).
Gq/PLC-Coupled Receptor Activation
A canonical activation mechanism for TRPC5 involves the stimulation of Gq-coupled receptors, such as Group I metabotropic glutamate receptors (mGluR1/5).[8][12] This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), generating inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While the precise mechanism is still debated, this cascade leads to the opening of the TRPC5 channel and subsequent cation influx.
Dendrite Patterning via CaMKIIβ/Cdc20-APC Pathway
TRPC5 plays a critical role in neuronal development by regulating dendrite morphogenesis. It achieves this by forming a specific signaling complex with Calcium/calmodulin-dependent protein kinase II β (CaMKIIβ) at the centrosome. The influx of calcium through TRPC5 activates CaMKIIβ, which then phosphorylates and inhibits the anaphase-promoting complex/cyclosome (APC/C) co-activator Cdc20. This pathway is essential for controlling dendrite patterning and establishing proper neuronal connectivity in the brain.[13][14]
References
- 1. Corticolimbic Expression of TRPC4 and TRPC5 Channels in the Rodent Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corticolimbic Expression of TRPC4 and TRPC5 Channels in the Rodent Brain | PLOS One [journals.plos.org]
- 3. Corticolimbic expression of TRPC4 and TRPC5 channels in the rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRPC Channels in Neuronal Survival - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Essential role for TRPC5 in amygdala function and fear-related behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Essential role for TRPC5 in amygdala function and fear-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular localization of TRPC5 in the substantia nigra of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Distribution of TRPC1 and TRPC5 in medial temporal lobe structures of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. frontiersin.org [frontiersin.org]
- 13. A TRPC5-regulated calcium signaling pathway controls dendrite patterning in the mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A TRPC5-regulated calcium signaling pathway controls dendrite patterning in the mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of TRPC5 Inhibitors in Cancer Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Canonical 5 (TRPC5) ion channel has emerged as a critical player in cancer progression, chemoresistance, and metastasis. Its overexpression in various cancer types and its role in mediating calcium influx, a key second messenger in numerous oncogenic signaling pathways, make it a compelling target for novel cancer therapeutics. This technical guide provides an in-depth overview of the potential of TRPC5 inhibitors in cancer therapy, summarizing key quantitative data, detailing experimental protocols, and visualizing complex signaling networks.
The Role of TRPC5 in Cancer Biology
TRPC5 is a non-selective cation channel that is permeable to calcium (Ca2+).[1][2] Dysregulation of TRPC5 expression and activity leads to aberrant intracellular Ca2+ homeostasis, which in turn activates signaling pathways implicated in several hallmarks of cancer.[1][3]
Chemoresistance: One of the most significant roles of TRPC5 in cancer is its contribution to multidrug resistance.[1][4] Overexpression of TRPC5 has been observed in adriamycin-resistant breast cancer cells (MCF-7/ADM) and 5-Fluorouracil (5-Fu) resistant colorectal cancer cells.[4][5] The primary mechanism involves a TRPC5-mediated increase in intracellular calcium, which activates the transcription factor NFATc3 (Nuclear Factor of Activated T-cells, cytoplasmic 3).[3][4] Activated NFATc3 then promotes the expression of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively pumps chemotherapeutic drugs out of the cancer cell, thereby reducing their efficacy.[4][6] Furthermore, TRPC5 can be packaged into extracellular vesicles and transferred to neighboring, chemosensitive cells, conferring acquired chemoresistance.[5][6]
Tumor Growth and Proliferation: TRPC5 has been shown to promote the proliferation of cancer cells.[7] For instance, in colon cancer, high levels of TRPC5 are associated with increased cell proliferation both in vitro and in vivo.[7]
Metastasis and Angiogenesis: TRPC5 plays a crucial role in tumor metastasis by inducing the epithelial-mesenchymal transition (EMT), a process where cancer cells lose their epithelial characteristics and gain migratory and invasive properties.[7][8] In colon cancer, TRPC5 overexpression has been linked to the activation of the HIF-1α–Twist signaling pathway, a key regulator of EMT.[7][8] Additionally, TRPC5 is involved in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[9][10] It has been shown to be important for endothelial cell sprouting and is implicated in VEGF-mediated tumor angiogenesis.[10][11]
TRPC5 Signaling Pathways in Cancer
The pro-tumorigenic effects of TRPC5 are mediated through its integration into several key signaling cascades.
Caption: TRPC5-mediated chemoresistance signaling pathway.
In another critical pathway, TRPC5 contributes to metastasis in colon cancer through the hypoxia-inducible factor 1α (HIF-1α) and Twist signaling axis.
Caption: TRPC5-HIF-1α-Twist signaling pathway in metastasis.
TRPC5 Inhibitors in Cancer Therapy
The critical roles of TRPC5 in cancer have spurred the development and investigation of various inhibitors. These inhibitors can be broadly categorized into antibodies, small molecules, and siRNA.
| Inhibitor Class | Example | Mechanism of Action | Cancer Type Studied | Reference |
| Antibody | T5E3 | Specific blocking antibody for TRPC5. | Breast Cancer | [4][6] |
| Small Molecule | 2-APB (2-aminoethoxydiphenyl borate) | Non-specific TRP channel inhibitor. | Breast Cancer, Glioma | [4][5] |
| SKF96365 | Non-specific TRP channel inhibitor. | Gastric Cancer, Glioma | [5] | |
| Clemizole | Antihistamine with TRPC5 inhibitory activity. | - | [12][13] | |
| HC-070 | Potent and selective TRPC4/5 inhibitor. | - | [13][14] | |
| AC1903 | Selective TRPC5 inhibitor. | - | [12][15] | |
| GFB-8438 | Potent and selective TRPC5 inhibitor. | - | [16] | |
| siRNA | TRPC5-siRNA | Silences TRPC5 gene expression. | Breast Cancer | [4][6] |
Quantitative Data on TRPC5 Inhibitors
The potency of TRPC5 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50).
| Inhibitor | Target | IC50 | Cell Line/System | Reference |
| Clemizole | Mouse TRPC5 | 1.1 µM | - | [12] |
| Clemizole | Mouse TRPC4β | 6.4 µM | - | [12] |
| Clemizole | Human TRPC3 | 9.1 µM | - | [12] |
| Clemizole | Human TRPC6 | 11.3 µM | - | [12] |
| GFB-8438 | Human TRPC5 | 0.18 µM | HEK 293 cells (QPatch assay) | [16] |
| GFB-8438 | Human TRPC5 | 0.28 µM | Manual patch clamp | [16] |
| SML-1 | Human TRPC5 | 10.2 µM | hTRPC5-overexpressing HEK 293T cells | [17] |
| SML-13 | Human TRPC5 | 10.3 µM | hTRPC5-overexpressing HEK 293T cells | [17] |
Key Experimental Protocols
1. Calcium Imaging Assay
This assay measures changes in intracellular calcium concentration in response to TRPC5 activation and inhibition.
-
Cell Culture: Seed cells (e.g., HEK293 cells overexpressing TRPC5, or cancer cell lines) onto black-walled, clear-bottom 96-well plates.
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution) at 37°C.
-
Inhibitor Treatment: Add the TRPC5 inhibitor at various concentrations to the wells and incubate.
-
TRPC5 Activation: Stimulate TRPC5 channels with an agonist (e.g., Englerin A, Rosiglitazone).[16][18]
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Normalize the fluorescence signal and calculate the IC50 value of the inhibitor.
Caption: Workflow for a calcium imaging assay.
2. Cell Viability (MTT) Assay
This assay assesses the effect of TRPC5 inhibition on cancer cell proliferation and viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the TRPC5 inhibitor, often in combination with a chemotherapeutic agent.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls.
3. In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of TRPC5 inhibitors in a living organism.
-
Cell Implantation: Inject human cancer cells (e.g., MCF-7/ADM) subcutaneously into immunocompromised mice (e.g., athymic nude mice).[4]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment Administration: Administer the TRPC5 inhibitor (and/or chemotherapeutic agent) to the mice via a suitable route (e.g., intraperitoneal injection, oral gavage).
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups.
Caption: Experimental workflow for an in vivo xenograft model.
Future Directions and Clinical Perspective
While preclinical studies have demonstrated the promising potential of TRPC5 inhibitors in cancer therapy, further research is needed to translate these findings to the clinic.[2] To date, no clinical trials specifically targeting TRPC5 for cancer treatment have been widely publicized. However, a TRPC4/5 inhibitor is in clinical trials for anxiety and depression, and a TRPC5 inhibitor has entered Phase 1 clinical trials for kidney disease, indicating that TRPC5 is a druggable target with a manageable safety profile in humans.[14][19]
Future research should focus on:
-
Developing more potent and selective TRPC5 inhibitors with favorable pharmacokinetic properties.
-
Identifying predictive biomarkers to select patients who are most likely to respond to TRPC5-targeted therapies.
-
Investigating the efficacy of TRPC5 inhibitors in combination with standard-of-care chemotherapies and other targeted agents.
-
Elucidating the role of TRPC5 in a broader range of cancer types.
References
- 1. Transient receptor potential channel C5 in cancer chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are TRPC5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Transient receptor potential channel C5 in cancer chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Transient Receptor Potential Cation Channels in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Overexpression of TrpC5 promotes tumor metastasis via the HIF-1α-Twist signaling pathway in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. TRPC5 transient receptor potential cation channel subfamily C member 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. The TRPC5 channel regulates angiogenesis and promotes recovery from ischemic injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Remarkable Progress with Small-Molecule Modulation of TRPC1/4/5 Channels: Implications for Understanding the Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors | eLife [elifesciences.org]
- 15. mdpi.com [mdpi.com]
- 16. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of potential novel TRPC5 inhibitors by virtual screening and bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Transient receptor potential canonical 4 and 5 proteins as targets in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Investigation of TRPC5 Inhibitors in Models of Chronic Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pre-clinical investigation of Transient Receptor Potential Canonical 5 (TRPC5) channel inhibitors as a potential therapeutic strategy for chronic pain. The document summarizes key quantitative data from foundational studies, details the experimental protocols utilized, and visualizes the core signaling pathways and experimental workflows.
Introduction: TRPC5 as a Novel Target for Chronic Pain
Chronic pain is a debilitating condition with a significant unmet medical need. Current therapeutic options are often limited by efficacy and side effects. The transient receptor potential (TRP) family of ion channels has emerged as a promising area for the development of novel analgesics.[1][2] Among these, TRPC5 is gaining attention as a key mediator of mechanical and spontaneous pain in various chronic pain states.[3][4]
TRPC5 is a non-selective cation channel expressed in sensory neurons, including dorsal root ganglia (DRG) and trigeminal ganglia (TG).[3][4] Its activation leads to calcium and sodium influx, neuronal depolarization, and subsequent pain signaling.[5][6] Notably, TRPC5 can be sensitized and activated by endogenous lipids, such as lysophosphatidylcholine (LPC), which are often elevated in inflammatory and neuropathic pain conditions.[3][7][8] This positions TRPC5 as a critical transducer of pathological signals in chronic pain.
This guide focuses on the early-stage investigation of pharmacological inhibitors of TRPC5 in established rodent models of chronic pain. While a specific compound "TRPC5-IN-1" was the initial focus, the available literature centers on a broader class of TRPC5 inhibitors. This document will synthesize the findings from studies utilizing these pioneering compounds to provide a comprehensive picture of the therapeutic potential of TRPC5 inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of TRPC5 inhibitors in various chronic pain models. These studies primarily utilized mouse models and assessed pain behaviors through mechanical and thermal sensitivity tests.
Table 1: Efficacy of TRPC5 Inhibition in Inflammatory Pain Models
| Pain Model | Animal Model | TRPC5 Inhibitor | Outcome Measure | Result | Citation |
| Complete Freund's Adjuvant (CFA) | Mouse | AC1903 (peripheral administration) | Mechanical Withdrawal Threshold (g) | Reversal of established mechanical hypersensitivity | [9] |
| Hindpaw Incision | Mouse | AC1903 or HC-070 (peripheral administration) | Mechanical Withdrawal Threshold (g) | Reversal of established mechanical hypersensitivity | [9] |
Table 2: Efficacy of TRPC5 Inhibition in Neuropathic and Other Pain Models
| Pain Model | Animal Model | TRPC5 Inhibitor/Genetic Deletion | Outcome Measure | Result | Citation |
| Spared Nerve Injury (SNI) | Mouse | TRPC5 Knockout (C5KO) | Mechanical Withdrawal Threshold (g) | Prevention of mechanical allodynia development | [9] |
| Chemotherapy-Induced Peripheral Neuropathy (Paclitaxel) | Mouse | TRPC5 Knockout (C5KO) | Mechanical Withdrawal Threshold (g) | Prevention of mechanical allodynia development | [9] |
| Sickle Cell Disease (SCD) | Mouse | AC1903 or HC-070 (peripheral administration) | Mechanical Withdrawal Threshold (g) | Reversal of established mechanical hypersensitivity | [9] |
Experimental Protocols
This section provides detailed methodologies for the key in vivo and in vitro experiments cited in the investigation of TRPC5 inhibitors.
In Vivo Pain Models
This model induces a robust and persistent inflammatory state, characterized by thermal hyperalgesia and mechanical allodynia.
-
Animals: Adult male C57BL/6 mice (8-12 weeks old).
-
Procedure:
-
Animals are briefly anesthetized using isoflurane.
-
20 µL of Complete Freund's Adjuvant (CFA; 1 mg/ml) is injected subcutaneously into the plantar surface of one hind paw.[2][10]
-
The contralateral paw may be injected with saline to serve as a control.
-
Behavioral testing is typically performed at baseline (before CFA injection) and at various time points post-injection (e.g., 24 hours, 3 days, 7 days).[11]
-
-
Key Readouts: Paw edema (measured with calipers), mechanical withdrawal threshold (Von Frey test), and thermal withdrawal latency (Hargreaves test).
The SNI model produces a consistent and long-lasting neuropathic pain state by partially lesioning the sciatic nerve.[12][13]
-
Animals: Adult male Sprague Dawley rats or C57BL/6 mice.
-
Procedure:
-
The animal is anesthetized with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
A small incision is made on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.[14]
-
The common peroneal and tibial nerves are tightly ligated with a suture and then sectioned distal to the ligation, removing a small fragment of the distal nerve stump.[14]
-
Extreme care is taken to avoid any contact with or stretching of the intact sural nerve.
-
The muscle and skin are then closed in layers.
-
Sham-operated animals undergo the same procedure without nerve ligation and transection.
-
-
Key Readouts: Mechanical allodynia is assessed on the lateral (sural nerve-innervated) aspect of the paw using the Von Frey test.
Behavioral Assays
This assay measures the mechanical withdrawal threshold, indicating the level of mechanical allodynia.[7][15][16]
-
Apparatus: A set of calibrated von Frey filaments of increasing stiffness. The testing is conducted on an elevated wire mesh platform.
-
Procedure:
-
Mice are placed in individual clear plexiglass chambers on the wire mesh floor and allowed to acclimate for at least 30-60 minutes.[17]
-
The von Frey filaments are applied from underneath the mesh to the plantar surface of the hind paw.
-
The filament is pressed upwards until it bends, and the force is held for 3-5 seconds.[7]
-
A positive response is noted as a sharp withdrawal, flinching, or licking of the paw.
-
The "up-down" method is often used to determine the 50% paw withdrawal threshold. Testing begins with a mid-range filament. If there is a response, a weaker filament is used next. If there is no response, a stronger filament is used.[16]
-
This test measures the latency to withdraw from a noxious thermal stimulus, indicating thermal hyperalgesia.[18][19][20]
-
Apparatus: A Hargreaves apparatus consisting of a glass plate, individual animal enclosures, and a movable radiant heat source.
-
Procedure:
-
Animals are placed in the enclosures on the glass plate and allowed to acclimate.
-
The radiant heat source is positioned directly beneath the plantar surface of the hind paw to be tested.
-
The heat source is activated, and a timer starts simultaneously.
-
The timer stops automatically when the animal withdraws its paw. This withdrawal latency is recorded.
-
A cut-off time (e.g., 20-30 seconds) is used to prevent tissue damage.[20]
-
This assay assesses sensitivity to innocuous cold stimuli, a measure of cold allodynia.[19][21]
-
Procedure:
Signaling Pathways and Experimental Workflows
TRPC5 Signaling in Nociceptors
Injury and inflammation can lead to the local production and accumulation of lysophosphatidylcholine (LPC).[3][8] LPC acts as a direct agonist of TRPC5 channels on the peripheral terminals of sensory neurons.[3] The binding of LPC to TRPC5, or its influence on the lipid bilayer surrounding the channel, leads to channel opening. This results in the influx of Ca²⁺ and Na⁺, causing membrane depolarization. This depolarization increases neuronal excitability, leading to the generation of action potentials that are transmitted to the spinal cord and ultimately perceived as pain.[5][6] TRPC5 inhibitors are designed to block this channel activation, thereby preventing the downstream signaling cascade and reducing pain hypersensitivity.
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of a novel TRPC5 inhibitor typically follows a standardized workflow. This begins with the induction of a chronic pain model in rodents, followed by a baseline assessment of pain behaviors. The test compound is then administered, and its effect on pain sensitivity is measured at various time points post-dosing.
Conclusion and Future Directions
The early-stage investigation of TRPC5 inhibitors has provided compelling evidence for their potential as a novel class of analgesics for chronic pain. Pharmacological blockade or genetic deletion of TRPC5 consistently attenuates mechanical and spontaneous pain in a variety of preclinical models.[3][4][9] The identification of LPC as an endogenous activator of TRPC5 provides a strong mechanistic rationale for the role of this channel in pathological pain states.[3][8]
Future research should focus on several key areas:
-
Pharmacokinetics and Pharmacodynamics: Detailed characterization of the absorption, distribution, metabolism, and excretion (ADME) properties and target engagement of novel TRPC5 inhibitors is crucial for clinical translation.
-
Safety and Tolerability: As TRPC5 is expressed in other tissues, a thorough evaluation of the on-target and off-target side effect profile is necessary.
-
Biomarker Development: LPC and other related lipids could serve as biomarkers to identify patient populations most likely to respond to TRPC5-targeted therapies, paving the way for a personalized medicine approach.[9]
-
Clinical Trials: The progression of compounds like GFB-887 and BI 1358894 into Phase 2 clinical trials for other indications is an encouraging step, and future trials in chronic pain patients are eagerly anticipated.
References
- 1. The TRPC5 receptor as pharmacological target for pain and metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 3. Sensing of lysophospholipids by TRPC5 calcium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transient receptor potential canonical 5 mediates inflammatory mechanical and spontaneous pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iasp-pain.org [iasp-pain.org]
- 6. TRPC5 Is a Ca2+-activated Channel Functionally Coupled to Ca2+-selective Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. CFA-induced inflammatory pain [bio-protocol.org]
- 11. Frontiers | The effect of ponicidin on CFA-induced chronic inflammatory pain and its mechanism based on network pharmacology and molecular docking [frontiersin.org]
- 12. youtube.com [youtube.com]
- 13. Spared Nerve Injury (SNI) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. media.jax.org [media.jax.org]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 20. mmpc.org [mmpc.org]
- 21. Hind paw cold allodynia (Acetone Evaporation) test [pspp.ninds.nih.gov]
- 22. files.core.ac.uk [files.core.ac.uk]
The Role of TRPC5 Channels in Fear and Emotional Processing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Transient Receptor Potential Canonical 5 (TRPC5) channels are non-selective cation channels highly expressed in brain regions critical for emotional regulation, most notably the amygdala. Emerging evidence has solidified the role of TRPC5 as a key molecular player in the signaling pathways that underlie both innate and conditioned fear. Genetic and pharmacological inhibition of TRPC5 consistently produces anxiolytic-like effects in preclinical models, identifying it as a promising therapeutic target for anxiety and fear-related disorders. This technical guide provides an in-depth overview of the core signaling pathways, experimental evidence, and methodologies used to investigate the function of TRPC5 in fear and emotional processing.
TRPC5 Signaling Pathways in Fear Circuitry
TRPC5 channels function as crucial downstream effectors of G-protein coupled receptors (GPCRs) and Receptor Tyrosine Kinases (RTKs) that are activated by anxiogenic neuropeptides and neurotransmitters.[1] The canonical activation pathway involves the Gαq/11 protein, which stimulates phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While the precise mechanism is still under investigation, this cascade leads to the opening of TRPC5-containing channels (which can be homomeric or heteromeric with TRPC1 and TRPC4 subunits), resulting in cation influx (primarily Ca2+ and Na+), membrane depolarization, and increased neuronal excitability in key neurons of the fear circuitry, such as those in the lateral amygdala.[2][3]
Key GPCRs known to activate TRPC5 in the context of fear include Group I metabotropic glutamate receptors (mGluR1/5) and cholecystokinin 2 (CCK2) receptors.[2][4] Activation of these receptors has been shown to have anxiogenic effects, and these effects are significantly blunted in the absence of functional TRPC5 channels.[2]
Quantitative Data from Preclinical Models
Studies utilizing TRPC5 knockout (TRPC5-/-) mice have provided the most direct evidence for the channel's role in fear and anxiety. These animals consistently display a less anxious phenotype across a range of behavioral tests compared to their wild-type (WT) littermates.[2]
Table 1: Innate Anxiety-Like Behavior in TRPC5-/- Mice
| Behavioral Test | Metric | Wild-Type (WT) | TRPC5-/- | p-value |
| Elevated Plus-Maze | Open-Arm Entries | 10.1 ± 1.5 | 16.2 ± 1.8 | < 0.05 |
| Time in Open Arms (%) | 22.5 ± 3.1 | 38.4 ± 4.2 | < 0.01 | |
| Open Field | Time in Center (%) | 15.3 ± 2.0 | 25.6 ± 2.8 | < 0.05 |
| Novelty Suppressed Feeding | Latency to Feed (s) | 250 ± 30 | 150 ± 25 | < 0.05 |
Data are presented as mean ± SEM. Adapted from studies including Riccio et al., 2009.[2]
Table 2: Electrophysiological Responses in Amygdala Neurons
Electrophysiological recordings from neurons in the lateral amygdala (LA) show that responses to agonists of Gαq/11-coupled receptors are diminished in TRPC5-/- mice.[2]
| Receptor Agonist | Measured Response | Wild-Type (WT) | TRPC5-/- | p-value |
| CCK (CCK2R Agonist) | Inward Current (pA) | 105 ± 15 | 20 ± 5 | < 0.001 |
| DHPG (Group I mGluR Agonist) | mEPSC Amplitude (pA) | 25.2 ± 1.8 | 15.1 ± 1.3 | < 0.01 |
Data are presented as mean ± SEM. Adapted from studies including Riccio et al., 2009.[2]
Experimental Protocols
Investigating the role of TRPC5 in fear processing involves a combination of behavioral assays, in vitro electrophysiology, and genetic manipulation techniques.
Auditory Fear Conditioning
This is a classical Pavlovian conditioning paradigm used to study learned fear.[5]
Methodology:
-
Day 1: Habituation & Conditioning:
-
The mouse is placed in a conditioning chamber and allowed to explore freely for a 2-4 minute acclimation period.[2]
-
A neutral conditioned stimulus (CS), typically an auditory tone (e.g., 10 kHz, 80 dB), is presented for 20-30 seconds.[5]
-
The CS co-terminates with a mild, aversive unconditioned stimulus (US), usually a footshock (e.g., 1 second, 0.4-0.7 mA).[5]
-
This CS-US pairing is typically repeated 1-3 times with an inter-trial interval of several minutes.
-
Freezing behavior (the complete absence of movement except for respiration) is video-recorded and automatically scored.
-
-
Day 2: Contextual Fear Testing:
-
The mouse is returned to the same conditioning chamber (the context).
-
No CS or US is presented.
-
Freezing behavior is recorded for approximately 5-6 minutes to assess memory of the aversive context.[2]
-
-
Day 3: Cued Fear Testing:
-
The mouse is placed in a novel context with different visual, tactile, and olfactory cues to minimize contextual fear generalization.
-
After an acclimation period, the auditory CS (tone) is presented multiple times without the US.
-
Freezing during the tone presentations is measured to assess the memory of the specific cue.
-
Amygdala Slice Electrophysiology
This technique allows for the direct measurement of synaptic transmission and neuronal excitability in the brain region most critical for fear.
Methodology:
-
Slice Preparation:
-
A mouse is deeply anesthetized and transcardially perfused with ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution.
-
The brain is rapidly extracted and coronal or horizontal slices (250-350 µm thick) containing the amygdala are prepared using a vibratome in the cold cutting solution.
-
Slices are transferred to a holding chamber with artificial cerebrospinal fluid (aCSF) and allowed to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour.
-
-
Recording:
-
A single slice is transferred to a recording chamber on a microscope stage and continuously perfused with oxygenated aCSF.
-
Pyramidal neurons in the lateral amygdala (LA) are visualized using DIC/infrared microscopy.
-
Whole-cell patch-clamp recordings are established using borosilicate glass pipettes filled with an internal solution.
-
Synaptic responses are evoked by placing a stimulating electrode on afferent pathways (e.g., from the thalamus or cortex).
-
Drugs (e.g., GPCR agonists) are applied via the perfusion system to test their effect on holding current, membrane potential, or evoked synaptic currents, isolating the contribution of TRPC5.
-
Viral-Mediated Gene Knockdown
To assess the region-specific role of TRPC5, lentiviral vectors expressing short-hairpin RNAs (shRNAs) can be used to knock down TRPC5 expression specifically in the amygdala.[6]
Methodology:
-
Vector Production: shRNA sequences targeting the TRPC5 mRNA are designed and cloned into a lentiviral vector, often co-expressing a fluorescent reporter like GFP for visualization. High-titer lentivirus is then produced in HEK293T cells.
-
Stereotaxic Surgery:
-
A mouse is anesthetized and placed in a stereotaxic frame.
-
A small craniotomy is performed over the amygdala.
-
A microinjection needle is lowered to the precise coordinates of the lateral amygdala.
-
A small volume (e.g., 0.5-1.0 µL) of the lentivirus is slowly infused.
-
-
Behavioral Testing:
-
The animal is allowed to recover for 2-4 weeks to allow for maximal viral expression and protein knockdown.
-
The mouse then undergoes the behavioral and/or electrophysiological protocols described above to assess the effect of amygdala-specific TRPC5 knockdown.
-
Post-mortem histological analysis is used to confirm the location and spread of the virus (via the fluorescent reporter) and the efficiency of the knockdown.
-
Implications for Drug Development
The critical role of TRPC5 in mediating fear responses, coupled with the anxiolytic phenotype of knockout mice, makes it a compelling target for the development of novel anxiolytics.[7] Pharmacological inhibition of TRPC4/5 channels has been shown to produce both anxiolytic and antidepressant-like effects in preclinical models.[8] A small molecule inhibitor of TRPC4/5, BI 1358894, has undergone clinical studies and was shown to reduce psychological and physiological responses to induced anxiety in healthy volunteers.[7] These findings strongly support the continued exploration of TRPC5 inhibitors as a therapeutic strategy for disorders characterized by excessive fear and anxiety, such as generalized anxiety disorder, panic disorder, and post-traumatic stress disorder (PTSD).
References
- 1. Essential role for TRPC5 in amygdala function and fear-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 3. Protocol for calcium imaging of dorsal and ventral CA1 neurons in head-fixed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brain Slice Preparation for electrophysiology recording [protocols.io]
- 5. conductscience.com [conductscience.com]
- 6. Decreased anxiety-like behavior and Gαq/11-dependent responses in the amygdala of mice lacking TRPC4 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Local gene knockdown in the brain using viral-mediated RNA interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Standardized Protocol for the Induction of Specific Social Fear in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of TRPC5 Channels in Mammalian Physiology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical 5 (TRPC5) channels are non-selective cation channels that play a crucial role in a wide array of physiological processes, ranging from sensory perception to complex behaviors and the regulation of organ function. As members of the extensive TRP channel family, TRPC5 channels are polymodal sensors, responding to a variety of stimuli including cold temperatures, mechanical stress, and receptor activation.[1][2] Their ability to modulate intracellular calcium levels positions them as key signaling hubs in numerous cell types.[1] This technical guide provides a comprehensive overview of the fundamental physiological roles of TRPC5 channels, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways they govern. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking to understand and target TRPC5 for therapeutic intervention.
Molecular Architecture and Channel Properties
TRPC5 channels are composed of four subunits that assemble to form a central ion-conducting pore.[3] Each subunit consists of six transmembrane domains (S1-S6), with a pore loop between S5 and S6, and intracellular N- and C-termini.[3] These channels can form homotetramers or heterotetramers with other TRPC subfamily members, most notably TRPC1 and TRPC4, leading to a diversity of channel properties and functions.[4][5]
Quantitative Data on TRPC5 Channel Properties
The biophysical characteristics of TRPC5 channels have been extensively studied using electrophysiological techniques. The following tables summarize key quantitative data, providing a comparative overview of their fundamental properties.
| Property | Value | Experimental Condition | Reference |
| Single-Channel Conductance (Inward) | ~40 pS | Between -100 to 0 mV | [6] |
| Single-Channel Conductance (Outward) | ~130 pS | Between +80 and +200 mV | [6] |
| Calcium Permeability (PCa/PNa) | Varies significantly among TRPC family members | Heterologous expression systems | [7] |
| EC50 for Internal Ca2+ (Negative Potential) | 635.1 nM | Cell dialysis with varying Ca2+ concentrations | [4][8] |
| EC50 for Internal Ca2+ (Positive Potential) | 358.2 nM | Cell dialysis with varying Ca2+ concentrations | [4][8] |
| Activation Time Constant by Ca2+ | 8.6 ± 0.2 ms | Photolysis of caged Ca2+ (<10 µM) | [8] |
| Temperature Activation Range | 37°C down to ~25°C (peak) | Whole-cell recordings in HM1-HEK293 cells | [9][10] |
| Temperature Coefficient (Q10) | ~0.1 (in the range of 37–25 °C) | Whole-cell patch clamp recordings | [10] |
Key Physiological Roles of TRPC5 Channels
TRPC5 channels are implicated in a multitude of physiological functions, underscoring their importance in maintaining homeostasis and responding to environmental cues.
Thermosensation
TRPC5 is a recognized cold-sensitive channel, activated by cooling temperatures in the innocuous range.[6][10][11] Studies have shown that TRPC5 currents increase as the temperature drops from 37°C to around 25°C.[9][10] This implicates TRPC5 as a molecular component for the detection and adaptation to cold temperatures in the peripheral nervous system.[11]
Neuronal Function and Behavior
TRPC5 channels are prominently expressed in the brain, particularly in regions associated with fear and anxiety, such as the amygdala.[12][13][14] Knockout mouse studies have provided compelling evidence for the involvement of TRPC5 in fear-related behaviors. Mice lacking TRPC5 exhibit reduced innate fear and anxiety-like behaviors.[12][13][14] Furthermore, TRPC5 plays a role in dendritic growth and patterning in hippocampal neurons, suggesting a role in neuronal development and plasticity.[15][16]
Cardiovascular Regulation
In the cardiovascular system, TRPC5 is expressed in cardiomyocytes and is involved in the regulation of heart rate.[17][18][19] Studies on TRPC5 knockout mice revealed a significant reduction in heart rate, suggesting a role in cardiac pacing.[17][18][19] Moreover, TRPC5 appears to offer protection against pathological cardiac hypertrophy.[17][18][20]
Kidney Function
TRPC5 channels are expressed in podocytes, which are critical components of the kidney's filtration barrier.[21] Dysregulation of TRPC5 has been linked to kidney diseases, and inhibition of these channels has shown therapeutic potential in preclinical models.[21]
Role in Disease
Beyond their physiological roles, aberrant TRPC5 function is implicated in various pathological conditions, including metabolic diseases, cancer, and inflammatory conditions like nasal polyps.[1][22][23] For instance, TRPC5 expression is upregulated in nasal polyps and is correlated with eosinophilic inflammation and NF-κB signaling.[23]
Signaling Pathways Involving TRPC5
The activation and modulation of TRPC5 channels are governed by complex signaling networks. Understanding these pathways is crucial for elucidating their physiological functions and for the development of targeted therapies.
G-Protein Coupled Receptor (GPCR) Signaling
TRPC5 channels are frequently activated downstream of Gq/11-coupled GPCRs.[5][24] Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). While DAG is a known activator of other TRPC channels, the activation of TRPC5 by this pathway is more complex and can be influenced by other factors.[21][24] IP3 triggers the release of Ca2+ from intracellular stores, which can then directly or indirectly modulate TRPC5 activity.[16] TRPC5 can also be activated by Gi/o-coupled receptors.[5]
Store-Operated Calcium Entry (SOCE)
TRPC5 can function as a store-operated channel through its interaction with STIM1, an endoplasmic reticulum Ca2+ sensor.[5][25] Depletion of intracellular Ca2+ stores triggers STIM1 to translocate to the plasma membrane and activate TRPC5, leading to Ca2+ influx.[25]
Regulation by Protein-Protein Interactions
TRPC5 function is finely tuned through interactions with a variety of proteins. It can form heteromeric channels with TRPC1 and TRPC4, altering its biophysical properties.[4] Scaffolding proteins like NHERF (Na+-H+ Exchange Regulatory Factor) also play a role in localizing TRPC5 and connecting it to signaling complexes.[15]
Detailed Experimental Protocols
To facilitate further research into the physiological roles of TRPC5, this section provides detailed methodologies for key experiments.
Whole-Cell Patch-Clamp Electrophysiology
This technique is fundamental for characterizing the ion channel properties of TRPC5.
Objective: To measure macroscopic currents flowing through TRPC5 channels in response to various stimuli.
Materials:
-
HEK293 cells transiently or stably expressing TRPC5.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and microscope.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal (pipette) solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2 with CsOH).
-
Agonists (e.g., carbachol, Englerin A) and inhibitors (e.g., Pico145) as required.
Procedure:
-
Culture TRPC5-expressing HEK293 cells on glass coverslips.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution.
-
Approach a single, healthy-looking cell with the patch pipette under visual control.
-
Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Apply voltage ramps or steps to elicit currents and determine the current-voltage (I-V) relationship.
-
Apply agonists or other stimuli via the perfusion system to study channel activation and modulation.
-
Record and analyze the resulting currents using appropriate software.
References
- 1. Strategies and Protocols to Generate Mouse Models with Targeted Mutations to Analyze TRP Channel Functions - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pathway-dependent cold activation of heat-responsive TRPV channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. TRPC5 Is a Ca2+-activated Channel Functionally Coupled to Ca2+-selective Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular context determines primary characteristics of human TRPC5 as a cold-activated channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TRPC5 channels undergo changes in gating properties during the activation-deactivation cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Transient Receptor Potential Cation Channels in Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRPC5 is a Ca2+-activated channel functionally coupled to Ca2+-selective ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transient receptor potential cation channel, subfamily C, member 5 (TRPC5) is a cold-transducer in the peripheral nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermosensing ability of TRPC5: current knowledge and unsettled questions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular architecture of the Gαi-bound TRPC5 ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Essential role for TRPC5 in amygdala function and fear-related behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Essential role for TRPC5 in amygdala function and fear-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. TRPC5 Channel Is the Mediator of Neurotrophin-3 in Regulating Dendritic Growth via CaMKIIα in Rat Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A TRPC5-regulated calcium signaling pathway controls dendrite patterning in the mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transient Receptor Potential Canonical 5 (TRPC5): Regulation of Heart Rate and Protection against Pathological Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Human TRPC5 channel activated by a multiplicity of signals in a single cell - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Transient Receptor Potential Canonical 5 (TRPC5): Regulation of Heart Rate and Protection against Pathological Cardiac Hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 21. Methods to Study TRPC Channel Regulation by Interacting Proteins - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Upregulated TRPC5 plays an important role in development of nasal polyps by activating eosinophilic inflammation and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Characterization of TRPC Channels in a Heterologous System Using Calcium Imaging and the Patch-Clamp Technique | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols: TRPC5-IN-1 in In Vivo Models of Proteinuria
Audience: Researchers, scientists, and drug development professionals.
Introduction
Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective, calcium-permeable cation channel that has emerged as a critical mediator of podocyte injury and subsequent proteinuria in various kidney diseases.[1][2][3] Podocytes are highly specialized cells that form the final barrier to protein loss in the glomerulus, and their intricate actin cytoskeleton is essential for maintaining the integrity of the filtration barrier.[4][5] Dysregulation of calcium signaling, particularly through TRPC5 channels, has been implicated in the pathogenesis of glomerular diseases such as Focal Segmental Glomerulosclerosis (FSGS) and diabetic nephropathy.[1][3][6][7][8]
TRPC5-IN-1 represents a class of small-molecule inhibitors designed to specifically block the activity of the TRPC5 ion channel. These inhibitors have shown significant promise in preclinical studies by protecting podocytes from injury, reducing proteinuria, and preserving kidney function in various animal models of kidney disease.[2][3][6][7][8] This document provides detailed application notes and protocols for utilizing this compound in relevant in vivo models of proteinuria.
Mechanism of Action: The TRPC5 Signaling Pathway in Podocytes
In podocytes, TRPC5 channels are key players in a pathogenic feedback loop involving the small GTPase Rac1.[1][2] Under pathological conditions, such as those initiated by angiotensin II or other injurious stimuli, Rac1 is activated.[2][9][10] Activated Rac1 promotes the translocation of TRPC5 channels to the plasma membrane, leading to increased calcium influx.[1][2] This elevation in intracellular calcium further activates Rac1, creating a feed-forward loop that drives cytoskeletal remodeling, foot process effacement, podocyte loss, and ultimately, proteinuria.[1][2][3] TRPC5 inhibitors, such as this compound, interrupt this vicious cycle by blocking the calcium influx, thereby preventing the downstream pathological events.[1][2][4]
Quantitative Data Summary
The efficacy of TRPC5 inhibitors has been demonstrated in several preclinical models. The following tables summarize the key quantitative findings from studies using TRPC5 inhibitors like AC1903, which is functionally analogous to this compound.
Table 1: Effect of TRPC5 Inhibition on Proteinuria in a Puromycin Aminonucleoside (PAN) Nephrosis Rat Model [2][11][12]
| Treatment Group | Urine Albumin (mg/24h) at Day 7 |
| PBS (Control) | Baseline |
| PAN (50 mg/kg) | Significantly Increased (e.g., >200 mg/24h) |
| PAN + AC1903 (50 mg/kg) | Significantly Reduced vs. PAN |
Table 2: Effect of TRPC5 Inhibition in a Transgenic Rat Model of FSGS [6][7][8]
| Treatment Group | Outcome Measure | Result |
| Vehicle | Proteinuria | Severe |
| Podocyte Number | Significantly Reduced | |
| AC1903 (chronic admin.) | Proteinuria | Suppressed |
| Podocyte Number | Preserved |
Table 3: Effect of TRPC5 Inhibition in a Hypertensive Proteinuric Kidney Disease Rat Model [6][7][8]
| Treatment Group | Therapeutic Benefit |
| Vehicle | Progressive Disease |
| AC1903 | Demonstrated |
Experimental Protocols
Detailed methodologies for key in vivo models of proteinuria are provided below.
Puromycin Aminonucleoside (PAN) Induced Nephrosis Model
This model is widely used to induce acute podocyte injury and heavy proteinuria, mimicking aspects of minimal change disease and FSGS.
Experimental Workflow
Materials:
-
Male Sprague-Dawley rats (180-200g)
-
Puromycin Aminonucleoside (PAN)
-
Sterile 0.9% Saline
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Metabolic cages for urine collection
-
Urine albumin assay kit (ELISA)
-
Standard lab equipment for injections, dissections, and tissue processing.
Procedure:
-
Acclimatization: House rats in a controlled environment for at least one week before the experiment.
-
Baseline Measurement: On Day 0, place rats in metabolic cages to collect 24-hour urine for baseline albumin measurement.
-
Induction of Nephrosis: Administer a single intravenous (IV) or intraperitoneal (IP) injection of PAN (50 mg/kg body weight), dissolved in sterile saline.[11]
-
Treatment:
-
Divide animals into three groups: Control (saline injection + vehicle), PAN (PAN injection + vehicle), and PAN + this compound (PAN injection + this compound).
-
Begin daily administration of this compound (dose to be determined by compound-specific pharmacokinetics) or vehicle via oral gavage or other appropriate route.
-
-
Monitoring:
-
Endpoint Analysis:
-
At the end of the study (e.g., Day 7 or 14), anesthetize the animals and collect blood via cardiac puncture for serum creatinine and Blood Urea Nitrogen (BUN) analysis.
-
Perfuse the kidneys with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Harvest the kidneys for histological analysis (e.g., Hematoxylin and Eosin, Periodic acid-Schiff staining) and transmission electron microscopy to assess glomerular morphology and podocyte foot process effacement.[2]
-
Streptozotocin (STZ)-Induced Diabetic Nephropathy Model
This model mimics type 1 diabetes and the subsequent development of diabetic kidney disease, characterized by early hyperfiltration followed by progressive albuminuria and glomerulosclerosis.
Experimental Workflow
Materials:
-
Male C57Bl/6J mice (8-10 weeks old)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), freshly prepared
-
Glucometer and test strips
-
This compound and vehicle
-
Metabolic cages or spot urine collection supplies
-
Urine albumin and creatinine assay kits
Procedure:
-
Acclimatization: Acclimatize mice for at least one week.
-
Induction of Diabetes:
-
Confirmation of Diabetes:
-
Monitor blood glucose from tail vein blood 72 hours after the final STZ injection and weekly thereafter.
-
Mice with non-fasting blood glucose levels >250-300 mg/dL are considered diabetic and are included in the study.[15]
-
-
Treatment:
-
Randomize diabetic mice into treatment groups (Diabetic + Vehicle, Diabetic + this compound). Include a non-diabetic control group (citrate buffer injection + vehicle).
-
Begin chronic daily administration of this compound or vehicle. The treatment duration is typically 8-16 weeks to allow for the development of nephropathy.
-
-
Monitoring:
-
Monitor body weight and blood glucose weekly.
-
Measure urinary albumin-to-creatinine ratio (ACR) from spot urine samples or 24-hour collections at regular intervals (e.g., every 4 weeks) to assess the progression of proteinuria.
-
-
Endpoint Analysis:
-
At the study endpoint, collect blood and kidney tissues as described in the PAN model protocol.
-
Assess for characteristic features of diabetic nephropathy, including glomerular hypertrophy, mesangial expansion, and basement membrane thickening.
-
Nephrotoxic Serum (NTS) Induced Glomerulonephritis Model
This model is an immune-mediated model of glomerulonephritis that involves an initial heterologous phase (injury from the injected antibody) and a subsequent autologous phase (injury from the host's immune response to the antibody).[17]
Procedure:
-
Preparation of Nephrotoxic Serum: Prepare NTS by immunizing an animal of one species (e.g., sheep or rabbit) with a glomerular basement membrane (GBM) preparation from the target species (e.g., mouse or rat).
-
Pre-sensitization (Accelerated Model): To induce a more robust and rapid disease course, pre-sensitize mice by immunizing them with normal IgG from the same species as the NTS source (e.g., sheep IgG in complete Freund's adjuvant) 4-5 days before NTS injection.[18]
-
Induction:
-
Inject a predetermined dose of NTS intravenously into the recipient mice. The dose must be carefully titrated to induce consistent proteinuria without causing immediate mortality.
-
-
Treatment:
-
Administer this compound or vehicle starting 1 hour before NTS injection and continuing daily.[18]
-
-
Monitoring and Endpoint Analysis:
-
Monitor for proteinuria (e.g., using urine dipsticks or ACR) and signs of renal failure (e.g., elevated BUN).
-
Conduct endpoint analysis at a predetermined time (e.g., 8-14 days) to assess glomerular injury, including crescent formation and immune cell infiltration.[18]
-
Conclusion
This compound and other TRPC5 inhibitors have demonstrated significant therapeutic potential in a range of in vivo models of proteinuric kidney disease.[3][6][7][8] The protocols outlined above provide a framework for evaluating the efficacy of these compounds in robust and clinically relevant animal models. By targeting a key pathogenic mechanism in podocytes, TRPC5 inhibition represents a promising strategy for the development of novel treatments for patients with chronic kidney disease.
References
- 1. The small GTPase regulatory protein Rac1 drives podocyte injury independent of cationic channel protein TRPC5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models [frontiersin.org]
- 3. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Inhibition of the TRPC5 ion channel protects the kidney filter [jci.org]
- 5. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
- 6. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models. | Broad Institute [broadinstitute.org]
- 7. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models [dspace.mit.edu]
- 8. cris.biu.ac.il [cris.biu.ac.il]
- 9. Balancing Calcium Signals through TRPC5 and TRPC6 in Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Balancing calcium signals through TRPC5 and TRPC6 in podocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. diacomp.org [diacomp.org]
- 15. A Simplified and Robust Model for the Study of Diabetic Nephropathy: Streptozotocin-Induced Diabetic Mice Fed a High-Protein Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Induction and Analysis of Nephrotoxic Serum Nephritis in Mice | Springer Nature Experiments [experiments.springernature.com]
- 18. Pathology and protection in nephrotoxic nephritis is determined by selective engagement of specific Fc receptors - PMC [pmc.ncbi.nlm.nih.gov]
Using TRPC5-IN-1 to Investigate Neurite Outgrowth and Growth Cone Dynamics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel predominantly expressed in the brain. It is a key regulator of calcium homeostasis in neurons, influencing a wide array of cellular processes. Notably, TRPC5 has been identified as a critical negative regulator of neuronal development, specifically in the context of neurite extension and growth cone morphology.[1][2] Activation of TRPC5 channels leads to an influx of calcium, which in turn triggers downstream signaling cascades that result in the retraction of neurites and collapse of growth cones.[2] This makes TRPC5 a compelling target for research into neurodevelopmental disorders and for the development of therapeutics aimed at promoting neuronal regeneration.
TRPC5-IN-1 is a potent and selective small-molecule inhibitor of the TRPC5 channel. Its selectivity allows for the precise dissection of TRPC5-mediated signaling pathways and their impact on neuronal morphology. By blocking the influx of cations through TRPC5 channels, this compound is hypothesized to promote neurite outgrowth and maintain growth cone stability, offering a valuable tool for studying the molecular mechanisms that govern neuronal connectivity.
These application notes provide a comprehensive guide for utilizing this compound to study its effects on neurite outgrowth and growth cone morphology in cultured neurons. Detailed protocols for cell culture, inhibitor treatment, immunocytochemistry, and quantitative analysis are provided to facilitate robust and reproducible experimental outcomes.
Expected Outcomes and Data Presentation
Treatment of cultured neurons with this compound is expected to result in a significant increase in neurite length and growth cone area compared to vehicle-treated controls. The quantitative data from such experiments can be effectively summarized in tabular format for clear comparison.
Table 1: Expected Quantitative Effects of this compound on Neurite Outgrowth
| Treatment Group | Average Neurite Length (µm) | Standard Deviation (µm) | Percent Increase vs. Control |
| Vehicle Control | Baseline | ± SD | 0% |
| This compound (e.g., 1 µM) | Increased | ± SD | > 20% |
| This compound (e.g., 5 µM) | Further Increased | ± SD | > 50% |
Table 2: Expected Quantitative Effects of this compound on Growth Cone Morphology
| Treatment Group | Average Growth Cone Area (µm²) | Standard Deviation (µm²) | Percent Increase vs. Control |
| Vehicle Control | Baseline | ± SD | 0% |
| This compound (e.g., 1 µM) | Increased | ± SD | > 15% |
| This compound (e.g., 5 µM) | Further Increased | ± SD | > 40% |
Signaling Pathways and Experimental Workflow
To visualize the underlying molecular mechanisms and the experimental process, the following diagrams are provided.
Experimental Protocols
Protocol 1: Neurite Outgrowth Assay in Primary Hippocampal Neurons
This protocol details the steps for culturing primary hippocampal neurons, treating them with this compound, and preparing them for morphological analysis.
Materials:
-
Primary hippocampal neurons (from E18 rat or mouse embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated coverslips or plates
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100
-
Primary antibody: anti-β-III-tubulin antibody (neuronal marker)
-
Secondary antibody: Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 568) for F-actin staining
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Cell Seeding:
-
Isolate and dissociate hippocampal neurons from E18 rat or mouse embryos following standard protocols.
-
Seed the neurons onto poly-D-lysine coated coverslips in a 24-well plate at a density of 20,000-30,000 cells per well.
-
Culture the cells in Neurobasal medium supplemented with B27 and GlutaMAX at 37°C in a 5% CO₂ incubator.
-
-
This compound Treatment:
-
After 24-48 hours in culture, once the neurons have attached and started to extend short neurites, treat the cells with this compound.
-
Prepare serial dilutions of this compound in pre-warmed culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 µM).
-
Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully replace the old medium with the medium containing this compound or vehicle.
-
Incubate the cells for an additional 24-48 hours.
-
-
Immunocytochemistry:
-
After the treatment period, gently wash the cells twice with warm PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., mouse anti-β-III-tubulin, 1:500 dilution in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody and fluorescently-conjugated phalloidin (e.g., 1:1000 and 1:500 dilutions, respectively, in blocking buffer) for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI (1 µg/mL in PBS) for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Protocol 2: Quantitative Analysis of Neurite Outgrowth and Growth Cone Morphology
This protocol describes how to quantify neurite length and growth cone area from the acquired fluorescent images using ImageJ/Fiji software.
Materials:
-
Fluorescence microscope with appropriate filters
-
Computer with ImageJ/Fiji software installed
-
NeuronJ plugin for ImageJ/Fiji (for neurite tracing)
Procedure:
-
Image Acquisition:
-
Acquire images of the stained neurons using a fluorescence microscope. Capture images from at least 10-15 random fields of view for each experimental condition.
-
Ensure that the images are captured at a consistent magnification (e.g., 20x or 40x).
-
Save the images in a suitable format (e.g., TIFF).
-
-
Neurite Length Quantification using NeuronJ:
-
Open the β-III-tubulin channel image in ImageJ/Fiji.
-
Calibrate the image to convert pixels to micrometers if this information is not already in the image metadata.
-
Launch the NeuronJ plugin.
-
Manually trace the longest neurite of at least 50 individual, non-overlapping neurons per condition.
-
NeuronJ will automatically calculate the length of the traced neurites.
-
Export the data to a spreadsheet for statistical analysis.
-
-
Growth Cone Area Quantification:
-
Open the phalloidin channel image in ImageJ/Fiji.
-
Use the "Freehand selection" tool to manually outline the boundary of the growth cone at the tip of the traced neurites.
-
Use the "Measure" function (Analyze > Measure) to calculate the area of the selected region.
-
Repeat this for at least 50 growth cones per condition.
-
Export the data to a spreadsheet for statistical analysis.
-
-
Statistical Analysis:
-
For both neurite length and growth cone area, calculate the mean and standard deviation for each treatment group.
-
Perform statistical tests (e.g., Student's t-test or ANOVA followed by a post-hoc test) to determine the significance of the differences between the vehicle control and this compound treated groups.
-
A p-value of less than 0.05 is typically considered statistically significant.
-
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the crucial role of TRPC5 channels in regulating neurite outgrowth and growth cone morphology, contributing to a deeper understanding of neuronal development and potential therapeutic strategies for neurological disorders.
References
Application Notes and Protocols for Assessing TRPC5-IN-1 Efficacy in Reducing Albuminuria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albuminuria, the presence of excess albumin in the urine, is a hallmark of kidney disease and a key indicator of damage to the glomerular filtration barrier. The transient receptor potential canonical 5 (TRPC5) ion channel has emerged as a critical mediator of podocyte injury, the primary cell type responsible for maintaining this barrier.[1][2] Activation of TRPC5 leads to a cascade of events, including Rac1 activation, cytoskeletal remodeling, and ultimately, albuminuria.[1][2] Consequently, inhibition of TRPC5 presents a promising therapeutic strategy for proteinuric kidney diseases.
These application notes provide detailed protocols for assessing the efficacy of TRPC5 inhibitors, exemplified by TRPC5-IN-1, in reducing albuminuria in established mouse models of kidney disease. The protocols cover the induction of albuminuria, treatment with a TRPC5 inhibitor, and the quantification of urinary albumin.
TRPC5 Signaling Pathway in Podocyte Injury
Podocyte injury leading to albuminuria is mediated by a complex signaling pathway involving TRPC5. Upon injurious stimuli, TRPC5 channels are activated, leading to an influx of calcium ions. This calcium influx activates the small GTPase Rac1, which in turn promotes further TRPC5 channel insertion into the plasma membrane, creating a detrimental positive feedback loop.[3] Activated Rac1 disrupts the podocyte actin cytoskeleton, leading to the degradation of synaptopodin, a critical structural protein.[1][2] This cascade of events results in the effacement of podocyte foot processes, compromising the integrity of the glomerular filtration barrier and leading to albuminuria.[3]
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines the general experimental workflow for evaluating the in vivo efficacy of a TRPC5 inhibitor in a mouse model of albuminuria.
References
- 1. Inhibition of the TRPC5 ion channel protects the kidney filter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gain-of-function, focal segmental glomerulosclerosis Trpc6 mutation minimally affects susceptibility to renal injury in several mouse models | PLOS One [journals.plos.org]
- 3. resources.novusbio.com [resources.novusbio.com]
Application of TRPC5 Inhibitors in Patch-Clamp Electrophysiology: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for studying Transient Receptor Potential Canonical 5 (TRPC5) channel inhibition using patch-clamp electrophysiology. This guide is intended to assist researchers in the precise measurement of TRPC5 channel activity and the characterization of inhibitory compounds.
Introduction to TRPC5 and its Inhibition
Transient Receptor Potential Canonical 5 (TRPC5) channels are non-selective cation channels that play crucial roles in a variety of physiological processes, including neuronal growth and fear responses.[1][2] Dysregulation of TRPC5 activity has been implicated in pathological conditions such as chronic kidney disease, cancer, and neurodegenerative disorders, making it a significant target for therapeutic intervention.[2][3] Patch-clamp electrophysiology is the gold-standard technique for directly measuring the ion flow through TRPC5 channels and assessing the efficacy of potential inhibitors.[4][5]
Key TRPC5 Inhibitors
Several small-molecule inhibitors of TRPC5 have been identified and characterized using patch-clamp techniques. These compounds are valuable tools for studying the physiological roles of TRPC5 and for developing novel therapeutics.
| Inhibitor | IC50 (µM) | Method | Cell Line | Activator | Reference |
| GFB-8438 | 0.28 | Manual Patch Clamp | HEK293 | Rosiglitazone (30 µM) | [3] |
| GFB-8438 | 0.18 | Qpatch | HEK293 | Rosiglitazone (30 µM) | [3] |
| ML204 | 3 | Whole-cell Patch Clamp | HEK293 | GdCl3 (100 µM) | [6] |
| Clemizole | - | - | - | - | [7] |
| AC1903 | - | - | - | - | [3] |
| HC-070 | - | - | - | - | [7] |
Note: IC50 values for Clemizole, AC1903, and HC-070 were not explicitly found in the provided search results, but they are mentioned as known TRPC5 inhibitors.
Signaling Pathways of TRPC5 Activation and Inhibition
TRPC5 channels are activated through various signaling pathways, primarily downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[8] The canonical activation pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3).[6] While the precise gating mechanism is still under investigation, it is known that this PLC-dependent pathway is crucial for TRPC5 activation.[8] Inhibition of TRPC5 can occur through direct pore block, allosteric modulation, or by targeting components of its activation pathway.[2] For instance, Protein Kinase C (PKC), which is activated by DAG, can phosphorylate and subsequently desensitize TRPC5 channels.[6]
Experimental Protocols for Patch-Clamp Electrophysiology
The following protocols are generalized from methods reported in the literature for whole-cell patch-clamp recordings of TRPC5 channels expressed in heterologous systems like HEK293 cells.[1][6][9]
Cell Preparation
-
Cell Culture: Culture HEK293 cells stably or transiently expressing the TRPC5 channel of interest.
-
Transfection (for transient expression): Transfect cells with a plasmid encoding TRPC5 18-24 hours before the experiment.[6]
-
Plating: Plate the cells onto glass coverslips suitable for patch-clamp recordings.
Solutions
Extracellular (Bath) Solution (in mM):
-
140 NaCl
-
5 CsCl
-
2 MgCl2
-
2 CaCl2
-
10 HEPES
-
10 Glucose
-
Adjust pH to 7.4 with NaOH.[6]
Intracellular (Pipette) Solution (in mM):
Note: Solution compositions can be modified based on the specific experimental requirements.
Whole-Cell Patch-Clamp Protocol
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 5-8 MΩ when filled with the intracellular solution.[6]
-
Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.[11]
-
Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch under the pipette tip to gain electrical access to the cell interior.[12]
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.[8]
-
Recording: Record whole-cell currents. Currents can be elicited by applying voltage ramps (e.g., from -100 mV to +100 mV) or voltage steps.[9]
-
Activation: Apply a known TRPC5 activator to the bath solution to induce a stable baseline current. Examples of activators include:
-
Inhibitor Application: Once a stable activated current is achieved, apply the TRPC5 inhibitor at various concentrations to the bath solution.
-
Data Acquisition: Record the current inhibition at each concentration.
-
Data Analysis: Analyze the dose-response relationship to determine the IC50 value of the inhibitor.
Data Presentation and Analysis
The primary quantitative data from these experiments is the concentration-response curve for the inhibitor, from which the IC50 value is derived. This value represents the concentration of the inhibitor required to reduce the TRPC5 current by 50%. Data should be presented in tables for clear comparison of the potencies of different compounds.
Conclusion
Patch-clamp electrophysiology is an indispensable tool for the discovery and characterization of TRPC5 inhibitors. The protocols and information provided in this guide offer a framework for conducting rigorous and reproducible experiments to advance our understanding of TRPC5 pharmacology and its therapeutic potential.
References
- 1. Stimulation of TRPC5 cationic channels by low micromolar concentrations of lead ions (Pb2+) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are TRPC5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 6. PIP2 regulation of TRPC5 channel activation and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRPC5 channels undergo changes in gating properties during the activation-deactivation cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Unique responses of the fixed stoichiometric TRPC1–TRPC5 concatemer to G proteins [frontiersin.org]
- 10. TRPC5 Channel Is the Mediator of Neurotrophin-3 in Regulating Dendritic Growth via CaMKIIα in Rat Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Patch Clamp Protocol [labome.com]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. Structure–Function Relationship and Physiological Roles of Transient Receptor Potential Canonical (TRPC) 4 and 5 Channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Selectivity Testing of TRPC5-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel implicated in a variety of physiological and pathological processes, including chronic kidney disease, anxiety, and pain.[1] As such, the development of selective TRPC5 inhibitors is of significant therapeutic interest. TRPC5-IN-1 has been identified as a selective inhibitor of TRPC5, demonstrating 50.5% inhibition of TRPC5 at a concentration of 3 µM.[2][3] Rigorous in vitro evaluation of the selectivity of this compound is crucial to understanding its mechanism of action and potential off-target effects.
These application notes provide detailed protocols for in vitro assays to characterize the selectivity profile of this compound. The described methods include a fluorescence-based calcium flux assay for initial screening and an automated patch clamp assay for more detailed electrophysiological characterization.
Data Presentation: Selectivity Profile of TRPC5 Inhibitors
A comprehensive understanding of a compound's selectivity is paramount. The following table summarizes the inhibitory activity of a well-characterized, selective TRPC5 inhibitor, GFB-8438, against a panel of TRP channels and other relevant off-targets.[4] This table serves as a template for presenting the selectivity data for this compound.
| Target | Assay Type | IC50 (µM) | Fold Selectivity vs. TRPC5 |
| hTRPC5 | QPatch | 0.18 | - |
| hTRPC4 | QPatch | 0.18 | 1 |
| hTRPC6 | QPatch | >10 | >55 |
| hTRPC3/7 | Not specified | >10 | >55 |
| hTRPA1 | Not specified | >10 | >55 |
| hTRPV1 | Not specified | >10 | >55 |
| hTRPV2 | Not specified | >10 | >55 |
| hTRPV3 | Not specified | >10 | >55 |
| hTRPV4 | Not specified | >10 | >55 |
| hTRPM2 | Not specified | >10 | >55 |
| hTRPM8 | Not specified | >10 | >55 |
| hNaV1.5 | Not specified | >10 | >55 |
| hERG | Not specified | >10 | >55 |
Note: The data presented is for GFB-8438 as a representative selective TRPC5 inhibitor.[4] Researchers should replace this data with their experimentally determined values for this compound.
Experimental Protocols
Fluorescence-Based Calcium Flux Assay
This high-throughput assay is suitable for primary screening and for determining the potency of this compound. The assay measures changes in intracellular calcium concentration upon channel activation and inhibition.
Objective: To determine the IC50 value of this compound against human TRPC5 channels.
Materials:
-
Cell Line: HEK293 cells stably expressing human TRPC5 (HEK-hTRPC5).
-
Fluorescent Dye: Fluo-4 AM (or similar calcium indicator).
-
TRPC5 Activator: Englerin A or another suitable TRPC5 agonist.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Compound Plates: 96- or 384-well plates containing serial dilutions of this compound.
-
Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or a similar fluorescence plate reader with automated liquid handling.
Protocol:
-
Cell Plating:
-
Seed HEK-hTRPC5 cells into black-walled, clear-bottom 96- or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in Assay Buffer.
-
Remove the cell culture medium from the plates and add the Fluo-4 AM loading solution to each well.
-
Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
Wash the cells with Assay Buffer to remove excess dye.
-
Add Assay Buffer containing the appropriate concentrations of this compound from the compound plates to the cell plates.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Assay Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Add the TRPC5 activator (e.g., Englerin A) to all wells simultaneously using the instrument's liquid handling capabilities.
-
Record the fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence upon activator addition corresponds to calcium influx through TRPC5 channels.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (vehicle-treated) wells.
-
Generate a concentration-response curve and determine the IC50 value using a suitable software package.
-
Automated Patch Clamp Electrophysiology Assay
This assay provides a more direct and detailed characterization of the inhibitory effect of this compound on the ion channel's electrical activity.
Objective: To confirm the inhibitory activity and determine the IC50 of this compound on hTRPC5 currents.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing human TRPC5.
-
Internal Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES; pH 7.2 with CsOH.
-
External Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-Glucose, 10 HEPES; pH 7.4 with NaOH.
-
TRPC5 Activator: Rosiglitazone or another suitable activator for electrophysiological recordings.[4]
-
Instrumentation: QPatch or a similar automated patch clamp system.
Protocol:
-
Cell Preparation:
-
Harvest cells expressing hTRPC5 and prepare a single-cell suspension in the External Solution.
-
-
Instrument Setup:
-
Prime the automated patch clamp system with the Internal and External Solutions according to the manufacturer's instructions.
-
-
Cell Sealing and Whole-Cell Configuration:
-
The instrument will automatically capture cells and form giga-ohm seals.
-
Whole-cell configuration is then established.
-
-
Current Recording:
-
Hold the cells at a holding potential of 0 mV.
-
Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) to elicit baseline currents.
-
Perfuse the cells with the TRPC5 activator to induce a stable TRPC5 current.
-
-
Compound Application and Measurement:
-
Apply increasing concentrations of this compound in the External Solution containing the activator.
-
Record the current at each compound concentration after a stable response is achieved.
-
A washout step with the activator-containing External Solution can be included to assess the reversibility of inhibition.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., +80 mV) in the presence of each compound concentration.[4]
-
Normalize the current to the control (activator only) response.
-
Generate a concentration-response curve and calculate the IC50 value.
-
Visualizations
TRPC5 Signaling Pathway
The following diagram illustrates the canonical Gq/11-coupled receptor signaling pathway that leads to the activation of TRPC5 channels.
Experimental Workflow for this compound Selectivity Testing
The following diagram outlines the logical flow of experiments to determine the in vitro selectivity of this compound.
References
- 1. Calcium-sensing mechanism in TRPC5 channels contributing to retardation of neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methodologies for Studying TRPC5 Inhibitor Effects on Synaptic Transmission
Audience: Researchers, scientists, and drug development professionals.
Introduction: Transient Receptor Potential Canonical 5 (TRPC5) channels are non-selective cation channels, permeable to Ca²⁺ and Na⁺, that are implicated in a variety of neuronal functions.[1] These channels are activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) through a Phospholipase C (PLC)-dependent mechanism.[2][3] In neurons, TRPC5 is involved in regulating neurite outgrowth, growth cone morphology, and dendrite patterning.[4][5] Emerging evidence highlights the role of TRPC channels, including TRPC5, in modulating synaptic transmission and plasticity.[6][7] Studies on knockout mice have shown that the absence of TRPC1/4/5 channels leads to reduced excitatory postsynaptic currents (EPSCs).[6][8]
This document provides detailed methodologies to study the effects of a selective TRPC5 inhibitor, hereafter referred to as TRPC5-IN-1 , on synaptic transmission. The protocols cover key experimental techniques including electrophysiology, calcium imaging, and neurotransmitter release assays.
TRPC5 Signaling Pathway in Neurons
TRPC5 channels are key integrators of signaling pathways that translate extracellular stimuli into calcium signals.[3] Activation is often initiated by GPCRs or RTKs, which stimulate PLC to cleave phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).[3] While the precise activation mechanism is complex and can also involve store-depletion and direct calcium modulation, this pathway is a primary route for channel gating.[9][10][11] Once activated, TRPC5-mediated Ca²⁺ influx can engage downstream effectors like Calcium/calmodulin-dependent kinase II β (CaMKIIβ) to regulate neuronal structure and function.[5]
Caption: TRPC5 signaling cascade initiated by receptor activation.
Experimental Workflow Overview
A systematic approach is crucial for evaluating the impact of this compound. The general workflow involves establishing a baseline of synaptic activity, applying the inhibitor, and measuring the subsequent changes. This process should be consistent across different methodologies to ensure data comparability.
References
- 1. What are TRPC5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. TRPC Channels in Neuronal Survival - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Methods to Study TRPC Channel Regulation by Interacting Proteins - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A TRPC5-regulated calcium signaling pathway controls dendrite patterning in the mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heteromeric channels formed by TRPC1, TRPC4 and TRPC5 define hippocampal synaptic transmission and working memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heteromeric channels formed by TRPC1, TRPC4 and TRPC5 define hippocampal synaptic transmission and working memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TRPC5 Is a Ca2+-activated Channel Functionally Coupled to Ca2+-selective Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human TRPC5 channel activated by a multiplicity of signals in a single cell - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging with TRPC5-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing TRPC5-IN-1, a selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel, in calcium imaging experiments. This document outlines the necessary protocols, data presentation formats, and includes visualizations to facilitate a deeper understanding of the experimental workflows and underlying signaling pathways.
Introduction to TRPC5 and this compound
Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel that plays a crucial role in various physiological processes by modulating intracellular calcium levels.[1] Dysregulation of TRPC5 has been implicated in numerous pathologies, making it a significant target for drug discovery. This compound is a chemical probe that selectively inhibits TRPC5 channel activity, enabling researchers to investigate its function in cellular signaling. This document will focus on the application of this compound in studying calcium dynamics.
Data Presentation
Quantitative Analysis of this compound Inhibition
The inhibitory effect of this compound on TRPC5-mediated calcium influx can be quantified to determine its potency. Below is a summary of the available data for this compound.
| Compound | Parameter | Value | Cell Line | Assay Conditions |
| This compound | % Inhibition | 50.5% | Not Specified | 3 µM concentration |
Further experiments, such as a full dose-response curve, are recommended to determine the IC50 value of this compound in the specific cell system being used.
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging using Fluo-4 AM
This protocol describes the measurement of intracellular calcium concentration changes in response to TRPC5 modulation using the fluorescent indicator Fluo-4 AM.
Materials:
-
Cells expressing TRPC5 channels (e.g., HEK293-TRPC5 stable cell line)
-
This compound (prepared in DMSO)
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
TRPC5 agonist (e.g., Englerin A, not essential but useful for confirming channel activity)
-
Ionomycin (for maximal calcium response)
-
EGTA (for minimal calcium response)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or microscope with appropriate filters (Excitation ~490 nm, Emission ~515 nm)
Procedure:
-
Cell Preparation:
-
Seed cells in a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Incubate cells under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution. A typical final concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in HBSS. It is crucial to include a vehicle control (DMSO) at the same final concentration used for the compound dilutions.
-
Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for channel inhibition.
-
-
Calcium Measurement:
-
If using an agonist, establish a baseline fluorescence reading for approximately 1-2 minutes.
-
Add the TRPC5 agonist to stimulate calcium influx and record the change in fluorescence intensity over time.
-
If studying basal TRPC5 activity, monitor fluorescence changes after the addition of this compound without an agonist.
-
At the end of the experiment, add ionomycin to elicit a maximal calcium response (Fmax), followed by the addition of EGTA to chelate calcium and obtain a minimal fluorescence reading (Fmin).
-
-
Data Analysis:
-
The change in intracellular calcium is typically represented as a ratio of the fluorescence signal (F) to the initial baseline fluorescence (F0), i.e., F/F0.
-
Alternatively, for a more quantitative measure, the intracellular calcium concentration can be calculated using the Grynkiewicz equation, although this requires calibration.
-
Plot the response (e.g., peak fluorescence change or area under the curve) against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.
-
Protocol 2: Ratiometric Calcium Imaging using Fura-2 AM
This protocol offers a more quantitative approach by using the ratiometric indicator Fura-2 AM, which minimizes issues related to uneven dye loading and photobleaching.[2][3][4][5][6]
Materials:
-
Same as Protocol 1, but with Fura-2 AM instead of Fluo-4 AM.
-
Fluorescence imaging system capable of alternating excitation at ~340 nm and ~380 nm and measuring emission at ~510 nm.
Procedure:
-
Cell Preparation and Dye Loading:
-
Follow the same cell preparation steps as in Protocol 1.
-
Prepare a Fura-2 AM loading solution (typically 1-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Load cells with Fura-2 AM for 30-60 minutes at 37°C in the dark.[4]
-
Wash the cells twice with HBSS.
-
-
Compound Treatment:
-
Follow the same compound treatment steps as in Protocol 1.
-
-
Calcium Measurement:
-
Acquire fluorescence images by alternating excitation at 340 nm and 380 nm and collecting the emission at 510 nm.
-
Establish a baseline ratio (F340/F380) before adding any stimulants.
-
Add the TRPC5 agonist (if applicable) and record the ratiometric changes over time.
-
Perform a calibration at the end of the experiment using ionomycin (for Rmax) and a calcium-free buffer with EGTA (for Rmin) to allow for the conversion of ratios to absolute calcium concentrations.[4]
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) for each time point.
-
The change in this ratio is directly proportional to the change in intracellular calcium concentration.
-
Generate dose-response curves by plotting the change in the 340/380 ratio against the concentration of this compound to determine the IC50.
-
Signaling Pathways and Experimental Workflow Visualizations
TRPC5 Signaling Pathway
The following diagram illustrates the central role of TRPC5 in mediating calcium influx, which can be initiated by various upstream signals, including G-protein coupled receptors (GPCRs) and store-operated calcium entry (SOCE) pathways.
Caption: TRPC5 channel activation and inhibition signaling pathway.
Experimental Workflow for Calcium Imaging
This diagram outlines the key steps involved in a typical calcium imaging experiment to assess the effect of this compound.
References
- 1. Characterization of TRPC Channels in a Heterologous System Using Calcium Imaging and the Patch-Clamp Technique | Springer Nature Experiments [experiments.springernature.com]
- 2. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. moodle2.units.it [moodle2.units.it]
- 5. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
Application of TRPC5 Inhibitors in Traumatic Brain Injury Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical 5 (TRPC5) channels are non-selective cation channels implicated in various physiological and pathological processes in the central nervous system. Following a traumatic brain injury (TBI), secondary injury cascades contribute significantly to neuronal damage. These cascades involve events such as excitotoxicity, oxidative stress, and neuroinflammation. Recent studies have identified TRPC5 channels as a potential therapeutic target to mitigate this secondary damage.[1][2] Upregulation of TRPC5 expression has been observed in the hippocampus and cortex following TBI.[3][4] Activation of these channels can lead to an influx of calcium and zinc, contributing to neuronal death.[1][2]
This document provides detailed application notes and protocols for the use of TRPC5 inhibitors in the study of TBI, with a focus on the well-documented inhibitor NU6027. While other TRPC5 inhibitors like M084 have also been studied in the context of TBI-induced hyperexcitability, and specific inhibitors such as TRPC5-IN-1 (CAS: 2265215-18-5) are commercially available, their application in TBI models is not yet extensively documented in peer-reviewed literature.[5][6] Therefore, the following protocols and data are based on studies utilizing NU6027 as a representative TRPC5 inhibitor to investigate its neuroprotective effects in a TBI model.[1][2]
Mechanism of Action of TRPC5 Inhibition in TBI
Following a traumatic brain injury, a cascade of events leads to secondary neuronal injury. One key aspect of this is the excessive release of zinc and the generation of oxidative stress.[1][2] This pathological environment leads to the activation of TRPC5 channels, which allows for an influx of both calcium and zinc into neurons.[1][2] This ion dysregulation contributes to further oxidative stress, glial activation, and ultimately, neuronal cell death.[7] Inhibition of TRPC5 channels with compounds like NU6027 has been shown to block this influx, thereby reducing neuronal death, zinc accumulation, oxidative stress, and glial activation in the hippocampus after TBI.[1][7]
Figure 1: Signaling pathway of TRPC5 in TBI.
Quantitative Data Summary
The following tables summarize the quantitative data from a study investigating the effects of the TRPC5 inhibitor NU6027 in a rat model of TBI.
Table 1: Effect of NU6027 on Neuronal Death and Zinc Accumulation
| Parameter | Sham + Vehicle | Sham + NU6027 | TBI + Vehicle | TBI + NU6027 (1 mg/kg) |
| Degenerating Neurons (FJB+ cells/section) | 2.3 ± 0.6 | 2.1 ± 0.5 | 85.7 ± 5.2 | 43.1 ± 3.9 |
| Zinc Accumulating Neurons (TSQ+ cells/section) | 3.1 ± 0.7 | 2.9 ± 0.6 | 92.4 ± 6.8 | 51.2 ± 4.5 |
*p < 0.05 compared to TBI + Vehicle group.
Table 2: Effect of NU6027 on Oxidative Stress and Glial Activation
| Parameter | Sham + Vehicle | Sham + NU6027 | TBI + Vehicle | TBI + NU6027 (1 mg/kg) |
| Oxidative Stress (4-HNE fluorescence intensity) | 12.3 ± 1.5 | 11.9 ± 1.3 | 89.6 ± 7.1 | 48.7 ± 4.2 |
| Astrocyte Activation (GFAP fluorescence intensity) | 15.1 ± 1.8 | 14.8 ± 1.6 | 91.2 ± 8.3 | 52.4 ± 5.1 |
| Microglial Activation (Iba-1 fluorescence intensity) | 13.5 ± 1.4 | 13.1 ± 1.2 | 88.9 ± 7.9 | 49.6 ± 4.7* |
*p < 0.05 compared to TBI + Vehicle group.
Table 3: Effect of NU6027 on Neuronal Survival and Neurological Function
| Parameter | Sham + Vehicle | Sham + NU6027 | TBI + Vehicle | TBI + NU6027 (1 mg/kg) |
| Surviving Neurons (NeuN+ cells/section) | 245.3 ± 10.2 | 242.1 ± 9.8 | 112.7 ± 8.5 | 189.4 ± 12.3 |
| Modified Neurological Severity Score (mNSS) | 1.2 ± 0.4 | 1.1 ± 0.3 | 9.8 ± 0.7 | 5.3 ± 0.6 |
*p < 0.05 compared to TBI + Vehicle group.
Experimental Protocols
The following are detailed protocols for key experiments involving the application of a TRPC5 inhibitor in a TBI model, based on the study by Park et al. (2020).[1]
In Vivo Traumatic Brain Injury Model and Drug Administration
Figure 2: Experimental workflow for in vivo TBI study.
1. Animals:
-
Adult male Sprague-Dawley rats (250-300g) are used.
-
Animals are housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
All procedures should be approved by the institutional animal care and use committee.
2. Controlled Cortical Impact (CCI) Injury:
-
Anesthetize the rat with isoflurane (5% for induction, 2% for maintenance).
-
Mount the animal in a stereotaxic frame.
-
Make a midline incision on the scalp and expose the skull.
-
Perform a craniotomy (5 mm diameter) over the right parietal cortex, midway between the bregma and lambda sutures.
-
Induce a cortical impact using a pneumatic impactor with a 3 mm diameter tip at a velocity of 4 m/s, a depth of 2 mm, and a dwell time of 150 ms.
-
Suture the scalp incision.
3. Drug Administration:
-
Immediately following the TBI, administer NU6027 (1 mg/kg) or vehicle (e.g., saline with a small percentage of DMSO) via intraperitoneal (i.p.) injection.
-
For sham animals, perform all surgical procedures except for the cortical impact.
Histological Analysis
1. Tissue Preparation:
-
At 24 hours or 1 week post-TBI, deeply anesthetize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brains in 4% PFA overnight, followed by cryoprotection in 30% sucrose solution.
-
Section the brains coronally at a thickness of 30 µm using a cryostat.
2. Fluoro-Jade B (FJB) Staining for Degenerating Neurons:
-
Mount brain sections on slides.
-
Immerse slides in a solution of 1% sodium hydroxide in 80% ethanol for 5 minutes.
-
Rinse in 70% ethanol and then distilled water.
-
Incubate in 0.06% potassium permanganate solution for 10 minutes.
-
Rinse in distilled water.
-
Incubate in 0.0004% Fluoro-Jade B staining solution for 20 minutes.
-
Rinse, dry, and coverslip with a non-aqueous mounting medium.
3. Immunohistochemistry for TRPC5, NeuN, GFAP, and Iba-1:
-
Wash sections in phosphate-buffered saline (PBS).
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour.
-
Incubate with primary antibodies (e.g., anti-TRPC5, anti-NeuN, anti-GFAP, anti-Iba-1) overnight at 4°C.
-
Wash with PBS and incubate with appropriate fluorescently labeled secondary antibodies for 2 hours at room temperature.
-
Wash, mount, and coverslip with a mounting medium containing DAPI.
4. TSQ Staining for Zinc Accumulation:
-
Mount fresh-frozen brain sections on slides.
-
Incubate with N-(6-methoxy-8-quinolyl)-para-toluenesulfonamide (TSQ) solution for 90 seconds.
-
Briefly wash in saline.
-
Coverslip and image immediately.
Behavioral Analysis
Modified Neurological Severity Score (mNSS):
-
Evaluate neurological function at 1 week post-TBI using the mNSS, a composite score of motor, sensory, balance, and reflex tests.
-
Scores range from 0 (normal) to 18 (maximal deficit).
-
Tests include tasks such as raising the rat by the tail (to observe flexion), placing the rat on a flat surface (to observe motor function and gait), and testing for sensory and reflex responses.
Conclusion
The use of TRPC5 inhibitors, such as NU6027, presents a promising therapeutic strategy for mitigating the secondary injury cascade following traumatic brain injury. The protocols and data presented here provide a framework for researchers to investigate the role of TRPC5 in TBI and to evaluate the efficacy of novel TRPC5 inhibitors. Further research is warranted to explore the full therapeutic potential of targeting this channel in the context of TBI and other neurological disorders.
References
- 1. Effects of Transient Receptor Potential Cation 5 (TRPC5) Inhibitor, NU6027, on Hippocampal Neuronal Death after Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Effects of Transient Receptor Potential Cation 5 (TRPC5) Inhibitor, NU6027, on Hippocampal Neuronal Death after Traumatic Brain Injury | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | Blockade of TRPC Channels Limits Cholinergic-Driven Hyperexcitability and Seizure Susceptibility After Traumatic Brain Injury [frontiersin.org]
- 4. Blockade of TRPC Channels Limits Cholinergic-Driven Hyperexcitability and Seizure Susceptibility After Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for TRPC5-IN-1 in the Prevention of Seizure-Induced Neuronal Death
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seizure-induced neuronal death is a critical factor in the pathophysiology of epilepsy and other neurological disorders characterized by excessive neuronal activity. Transient Receptor Potential Canonical 5 (TRPC5) channels have emerged as key mediators in this process. Upregulated following seizures, TRPC5 channels contribute to a sustained influx of calcium (Ca²⁺) and zinc (Zn²⁺) into neurons. This ionic dysregulation triggers a cascade of detrimental events, including oxidative stress, activation of apoptotic pathways, and ultimately, neuronal demise.
TRPC5-IN-1 and other selective TRPC5 inhibitors present a promising therapeutic strategy to mitigate seizure-induced neurodegeneration. By blocking the TRPC5 channel, these small molecules can prevent the toxic influx of ions, thereby preserving neuronal integrity. These application notes provide a comprehensive guide for researchers on the use of this compound and functionally similar inhibitors to block seizure-induced neuronal death in preclinical models.
Mechanism of Action of TRPC5 in Neuronal Death
Following a seizure, the expression and activity of TRPC5 channels are enhanced in brain regions susceptible to damage, such as the hippocampus. The activation of these channels, downstream of metabotropic glutamate receptors (mGluRs) and other signaling pathways, leads to a pathological increase in intracellular Ca²⁺ and Zn²⁺ concentrations.[1][2][3] This sustained ionic overload activates various downstream effector pathways, culminating in neuronal death.[4][5]
// Nodes Seizure [label="Seizure Activity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mGluR [label="mGluR Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="PLC Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; TRPC5 [label="TRPC5 Channel\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; Ca_Influx [label="Ca²⁺ Influx", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Zn_Influx [label="Zn²⁺ Influx", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidative_Stress [label="Oxidative Stress\n(ROS Production)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Calpain_Caspase [label="Calpain/Caspase\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuronal_Death [label="Neuronal Death", fillcolor="#202124", fontcolor="#FFFFFF"]; TRPC5_IN_1 [label="this compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Seizure -> mGluR; mGluR -> PLC; PLC -> TRPC5; TRPC5 -> Ca_Influx; TRPC5 -> Zn_Influx; Ca_Influx -> Oxidative_Stress; Ca_Influx -> Calpain_Caspase; Zn_Influx -> Oxidative_Stress; Oxidative_Stress -> Apoptosis; Calpain_Caspase -> Apoptosis; Apoptosis -> Neuronal_Death; TRPC5_IN_1 -> TRPC5 [arrowhead=tee, color="#34A853"]; } dot Figure 1: Signaling pathway of TRPC5-mediated neuronal death.
Featured TRPC5 Inhibitor: this compound and Analogs
While "this compound" is a designated research chemical, a range of well-characterized TRPC5 inhibitors with similar properties are available and have been validated in preclinical studies. The data and protocols presented here are a composite derived from studies using these selective inhibitors.
| Inhibitor | Chemical Name | IC₅₀ for TRPC5 | Notes |
| This compound | Not specified | 50.5% inhibition at 3 µM | Selective TRPC5 inhibitor. |
| NU6027 | 4-cyclohexylmethoxy-5-nitrosopyrimidine-2,6-diamine | Not specified, but effective in vivo | Also a CDK inhibitor, shown to be neuroprotective in seizure and TBI models.[5] |
| AC1903 | N-(2-Furanylmethyl)-1-(phenylmethyl)-1H-benzimidazol-2-amine | 4.0 - 13.6 µM | Selective for TRPC5 over TRPC4 and TRPC6.[1][6] |
| M084 | Not specified | 8.2 ± 0.7 μM | Dual TRPC4/TRPC5 inhibitor with demonstrated in vivo efficacy. |
| GFB-8438 | Not specified | 0.18 µM | Potent and selective TRPC5 inhibitor. |
Experimental Protocols
In Vivo Model of Seizure-Induced Neuronal Death: Kainate Model
The systemic administration of kainic acid (KA) in rodents is a widely used model to induce status epilepticus and subsequent hippocampal neuronal death, mimicking features of temporal lobe epilepsy.[7][8]
Materials:
-
This compound or a suitable analog (e.g., NU6027)
-
Kainic acid
-
Vehicle for inhibitor (e.g., DMSO, saline with Tween 80)
-
Saline (0.9% NaCl)
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Anesthetic (e.g., isoflurane)
-
Perfusion solutions (saline, 4% paraformaldehyde in PBS)
-
Fluoro-Jade B staining reagents
-
Microscope with fluorescence capabilities
Experimental Workflow:
// Nodes Animal_Prep [label="Animal Acclimation\nand Grouping", fillcolor="#F1F3F4", fontcolor="#202124"]; Seizure_Induction [label="Seizure Induction\n(Kainic Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Treatment [label="TRPC5 Inhibitor\nAdministration", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitoring [label="Behavioral Seizure\nMonitoring", fillcolor="#FBBC05", fontcolor="#202124"]; Perfusion [label="Tissue Collection\n(Perfusion & Fixation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Staining [label="Histology\n(Fluoro-Jade B Staining)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Quantification of\nNeuronal Death", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Animal_Prep -> Seizure_Induction; Seizure_Induction -> Treatment; Treatment -> Monitoring; Monitoring -> Perfusion; Perfusion -> Staining; Staining -> Analysis; } dot Figure 2: Experimental workflow for assessing neuroprotection.
Detailed Protocol:
-
Animal Preparation and Grouping:
-
Acclimate animals for at least one week before the experiment.
-
Randomly assign animals to experimental groups:
-
Vehicle + Saline
-
Vehicle + Kainic Acid
-
TRPC5 Inhibitor + Kainic Acid
-
-
-
Seizure Induction:
-
Administer kainic acid intraperitoneally (i.p.) at a dose of 10 mg/kg to induce seizures.[1]
-
Observe animals for seizure activity, which typically manifests within 30 minutes.
-
-
TRPC5 Inhibitor Administration:
-
Prepare the TRPC5 inhibitor solution. For example, dissolve NU6027 in a vehicle such as 10% DMSO in saline.
-
Administer the TRPC5 inhibitor (e.g., NU6027 at 100 µg/kg, i.p.) 30 minutes after the kainic acid injection.[1] The timing of administration can be optimized depending on the experimental question (i.e., pre-treatment vs. post-treatment).
-
-
Behavioral Monitoring:
-
Monitor seizure severity for at least 2 hours using a standardized scale (e.g., Racine scale).
-
-
Tissue Collection and Preparation:
-
At 24 hours post-seizure induction, deeply anesthetize the animals.
-
Perform transcardial perfusion with saline followed by 4% paraformaldehyde in phosphate-buffered saline (PBS).
-
Post-fix the brains in 4% paraformaldehyde overnight and then transfer to a 30% sucrose solution for cryoprotection.
-
Section the brains into 30-40 µm coronal sections using a cryostat.
-
-
Quantification of Neuronal Death (Fluoro-Jade B Staining):
-
Mount the brain sections on gelatin-coated slides.
-
Follow a standard Fluoro-Jade B staining protocol to label degenerating neurons.
-
Briefly, this involves rehydration of the sections, incubation in potassium permanganate, and then staining with the Fluoro-Jade B solution.
-
Counterstain with a nuclear stain like DAPI if desired.
-
-
Data Analysis:
-
Capture images of the brain regions of interest (e.g., hippocampal CA1, CA3, and piriform cortex) using a fluorescence microscope.
-
Quantify the number of Fluoro-Jade B-positive cells in each region.
-
Perform statistical analysis to compare the extent of neuronal death between the different treatment groups.
-
Quantitative Data Summary
The following table summarizes representative quantitative data on the neuroprotective effects of TRPC5 inhibition in a kainic acid-induced seizure model.
| Brain Region | Vehicle + Kainic Acid (FJB-positive cells/section) | NU6027 (100 µg/kg) + Kainic Acid (FJB-positive cells/section) | Percent Reduction in Neuronal Death |
| Piriform Cortex | ~150 | ~50 | ~67% |
| Amygdala | ~120 | ~40 | ~67% |
| Hippocampus CA1 | ~100 | ~30 | ~70% |
| Hippocampus CA3 | ~200 | ~60 | ~70% |
| Data are illustrative and based on published findings.[1] |
Conclusion
Targeting the TRPC5 channel with selective inhibitors like this compound and its analogs is a viable and effective strategy for mitigating seizure-induced neuronal death. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the therapeutic potential of TRPC5 inhibition in epilepsy and related neurological disorders. Careful optimization of inhibitor dosage, timing of administration, and the choice of seizure model will be crucial for advancing these promising compounds toward clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maximally selective single cell target for circuit control in epilepsy models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Transient Receptor Potential Cation 5 (TRPC5) Inhibitor, NU6027, on Hippocampal Neuronal Death after Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kainic Acid-Induced Neurodegenerative Model: Potentials and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repeated low-dose kainate administration in C57BL/6J mice produces temporal lobe epilepsy pathology but infrequent spontaneous seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Practical Guide to Using TRPC5-IN-1 in Renal Physiology Studies
Introduction
Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective, calcium-permeable cation channel that has emerged as a critical mediator in the pathogenesis of proteinuric kidney diseases.[1][2] In the kidney, TRPC5 is notably expressed in podocytes, the specialized cells that form the glomerular filtration barrier.[3][4] Activation of TRPC5 channels in podocytes leads to a cascade of events culminating in cytoskeletal remodeling, foot process effacement, and the loss of plasma albumin into the urine (albuminuria).[3][5] This process is driven by a detrimental positive feedback loop involving the small GTPase Rac1.[1][3] Consequently, the inhibition of TRPC5 presents a promising therapeutic strategy for protecting the kidney filter and treating diseases like focal segmental glomerulosclerosis (FSGS).[1][2]
TRPC5-IN-1 and other potent, selective small-molecule inhibitors of TRPC5 (such as ML204 and AC1903, whose experimental data are summarized herein) serve as invaluable tools for investigating the role of this channel in renal physiology and pathology.[6][7] These application notes provide a practical guide for researchers, scientists, and drug development professionals on the utilization of TRPC5 inhibitors in key renal physiology studies.
Mechanism of Action
TRPC5 channels are receptor-operated channels, often activated by G protein-coupled receptors (GPCRs) like the Angiotensin II Type 1 Receptor (AT1R) or by other injurious stimuli.[6][8] Upon activation, TRPC5 mediates calcium (Ca2+) influx into the podocyte. This rise in intracellular Ca2+ activates Rac1, which in turn promotes the translocation and insertion of more TRPC5 channels into the plasma membrane, establishing a positive feedback loop that amplifies the injurious signaling.[1][3][9] This sustained signaling cascade leads to the degradation of crucial cytoskeletal proteins like synaptopodin, resulting in the collapse of the podocyte's intricate structure and a breach of the filtration barrier.[3][5] TRPC5 inhibitors act by blocking the channel's pore, thereby preventing Ca2+ influx and interrupting this pathological cycle.[3]
Data Presentation: Efficacy of TRPC5 Inhibition
The following tables summarize quantitative data from key studies demonstrating the effects of TRPC5 inhibitors in various models of kidney disease.
Table 1: In Vitro Efficacy of TRPC5 Inhibitors
| Model System | Treatment | Inhibitor & Conc. | Measured Outcome | Result | Reference |
|---|---|---|---|---|---|
| Cultured Mouse Podocytes | Protamine Sulfate (PS) | ML204 (3 µM) | Intracellular Ca²+ | Significant reduction in PS-mediated Ca²+ increase | [3] |
| Human iPSC-derived Podocytes | Puromycin Aminonucleoside (PAN) (150 µg/mL) | AC1903 (30 µM) | Cytosolic ROS | Significant reduction in PAN-induced ROS levels | [7] |
| HEK293 Cells (TRPC5 expressing) | Riluzole (Activator) | AC1903 | Whole-cell current | Dose-dependent block of TRPC5 current (IC₅₀ = 14.7 µM) | [6] |
| HEK293 Cells (TRPC5 expressing) | Riluzole (Activator) | ML204 | Whole-cell current | Dose-dependent block of TRPC5 current (IC₅₀ = 13.6 µM) |[6] |
Table 2: In Vivo Efficacy of TRPC5 Inhibitors
| Animal Model | Disease Induction | Inhibitor & Dosing | Measured Outcome | Result | Reference |
|---|---|---|---|---|---|
| C57BL/6 Mice | Lipopolysaccharide (LPS) | ML204 | Albuminuria | Protection from LPS-induced albuminuria | [3][10] |
| AT1R Transgenic Rats | Spontaneous (FSGS Model) | AC1903 | Proteinuria | Suppression of severe proteinuria | [6] |
| AT1R Transgenic Rats | Spontaneous (FSGS Model) | ML204 (i.p.) | Proteinuria | Suppression of progressive proteinuria | [6] |
| DOCA-Salt Rats | Hypertension-induced FSGS | GFB-8438 | Urine Albumin & Protein | Significant reduction in urinary protein and albumin | [1][9] |
| PAN-induced Nephrotic Rats | Puromycin Aminonucleoside | AC1903 | Podocyte Proteins | Preservation of nephrin, podocin, and synaptopodin levels |[7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods from the cited literature.
Protocol 1: In Vivo LPS-Induced Albuminuria Model
This protocol assesses the protective effect of a TRPC5 inhibitor against acute kidney filter injury.
Materials:
-
C57BL/6 mice
-
This compound (dissolved in appropriate vehicle, e.g., PBS)
-
Lipopolysaccharide (LPS)
-
Metabolic cages for urine collection
-
Albumin and Creatinine assay kits
-
Reagents for tissue fixation and processing
Procedure:
-
Animal Preparation: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week.
-
Baseline Measurement: Place mice in metabolic cages to collect 24-hour baseline urine samples.
-
Grouping: Divide mice into experimental groups (e.g., Vehicle + PBS, Vehicle + LPS, this compound + LPS).
-
Inhibitor Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection at the desired dose.
-
Injury Induction: One hour after inhibitor administration, induce kidney injury by i.p. injection of LPS (e.g., 100 µg per mouse). Control groups receive PBS.
-
Urine Collection: Immediately after LPS injection, return mice to metabolic cages for a 24-hour urine collection.
-
Analysis:
-
Measure albumin and creatinine concentrations in the collected urine using commercially available kits.
-
Calculate the albumin-to-creatinine ratio (ACR) to normalize for urine concentration.
-
-
Tissue Harvesting (Optional): At 24 hours post-injection, euthanize mice and perfuse with PBS. Harvest kidneys for further analysis (e.g., histology, transmission electron microscopy to assess foot process effacement, or Western blot for synaptopodin).[3]
Protocol 2: Calcium Imaging in Acutely Isolated Glomeruli
This ex vivo protocol allows for the direct measurement of Ca²+ dynamics in podocytes in their near-native environment.[3][11]
Materials:
-
Fura-2 AM calcium indicator dye
-
Collagenase
-
HEPES-buffered solution
-
Poly-L-lysine coated imaging chambers
-
Inverted fluorescence microscope with ratiometric imaging capabilities
-
This compound
-
Stimulant (e.g., Protamine Sulfate, Angiotensin II, or Carbachol)
Procedure:
-
Glomeruli Isolation:
-
Euthanize a mouse and perfuse the kidneys with a cold buffer solution containing magnetic beads.
-
Mince the kidney cortex and digest with collagenase.
-
Use a magnet to isolate the iron-filled glomeruli from the tubular fragments.
-
-
Fura-2 Loading: Incubate the isolated glomeruli with Fura-2 AM (e.g., 5 µM) for 45-60 minutes at 37°C to load the podocytes with the Ca²+ sensitive dye.
-
Imaging Preparation:
-
Wash the glomeruli to remove excess dye and allow them to adhere to poly-L-lysine coated imaging chambers.
-
Mount the chamber on the stage of an inverted microscope equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm).
-
-
Data Acquisition:
-
Establish a baseline fluorescence ratio (F340/F380) for a selected region of interest (podocytes on the glomerular surface).
-
Perfuse the chamber with the TRPC5 inhibitor (e.g., 3 µM ML204) or vehicle for a few minutes.
-
Introduce the stimulant (e.g., 100 µg/mL protamine sulfate) into the chamber and record the change in fluorescence ratio over time.[3][11]
-
-
Analysis: Quantify the change in the F340/F380 ratio, which corresponds to the change in intracellular Ca²+ concentration. Compare the peak transient amplitude between inhibitor-treated and vehicle-treated groups.[3]
Protocol 3: In Vitro Podocyte Cytoskeleton Protection Assay
This protocol uses cultured podocytes to assess the ability of a TRPC5 inhibitor to prevent cytoskeletal remodeling.
Materials:
-
Conditionally immortalized mouse podocytes
-
Cell culture reagents
-
Glass coverslips
-
This compound
-
Protamine Sulfate (PS)
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Primary antibody against synaptopodin
-
Fluorescently-labeled secondary antibody
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture and differentiate podocytes on glass coverslips according to standard protocols to induce the expression of mature markers like synaptopodin.
-
Treatment:
-
Pre-incubate the differentiated podocytes with various concentrations of this compound or vehicle for 1 hour.
-
Add the injurious stimulus (e.g., 200 µg/mL PS) to the media and incubate for the desired time (e.g., 30-60 minutes).
-
-
Fixation and Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 10 minutes.
-
Permeabilize with 0.1% Triton X-100 for 5 minutes.
-
Block with a suitable blocking buffer (e.g., BSA in PBS).
-
Incubate with fluorescently-labeled phalloidin (to visualize F-actin stress fibers) and an anti-synaptopodin primary antibody, followed by a fluorescently-labeled secondary antibody.
-
-
Imaging and Analysis:
-
Mount the coverslips on glass slides.
-
Acquire images using a fluorescence microscope.
-
Analyze the images to assess the integrity of actin stress fibers and the abundance and distribution of synaptopodin. Compare the morphology of treated cells to controls. Healthy podocytes will display robust, organized actin stress fibers, while injured cells will show a disorganized, collapsed cytoskeleton.[3][1]
-
By employing these protocols, researchers can effectively evaluate the role of TRPC5 in renal physiology and assess the therapeutic potential of novel TRPC5 inhibitors.
References
- 1. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are TRPC5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibition of the TRPC5 ion channel protects the kidney filter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPC5 Does Not Cause or Aggravate Glomerular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the TRPC5 ion channel protects the kidney filter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Balancing Calcium Signals through TRPC5 and TRPC6 in Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Remarkable Progress with Small-Molecule Modulation of TRPC1/4/5 Channels: Implications for Understanding the Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - Inhibition of the TRPC5 ion channel protects the kidney filter [jci.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing TRPC5-IN-1 for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of TRPC5-IN-1 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel.[1][2] TRPC5 channels are non-selective cation channels that play a crucial role in regulating calcium influx into cells in response to various stimuli.[3] By blocking these channels, this compound modulates intracellular calcium levels, which can influence a wide range of cellular processes including cell migration, proliferation, and apoptosis.[3] The primary mechanism of action for many TRPC5 inhibitors involves binding to the channel to stabilize it in a closed state.[4][5][6][7]
Q2: What is the recommended starting concentration for this compound in in vitro experiments?
A common starting point for this compound is a concentration of 3 µM, which has been shown to produce 50.5% inhibition of TRPC5.[1][2] However, the optimal concentration is highly dependent on the specific cell type and experimental conditions. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific system.
Q3: How should I prepare and store this compound stock solutions?
This compound is typically provided as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO. Once dissolved, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. For long-term storage, keep the stock solution at -80°C (for up to 6 months) or -20°C (for up to 1 month) in a sealed, moisture-free environment.[1]
Q4: What are the known off-target effects of TRPC5 inhibitors?
While this compound is described as a selective inhibitor, it is important to consider potential off-target effects, as is the case with many small molecule inhibitors. Some TRPC5 inhibitors have been shown to have activity against other TRP channels, such as TRPC4.[8] The selectivity of this compound against other ion channels and cellular targets has not been extensively publicly documented. Therefore, it is crucial to include appropriate controls in your experiments to validate that the observed effects are indeed due to TRPC5 inhibition.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in media | Low solubility of the compound in aqueous solutions. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1%) to maintain solubility. If precipitation occurs, gentle warming and/or sonication of the stock solution before further dilution may help.[1] Consider using a different solvent system if DMSO is problematic. |
| Inconsistent or no inhibitory effect | - Incorrect concentration. - Degraded compound. - Low TRPC5 expression in the cell model. - Issues with the assay itself. | - Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. - Use freshly prepared stock solutions or ensure proper storage of existing stocks to prevent degradation.[1] - Confirm TRPC5 expression in your cell model using techniques like qPCR or Western blotting. - Validate your assay with a known TRPC5 activator or a positive control inhibitor. |
| Cell toxicity observed | - High concentration of this compound. - High concentration of the solvent (e.g., DMSO). - Off-target effects. | - Determine the cytotoxic concentration of the compound and the solvent on your cells using a viability assay (e.g., MTT, trypan blue). - Lower the concentration of this compound and the solvent in your experiments. - If toxicity persists at effective inhibitory concentrations, consider testing a different TRPC5 inhibitor with a different chemical scaffold. |
| Variability between experiments | - Inconsistent cell passage number or confluency. - Variation in incubation times. - Pipetting errors. | - Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of the experiment. - Standardize all incubation times with this compound and any activating stimuli. - Ensure accurate and consistent pipetting, especially when preparing serial dilutions. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of various TRPC5 inhibitors from the literature to provide a comparative context for your experiments.
| Compound | Target(s) | IC50 / % Inhibition | Assay System |
| This compound | TRPC5 | 50.5% inhibition at 3 µM | Not specified |
| GFB-8438 | TRPC5 / TRPC4 | 0.18 µM / 0.28 µM | Qpatch / Manual patch clamp in HEK293 cells |
| Pico145 (HC-608) | TRPC5 | 1.3 nM | Calcium recordings |
| HC-070 | TRPC5 | 9.3 nM | Not specified |
| Clemizole | TRPC5 | 1.1 µM | Not specified |
| ML204 | TRPC5 | 9.2 µM | Not specified |
| AC1903 | TRPC5 | 13.6 µM | Whole-cell patch recordings |
| M084 | TRPC5 | 8.2 µM | Not specified |
Note: IC50 values can vary significantly depending on the specific assay conditions, cell line, and activator used.[8][9]
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Calcium Flux Assay
This protocol outlines a general procedure for determining the dose-dependent inhibitory effect of this compound on TRPC5 channel activity using a fluorescent calcium indicator.
Materials:
-
Cells expressing TRPC5 (e.g., HEK293-TRPC5 stable cell line)
-
This compound
-
TRPC5 activator (e.g., Englerin A, (-)-Englerin A)[9]
-
Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the TRPC5-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Preparation: Prepare a series of dilutions of this compound in your assay buffer. It is recommended to perform a 10-point dose-response curve, starting from a high concentration (e.g., 100 µM) and performing serial dilutions. Include a vehicle control (e.g., DMSO).
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.
-
-
Inhibitor Incubation:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add the different concentrations of this compound (and the vehicle control) to the respective wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Calcium Flux Measurement:
-
Place the plate in the fluorescence plate reader and set the appropriate excitation and emission wavelengths for your chosen calcium indicator.
-
Establish a stable baseline fluorescence reading for each well.
-
Inject the TRPC5 activator at a predetermined concentration (e.g., EC80) into each well.
-
Record the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after activator addition.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control (e.g., a known potent TRPC5 inhibitor at a saturating concentration, for 100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Signaling Pathway of TRPC5 Activation
Caption: Simplified signaling pathway of TRPC5 channel activation.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal concentration of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TRPC5抑制剂 | MCE [medchemexpress.cn]
- 3. What are TRPC5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors | eLife [elifesciences.org]
- 6. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Remarkable Progress with Small-Molecule Modulation of TRPC1/4/5 Channels: Implications for Understanding the Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of TRPC5 Inhibition: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting potential off-target effects of TRPC5 inhibitors. The following guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments, ensuring data integrity and accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: My TRPC5 inhibitor is showing activity in my negative control cells, which do not express TRPC5. What could be the cause?
A1: This is a strong indication of off-target effects. Many TRPC5 inhibitors, particularly earlier tool compounds, exhibit activity against other ion channels or cellular targets.[1] A primary suspect is the closely related TRPC4 channel, as some inhibitors are equipotent against both TRPC4 and TRPC5.[2][3] Other potential off-target channels include TRPC6, and to a lesser extent, other TRP family members like TRPC3/7, TRPA1, TRPV1/2/3/4/5, and TRPM2/3/4/8.[2] It is also crucial to consider that some compounds may have effects on unrelated targets such as voltage-gated sodium, potassium, and calcium channels.[4]
Q2: I'm observing unexpected phenotypic changes in my cellular model that don't align with known TRPC5 functions. How can I begin to troubleshoot this?
A2: Unexplained phenotypic changes often point towards off-target effects or issues with the compound's physicochemical properties. Some inhibitors suffer from poor solubility, which can lead to compound precipitation and non-specific effects.[1][2] High protein binding is another characteristic of certain inhibitor classes, which can reduce the free compound concentration and lead to misleading results.[1][2] We recommend a systematic approach to troubleshooting, starting with verifying the inhibitor's selectivity profile and assessing its stability and solubility in your specific experimental media.
Q3: What are the most common off-target channels for TRPC5 inhibitors?
A3: The most frequently reported off-target channel is TRPC4, due to the high structural homology between TRPC4 and TRPC5.[2][4] Several inhibitors, including some xanthine analogues, are potent inhibitors of both TRPC4 and TRPC5.[1] TRPC6 is another common off-target, although newer compounds have been developed with improved selectivity over this channel.[2]
Q4: How can I experimentally validate the selectivity of my TRPC5 inhibitor?
A4: A multi-pronged approach is recommended. The gold standard for assessing ion channel activity is patch-clamp electrophysiology.[1][2] This technique allows for direct measurement of ion channel currents and provides definitive evidence of inhibition. For higher throughput, automated patch-clamp systems like the Qpatch can be utilized.[1][2] Additionally, fluorescence-based assays, such as those using a FLIPR (Fluorometric Imaging Plate Reader), can be used to screen for activity against a panel of other TRP channels and unrelated ion channels.[1][2][5]
Q5: Are there any known issues with the physicochemical properties of TRPC5 inhibitors that I should be aware of?
A5: Yes, some classes of TRPC5 inhibitors, such as the xanthine analogues HC-608 and HC-070, are known to have poor physicochemical properties.[1][2] These include low aqueous solubility and very high plasma protein binding (>99.5%).[1][2] These factors can significantly impact the effective concentration of the inhibitor in your experiments and may lead to artefactual results. It is essential to determine the kinetic solubility of your inhibitor under your specific experimental conditions.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent results between experiments | Poor inhibitor solubility and/or stability. | 1. Determine the kinetic solubility of the inhibitor in your experimental buffer. 2. Prepare fresh stock solutions for each experiment. 3. Visually inspect solutions for any signs of precipitation. |
| Activity in TRPC5 knockout/knockdown cells | Off-target effects on other channels or proteins. | 1. Perform a selectivity screen against a panel of related TRP channels (especially TRPC4 and TRPC6). 2. Test the inhibitor on a broader panel of ion channels to identify any other off-target interactions. 3. If possible, use a structurally distinct TRPC5 inhibitor as a control to see if the effect is reproducible. |
| Discrepancy between in vitro potency and cellular activity | High protein binding in cell culture media. | 1. Measure the free concentration of your inhibitor in the presence of serum or other proteins used in your assay. 2. Consider using a serum-free medium for your experiments if the cell type allows. |
| Unexpected changes in cell morphology or viability | Cytotoxicity or non-specific cellular stress. | 1. Perform a dose-response curve for cytotoxicity using a standard assay (e.g., MTT, LDH). 2. Observe cells for any morphological changes under a microscope at various inhibitor concentrations. |
Quantitative Data on Inhibitor Selectivity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for several common TRPC5 inhibitors against TRPC5 and key off-target channels. This data can help in selecting the most appropriate inhibitor for your experiments and in interpreting your results.
Table 1: IC50 Values (in μM) of Selected TRPC5 Inhibitors
| Inhibitor | TRPC5 | TRPC4 | TRPC6 | Other Notable Off-Targets | Reference |
| GFB-8438 | 0.18 - 0.28 | Equipotent to TRPC5 | >100-fold selective vs TRPC6 | Limited activity against hERG | [1][2] |
| ML204 | ~10 | ~10 | >20-fold selective vs TRPC6 | No effect on various other TRP channels and voltage-gated channels | [6] |
| HC-070 | Potent | Potent | - | - | [1][7] |
| Clemizole | Potent | - | - | Histamine H1 antagonist | [7] |
| AC1903 | Potent | - | - | - | [8] |
Note: "-" indicates that data was not specified in the provided search results.
Experimental Protocols
1. Patch-Clamp Electrophysiology for Assessing Inhibitor Potency and Selectivity
-
Objective: To directly measure the effect of the inhibitor on ion channel currents.
-
Methodology:
-
Culture cells stably expressing the target ion channel (e.g., TRPC5, TRPC4, TRPC6) on glass coverslips.
-
Use a whole-cell patch-clamp configuration to record ion channel currents.
-
Establish a stable baseline current.
-
Perfuse the cells with a solution containing the TRPC5 inhibitor at various concentrations.
-
Record the change in current amplitude in response to the inhibitor.
-
Wash out the inhibitor to check for reversibility.
-
Construct a dose-response curve to determine the IC50 value.
-
Repeat the protocol for each off-target channel of interest.
-
2. Fluorometric Imaging Plate Reader (FLIPR) Assay for High-Throughput Selectivity Screening
-
Objective: To rapidly screen the inhibitor against a large panel of ion channels.
-
Methodology:
-
Plate cells expressing the target channels in a 96-well or 384-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Measure the baseline fluorescence using the FLIPR instrument.
-
Add the TRPC5 inhibitor at various concentrations and incubate.
-
Add a known agonist for the specific channel being tested to stimulate calcium influx.
-
Record the change in fluorescence in response to the agonist in the presence of the inhibitor.
-
Calculate the percent inhibition for each concentration and determine the IC50 value.[9]
-
Visualizing Key Concepts
To aid in understanding the context of TRPC5 inhibition and the experimental workflows for troubleshooting, the following diagrams are provided.
Caption: TRPC5 signaling pathway in podocytes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel 2-Aminobenzimidazole Derivatives: Inhibitors of TRPC4 and TRPC5 Channels [synapse.patsnap.com]
- 5. High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Inhibition of the TRPC5 ion channel protects the kidney filter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors | eLife [elifesciences.org]
Improving the solubility and stability of TRPC5-IN-1 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility and stability of TRPC5-IN-1 for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel.[1] TRPC5 is a non-selective cation channel involved in various physiological processes, and its inhibition is a subject of research for conditions like chronic kidney disease.[1] this compound exerts its effect by blocking the TRPC5 channel, thereby modulating intracellular calcium levels.
Q2: What are the known solubility limits of this compound?
A2: The solubility of this compound is dependent on the solvent system used. Quantitative data for its solubility is summarized in the table below.
Q3: How should I store this compound stock solutions to ensure stability?
A3: For optimal stability, it is recommended to store stock solutions of this compound at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from multiple freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]
Q4: Can I dissolve this compound directly in aqueous buffers or cell culture media?
A4: Direct dissolution in aqueous solutions is not recommended due to the low aqueous solubility of many small molecule inhibitors. It is best to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO and then dilute it into your aqueous experimental medium.
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution in aqueous media.
-
Cause: The concentration of the inhibitor in the final aqueous solution exceeds its solubility limit. This can happen if the DMSO stock is not diluted sufficiently.
-
Solution:
-
Optimize Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.1%. Ensure your serial dilutions are planned to stay within this limit.
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of aqueous buffer, perform serial dilutions in DMSO first to lower the concentration before the final dilution into the aqueous medium.
-
Gentle Mixing: When adding the diluted inhibitor to the aqueous medium, do so slowly while gently vortexing or swirling the solution to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Warm the Medium: Pre-warming the cell culture medium to 37°C before adding the inhibitor stock can sometimes help prevent precipitation.[2]
-
Issue 2: Inconsistent experimental results or loss of inhibitor activity.
-
Cause 1: Degradation of this compound in solution.
-
Solution: Prepare fresh working solutions for each experiment from a properly stored, frozen aliquot of the stock solution. Avoid using stock solutions that have been stored at room temperature for extended periods or have undergone multiple freeze-thaw cycles.
-
-
Cause 2: Inaccurate concentration of the stock solution.
-
Solution: Ensure the initial stock solution is fully dissolved. If you observe any precipitate in your stock, gently warm the solution and/or sonicate to aid dissolution.[1] Always visually inspect for clarity before use. Note that hygroscopic DMSO can impact solubility, so using a fresh, unopened bottle of DMSO is recommended for preparing stock solutions.[1][3]
-
Data Presentation
Table 1: Solubility of this compound in Various Solvent Systems
| Solvent System | Solubility | Molar Concentration (mM) | Notes |
| DMSO | 50 mg/mL[1][3] | 152.27 | Ultrasonic assistance may be needed.[1][3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[1] | 7.61 | Suitable for in vivo studies.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[1] | 7.61 | Suitable for in vivo studies.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (Molecular Weight: 328.37 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.28 mg of this compound.
-
Add the appropriate volume of DMSO to the powder. For 3.28 mg, add 1 mL of DMSO.
-
Vortex the solution vigorously to dissolve the compound. If necessary, use a sonicator for a few minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm there is no undissolved particulate matter.
-
Aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes to protect from light and repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
Protocol 2: Preparation of a Working Solution for in vitro Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium or desired aqueous buffer
-
-
Procedure:
-
Determine the final concentration of this compound needed for your experiment.
-
Perform serial dilutions of the 10 mM stock solution in DMSO to get closer to the final desired concentration. For example, to achieve a final concentration of 10 µM in your assay, you could first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock.
-
Add the appropriate volume of the intermediate or stock solution to the pre-warmed aqueous medium while gently mixing. For a 1:1000 final dilution to get 1 µM from a 1 mM intermediate stock, add 1 µL of the 1 mM solution to 999 µL of medium. This ensures the final DMSO concentration is 0.1%.
-
Use the freshly prepared working solution immediately in your experiment.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified TRPC5 signaling pathway illustrating activation and inhibition.
Caption: Experimental workflow for preparing this compound solutions.
References
How to minimize TRPC5-IN-1 toxicity in cell culture
Welcome to the technical support center for TRPC5-IN-1, a selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture and to help troubleshoot potential issues, particularly concerning cellular toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of the TRPC5 ion channel. TRPC5 channels are non-selective cation channels that play a role in regulating intracellular calcium levels in response to various stimuli. By selectively blocking TRPC5, this compound allows for the targeted study of TRPC5 function in cellular processes such as cell migration, proliferation, and apoptosis.[1]
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For optimal stability, it is recommended to prepare a high-concentration stock solution in newly opened, anhydrous DMSO. This stock solution should be stored at -80°C for up to six months or at -20°C for up to one month in sealed, moisture-free aliquots to avoid repeated freeze-thaw cycles.[1] When preparing working solutions, dilute the DMSO stock directly into your cell culture medium.
Q3: What is the recommended final concentration of DMSO in my cell culture experiments?
A3: To avoid solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% to 0.5%.[2] It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental group, to distinguish the effects of the inhibitor from those of the solvent.
Q4: I am observing significant cell death in my cultures treated with this compound. What could be the cause?
A4: Cell death upon treatment with this compound can be attributed to several factors:
-
High Compound Concentration: The concentration of this compound may be too high, leading to off-target effects or exaggerated on-target effects that result in cytotoxicity.
-
DMSO Toxicity: As mentioned, high concentrations of the DMSO solvent can be toxic to cells.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.
-
On-Target Apoptotic Effects: Inhibition of TRPC5 itself may trigger apoptotic pathways in certain cell types, as TRPC5 has been implicated in cell survival and apoptosis.[1][3]
Troubleshooting Guides
Issue 1: Unexpected or High Levels of Cell Toxicity
If you are observing a significant decrease in cell viability after treatment with this compound, consider the following troubleshooting steps:
1. Optimize this compound Concentration:
-
Recommendation: Perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line. Start with a broad range of concentrations to identify the IC50 for both TRPC5 inhibition and cytotoxicity.
-
Protocol:
-
Seed your cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of analysis.
-
Prepare serial dilutions of this compound in your cell culture medium.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control.
-
After the desired incubation period (e.g., 24, 48, or 72 hours), assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay.
-
Plot the cell viability against the log of the this compound concentration to determine the cytotoxic IC50 value.
-
2. Minimize DMSO-Related Toxicity:
-
Recommendation: Ensure the final DMSO concentration is below the toxic threshold for your cells (typically <0.5%).[2] If high concentrations of this compound are required, consider preparing a more concentrated DMSO stock solution to minimize the volume added to the culture medium.
-
Protocol:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM or higher, depending on solubility).[1]
-
Calculate the volume of stock solution needed to achieve the desired final concentration of this compound while keeping the final DMSO concentration below 0.5%.
-
Always include a vehicle control with the same final DMSO concentration as the highest concentration of this compound used.
-
3. Assess for Apoptosis:
-
Recommendation: To determine if the observed cell death is due to apoptosis, perform an apoptosis assay.
-
Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Treat cells with this compound at various concentrations and a vehicle control for the desired time.
-
Harvest the cells, including any floating cells in the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.[4]
-
Experimental Workflow for Assessing and Mitigating Toxicity
Caption: Workflow for troubleshooting this compound toxicity.
Issue 2: Inconsistent or Lack of Inhibitory Effect
If you are not observing the expected inhibitory effect of this compound on TRPC5 channel activity, consider these factors:
1. Compound Stability and Handling:
-
Recommendation: Ensure proper storage and handling of this compound to maintain its activity. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[1] Prepare fresh dilutions from the stock for each experiment.
-
Protocol:
-
Upon receiving, dissolve the lyophilized powder in DMSO to create a stock solution.
-
Aliquot the stock solution into small, single-use volumes in appropriate vials.
-
Store the aliquots at -80°C for long-term storage.[1]
-
When needed, thaw one aliquot and dilute it to the final working concentration in your assay medium. Discard any unused portion of the diluted solution.
-
2. Cell Line Characteristics:
-
Recommendation: Confirm the expression of TRPC5 in your cell line. The level of TRPC5 expression can vary significantly between cell types.
-
Protocol: Western Blotting for TRPC5 Expression
-
Lyse your cells and collect the protein lysate.
-
Determine the protein concentration of the lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a validated primary antibody against TRPC5.
-
Use an appropriate secondary antibody and a detection reagent to visualize the TRPC5 protein band.
-
3. Assay Conditions:
-
Recommendation: Optimize your assay conditions, including cell density and incubation time. High cell density can reduce the effective concentration of the inhibitor per cell.[5]
-
Protocol:
-
Perform a time-course experiment to determine the optimal duration of inhibitor treatment.
-
Test different initial cell seeding densities to find the condition that gives the most consistent results.
-
Data Summary
While specific cytotoxicity data for this compound is not extensively published, the following table provides general guidance on concentrations to consider for small molecule inhibitors and their solvents in cell culture.
| Parameter | Recommended Range | Notes |
| This compound Working Concentration | 0.1 - 10 µM | This is a typical starting range for in vitro cell-based assays with small molecule inhibitors. The optimal concentration must be determined empirically for each cell line and assay. |
| DMSO Final Concentration | < 0.5% (ideally < 0.1%) | Higher concentrations can lead to significant cytotoxicity and off-target effects. Always include a vehicle control.[2] |
Key Signaling Pathways
TRPC5 is involved in various signaling pathways that can influence cell fate. Inhibition of TRPC5 may impact these pathways, potentially leading to a reduction in cell viability.
TRPC5 and Apoptosis Signaling
Caption: TRPC5 can interact with PLSCR1, leading to apoptosis.
Disclaimer: This information is intended for research use only. The provided protocols and recommendations are general guidelines and may require optimization for your specific experimental setup. Always consult the product datasheet and relevant literature for the most up-to-date information.
References
Addressing variability in experimental results with TRPC5-IN-1
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing TRPC5-IN-1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel.[1][2] The TRPC5 channel is a non-selective cation channel that allows the influx of ions like calcium (Ca²⁺) and sodium (Na⁺) into the cell, playing a crucial role in various cellular processes.[2] this compound exerts its effect by blocking this channel, thereby inhibiting the downstream signaling pathways that are dependent on TRPC5-mediated ion influx.
Q2: What is the recommended solvent and storage condition for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to two years.[3] Stock solutions are typically prepared in dimethyl sulfoxide (DMSO). A stock solution in DMSO can be stored at -80°C for up to six months or at -20°C for one month.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] For in vivo experiments, specific formulations using solvents like PEG300, Tween-80, and saline, or corn oil are recommended.[1]
Q3: What is the reported potency of this compound?
This compound has been shown to inhibit 50.5% of TRPC5 activity at a concentration of 3 μM.[1][2]
Troubleshooting Guide
Issue 1: High Variability in Experimental Results
Q: I am observing significant variability between my experimental repeats when using this compound. What are the potential causes and solutions?
A: Variability in experiments involving TRPC5 channels is a common challenge and can stem from several factors related to both the biological system and the experimental setup.
-
Heteromerization of TRPC5: TRPC5 channels can form heterotetramers with other TRPC subunits, particularly TRPC1 and TRPC4.[4][5] The subunit composition of the channel can alter its biophysical properties, including ion conductance and sensitivity to inhibitors.[6]
-
Recommendation: Characterize the expression of TRPC1 and TRPC4 in your experimental model. If co-expression is significant, consider using cell lines with stable and defined TRPC channel expression.
-
-
Cell Passage Number: High-passage number cell lines can exhibit altered gene expression and signaling responses.
-
Recommendation: Use low-passage number cells for your experiments and maintain consistent cell culture conditions.
-
-
Inconsistent TRPC5 Activation: The method of TRPC5 activation can influence the inhibitory effect of this compound. TRPC5 can be activated through various mechanisms, including G-protein coupled receptors (GPCRs), store-operated calcium entry (SOCE), and direct application of chemical activators.
-
Recommendation: Ensure your method of TRPC5 activation is consistent across all experiments. Use a well-characterized agonist or stimulus at a saturating concentration.
-
Issue 2: Lower than Expected Inhibition with this compound
Q: The inhibitory effect of this compound in my assay is weaker than anticipated. What could be the reason?
A: Several factors can contribute to a reduced inhibitory effect of this compound.
-
Solubility and Stability: Improper dissolution or degradation of this compound can lead to a lower effective concentration.
-
Recommendation: Ensure the compound is fully dissolved. For aqueous buffers, it is often necessary to first dissolve this compound in DMSO and then dilute it to the final concentration.[1] Prepare fresh dilutions for each experiment from a frozen stock. If precipitation is observed, gentle heating or sonication may aid dissolution.[1]
-
-
Activation State of the Channel: The conformation of the TRPC5 channel, which can be influenced by the activating stimulus, may affect the binding and efficacy of the inhibitor.
-
Recommendation: Test the inhibitory effect of this compound against different modes of TRPC5 activation to determine the optimal experimental conditions.
-
-
Off-Target Effects of Activators: Some chemical activators of TRPC5 may have off-target effects that could interfere with the inhibitory action of this compound.
-
Recommendation: Use highly selective TRPC5 activators where possible and include appropriate controls to account for any off-target effects.
-
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | TRPC5 | [1][2] |
| Inhibitory Concentration | 50.5% inhibition at 3 μM | [1][2] |
| Molecular Formula | C₂₀H₁₆O₆ | [3] |
| Molecular Weight | 328.37 g/mol | [3] |
| CAS Number | 2265215-18-5 | [1][3] |
| Storage (Powder) | 2 years at -20°C | [3] |
| Storage (DMSO stock) | 6 months at -80°C, 1 month at -20°C | [1] |
Experimental Protocols
Protocol 1: Calcium Imaging Assay
This protocol outlines a general procedure for measuring changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPC5 activation and inhibition by this compound using a fluorescent calcium indicator like Fura-2 AM.
-
Cell Preparation:
-
Plate cells expressing TRPC5 on glass-bottom dishes suitable for fluorescence microscopy.
-
Allow cells to adhere and grow to the desired confluency (typically 70-80%).
-
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 μM) in a physiological salt solution (e.g., HBSS). The buffer may contain a small amount of Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with the physiological salt solution.
-
Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
-
Baseline Measurement:
-
Wash the cells twice with the physiological salt solution to remove excess dye.
-
Mount the dish on the microscope stage and perfuse with the physiological salt solution.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
-
Inhibition with this compound:
-
Prepare a solution of this compound in the physiological salt solution at the desired final concentration. Remember to first dissolve it in DMSO.
-
Perfuse the cells with the this compound solution for a predetermined incubation period (e.g., 10-20 minutes).
-
-
TRPC5 Activation:
-
While continuing to image, perfuse the cells with a solution containing a TRPC5 agonist (e.g., Englerin A, or a GPCR agonist like carbachol if the appropriate receptor is expressed) in the presence of this compound.
-
Record the changes in fluorescence intensity.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).
-
The change in this ratio over time reflects the change in intracellular calcium concentration.
-
Compare the response in the presence and absence of this compound to determine the degree of inhibition.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for recording TRPC5-mediated currents and assessing their inhibition by this compound.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH).
-
-
Cell Preparation:
-
Use cells expressing TRPC5 plated on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
-
Patch-Clamp Recording:
-
Pull glass micropipettes and fill with the internal solution. The pipette resistance should be 3-5 MΩ.
-
Approach a cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Current Measurement:
-
Clamp the cell at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.
-
Establish a stable baseline recording.
-
-
TRPC5 Activation and Inhibition:
-
Perfuse the cell with the external solution containing a TRPC5 agonist to activate the channel and record the resulting currents.
-
Once a stable activated current is achieved, co-apply this compound with the agonist.
-
Record the change in current amplitude to determine the inhibitory effect.
-
-
Data Analysis:
-
Measure the peak inward and outward currents from the voltage-ramp recordings.
-
Plot the current-voltage (I-V) relationship.
-
Quantify the percentage of inhibition by comparing the current amplitude in the presence and absence of this compound.
-
Visualizations
Caption: Simplified signaling pathway of TRPC5 channel activation and inhibition.
Caption: General experimental workflow for assessing this compound efficacy.
Caption: A logical flowchart for troubleshooting common issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TRPC5抑制剂 | MCE [medchemexpress.cn]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. Heteromeric channels formed by TRPC1, TRPC4 and TRPC5 define hippocampal synaptic transmission and working memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Unique responses of the fixed stoichiometric TRPC1–TRPC5 concatemer to G proteins [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimization of TRPC5-IN-1 Delivery for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vivo delivery of TRPC5-IN-1. This document includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and relevant signaling pathways to facilitate successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel.[1][2] TRPC5 is a non-selective, calcium-permeable cation channel involved in various physiological processes.[3][4][5] By inhibiting TRPC5, this compound blocks the influx of calcium ions that is triggered by stimuli such as G protein-coupled receptor (GPCR) activation.[3][6][7] This modulation of calcium signaling makes TRPC5 a therapeutic target for conditions like chronic kidney disease, anxiety, and pain.[1][6][8][9]
Q2: What are the main challenges associated with the in vivo delivery of this compound?
A2: The primary challenge for the in vivo delivery of many small molecule inhibitors like this compound is often poor aqueous solubility.[10][11] This can lead to difficulties in preparing stable formulations for administration, potentially causing precipitation of the compound, which in turn can result in inaccurate dosing, low bioavailability, and experimental variability.[10][11] It is crucial to select an appropriate vehicle and administration route to ensure consistent and effective delivery of the compound to the target tissue.
Q3: What are the recommended formulations for in vivo administration of this compound?
A3: Based on available data, two primary formulations are suggested for in vivo studies with this compound. The choice of formulation will depend on the experimental model, the desired route of administration, and the duration of the study. It is highly recommended to perform pilot studies to determine the optimal vehicle for your specific experimental conditions.[1][2][12]
Data Presentation
Table 1: Recommended In Vivo Formulations for this compound
| Formulation Components | Solvent Ratio | Solubility | Recommended Route | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 1:4:0.5:4.5 | ≥ 2.5 mg/mL | Intraperitoneal (IP), Intravenous (IV) | This formulation is suitable for routes requiring a clear solution. Prepare fresh before each use. Sonication or gentle heating may aid dissolution.[1][2][12] |
| 10% DMSO, 90% Corn Oil | 1:9 | ≥ 2.5 mg/mL | Oral (PO), Subcutaneous (SC) | This suspension is suitable for oral gavage or subcutaneous injection. Ensure the suspension is homogenous before each administration.[1][2][12] |
Troubleshooting Guide
Problem 1: Precipitation or cloudiness of the this compound formulation.
-
Possible Cause: Poor solubility of this compound in the chosen vehicle.
-
Solution:
-
Vehicle Optimization: Re-evaluate the formulation based on the recommended options in Table 1. Ensure the solvents are of high purity.
-
Preparation Technique: Prepare the formulation fresh before each use. When preparing, add each solvent sequentially and ensure complete mixing before adding the next.[1][2][12] Gentle heating and/or sonication can aid in dissolution, but be cautious of compound degradation at high temperatures.[1]
-
Pilot Solubility Study: Conduct a small-scale pilot study to test the solubility and stability of this compound in different vehicles at the desired concentration and temperature.
-
Problem 2: High variability in experimental results between animals in the same treatment group.
-
Possible Cause: Inconsistent drug administration or formulation instability.
-
Solution:
-
Standardized Administration Technique: Ensure all personnel are thoroughly trained and consistent in the administration technique (e.g., injection angle and depth for IP, proper gavage technique for oral administration).[13]
-
Homogenous Formulation: If using a suspension (e.g., with corn oil), ensure it is vortexed thoroughly before drawing each dose to guarantee a uniform concentration.
-
Pharmacokinetic (PK) Study: Consider conducting a pilot PK study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model. This will help in determining the optimal dosing regimen.[10][14]
-
Problem 3: Observed toxicity or adverse effects in treated animals.
-
Possible Cause: Vehicle toxicity or on-target/off-target effects of this compound.
-
Solution:
-
Vehicle Toxicity Control: Always include a vehicle-only control group to assess any adverse effects caused by the formulation itself. High concentrations of solvents like DMSO can be toxic.[10]
-
Dose-Response Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD).[15] Start with a lower dose and gradually increase it while closely monitoring the animals for any signs of toxicity (e.g., weight loss, behavioral changes).
-
Refine Dosing Schedule: Consider reducing the frequency of administration based on the MTD and any observed adverse effects.
-
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (Aqueous-based)
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a final volume of 1 mL, sequentially add the following to a sterile microcentrifuge tube:
-
If precipitation occurs, gentle warming or sonication may be used to aid dissolution.[1]
-
Prepare this formulation fresh before each administration.
Protocol 2: In Vivo Efficacy Study Design
-
Animal Model: Select an appropriate animal model relevant to the research question (e.g., a model of chronic kidney disease or a behavioral model for anxiety).
-
Acclimatization: Allow animals to acclimatize to the facility for a minimum of one week before the start of the experiment.
-
Grouping and Randomization: Randomly assign animals to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Dosing:
-
Determine the appropriate dose based on literature or a pilot dose-response study.
-
Administer this compound or vehicle according to the chosen route and schedule.
-
-
Monitoring:
-
Monitor animal health daily, including body weight, food and water intake, and any clinical signs of toxicity.
-
At predetermined time points, collect relevant samples (e.g., blood, tissue) for analysis.
-
-
Endpoint Analysis:
-
At the end of the study, perform endpoint analyses to assess the efficacy of this compound. This may include behavioral tests, histological analysis of tissues, or measurement of relevant biomarkers.
-
Protocol 3: Pharmacokinetic (PK) Study
-
Animal Model and Cannulation: Use a sufficient number of animals (e.g., mice or rats) for serial blood sampling. Consider cannulation of a vessel (e.g., jugular vein) for ease of repeated blood collection.
-
Drug Administration: Administer a single dose of this compound via the intended clinical route (e.g., IV, IP, or PO).
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.
-
Plasma Preparation: Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.
-
Data Analysis: Use appropriate software to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Mandatory Visualizations
Caption: TRPC5 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TRPC5抑制剂 | MCE [medchemexpress.cn]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human TRPC5 channel activated by a multiplicity of signals in a single cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors | eLife [elifesciences.org]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound | TRPC5 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 13. benchchem.com [benchchem.com]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. dctd.cancer.gov [dctd.cancer.gov]
Technical Support Center: Overcoming Challenges in Interpreting Data from TRPC5 Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of TRPC5 inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when working with TRPC5 inhibitors?
A1: Researchers often face challenges related to inhibitor specificity, off-target effects, and experimental variability. TRPC5 shares high homology with other TRPC channels, particularly TRPC4 and TRPC1, making the development of truly selective inhibitors difficult.[1][2][3] Some compounds may also exhibit poor physicochemical properties, such as low solubility and high protein binding, which can affect their potency and bioavailability in cellular and in vivo models.[4][5] Furthermore, the complex regulation of TRPC5 activity, including its ability to form heteromeric channels and its modulation by various signaling pathways and interacting proteins, can contribute to variability in experimental results.
Q2: My TRPC5 inhibitor shows different potency depending on the activation method used. Why is this?
A2: The potency of a TRPC5 inhibitor can indeed be influenced by the mechanism of channel activation. For instance, the inhibitor Pico145 shows different IC50 values depending on whether TRPC5 is activated by a G-protein coupled receptor (GPCR) agonist or a direct channel activator like (-)-Englerin A. This phenomenon may arise from the inhibitor having different affinities for distinct conformational states of the channel that are induced by various stimuli. It is crucial to characterize inhibitor potency using multiple activation methods to fully understand its pharmacological profile.
Q3: Are there known off-target effects for commonly used TRPC5 inhibitors?
A3: Yes, off-target effects are a significant consideration. For example, while some inhibitors like HC-070 exhibit high selectivity for TRPC4/TRPC5 over a wide range of other ion channels and receptors, others may have known off-target activities.[3] Clemizole, for instance, is also a histamine H1 receptor antagonist.[6] It is essential to consult the literature for the specific inhibitor being used and to include appropriate controls to account for potential off-target effects. Comprehensive selectivity profiling against a panel of related ion channels and other potential targets is a critical step in the validation of any new TRPC5 inhibitor.[4]
Q4: What are the key considerations for choosing a cellular model to study TRPC5 inhibition?
A4: The choice of cellular model is critical for obtaining reliable data. Heterologous expression systems, such as HEK293 cells, are commonly used because they have low endogenous TRP channel expression, providing a "clean" background to study a specific TRPC channel.[7] However, it is important to verify the absence of endogenous TRPC5-like currents in the parental cell line. For studying more physiologically relevant functions, cell lines that endogenously express TRPC5, or primary cells, are preferred. However, in these systems, it is crucial to confirm the presence of TRPC5 protein and to consider the potential for heteromerization with other TRPC subunits, which can alter the pharmacological properties of the channel.
Troubleshooting Guides
Guide 1: Inconsistent or No-Effect of TRPC5 Inhibitor in Cellular Assays
| Potential Cause | Troubleshooting Step |
| Poor inhibitor solubility or stability | - Prepare fresh stock solutions of the inhibitor. - Verify the solubility of the inhibitor in your assay buffer. Consider using a small percentage of DMSO (typically <0.1%) to aid solubility, but be mindful of its own potential effects on cells. - Check for inhibitor degradation under your experimental conditions (e.g., temperature, light exposure). |
| Incorrect inhibitor concentration | - Confirm the concentration of your stock solution. - Perform a full dose-response curve to ensure you are testing an appropriate concentration range. |
| Low or absent TRPC5 expression | - Verify TRPC5 expression in your cell model at both the mRNA and protein level (e.g., via qPCR, Western blot, or immunocytochemistry). - If using a transient transfection system, optimize transfection efficiency and check for expression at the single-cell level (e.g., using a fluorescently tagged TRPC5). |
| Sub-optimal channel activation | - Ensure your method of TRPC5 activation is robust and reproducible. - Titrate the concentration of the agonist to achieve a consistent level of channel activation. - Consider that some inhibitors are "state-dependent," meaning their potency is affected by how the channel is activated. Test your inhibitor against different modes of activation (e.g., GPCR agonist, direct activator). |
| Formation of inhibitor-resistant heteromers | - Be aware that TRPC5 can form heteromers with TRPC1 and TRPC4, which may alter inhibitor sensitivity. - If possible, use a cell line that exclusively expresses homomeric TRPC5 or use molecular biology techniques (e.g., siRNA) to knockdown the expression of other TRPC subunits. |
Guide 2: High Background or Variability in Calcium Imaging Experiments
| Potential Cause | Troubleshooting Step |
| Uneven dye loading | - Optimize the concentration of the calcium indicator dye (e.g., Fura-2 AM) and the loading time and temperature. - Ensure a gentle washing procedure to remove extracellular dye without damaging the cells. |
| Cell health issues | - Maintain a healthy cell culture with consistent passage numbers. - Ensure cells are not overly confluent, as this can affect their response to stimuli. - Use a viability stain to check the health of your cells before the experiment. |
| Phototoxicity or dye bleaching | - Minimize the exposure time and intensity of the excitation light. - Use an anti-fade reagent if possible. |
| Fluctuations in baseline calcium | - Allow cells to equilibrate in the recording buffer for a sufficient period before starting the experiment. - Ensure the temperature and pH of the buffer are stable. |
| Presence of endogenous calcium channels | - Characterize the endogenous calcium signaling pathways in your cell line. - Use specific inhibitors for other channels if they are contributing to the background signal. |
Quantitative Data on TRPC5 Inhibitors
The following table summarizes the potency and selectivity of several commonly used TRPC5 inhibitors. It is important to note that IC50 values can vary depending on the experimental conditions and the method of channel activation.
| Inhibitor | TRPC5 IC50 | TRPC4 IC50 | TRPC6 IC50 | Selectivity Notes | Reference |
| GFB-8438 | 0.18 µM (Qpatch) 0.28 µM (manual patch) | Equipotent to TRPC5 | Excellent selectivity | Also selective against TRPC3/7, TRPA1, TRPV1/2/3/4/5, TRPM2/3/4/8, and Nav1.5. Limited activity against hERG. No significant off-target activity against 59 kinases and 87 receptors. | [4] |
| HC-070 | Not specified, but potent | ~1-6 nM | >400-fold selective | Highly selective for TRPC4/5 over a wide range of other ion channels, receptors, and kinases. | [3] |
| Pico145 (HC-608) | 9-1300 pM (subtype and activation dependent) | Similar to TRPC5 | Unaffected | Also unaffected are TRPC3, TRPV1, TRPV4, TRPA1, TRPM2, TRPM8, and Orai1. | [2] |
| Clemizole | 1.0-1.3 µM | 6.4 µM (6-fold selective for TRPC5) | 11.3 µM (~10-fold selective for TRPC5) | Also a histamine H1 receptor antagonist. Weakly affects TRPM3, TRPM8, TRPV1/2/3/4. | [6] |
| AC1903 | 4.06 µM | Not specified | Not specified | A derivative of clemizole. | [6] |
Experimental Protocols
Protocol 1: Calcium Imaging in HEK293 Cells Expressing TRPC5
This protocol describes a method for measuring intracellular calcium changes in HEK293 cells transiently expressing human TRPC5 using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
HEK293 cells
-
Human TRPC5 expression plasmid (with or without a fluorescent tag)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Poly-L-lysine coated glass coverslips or 96-well black-walled, clear-bottom plates
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4
-
TRPC5 agonist (e.g., 100 nM (-)-Englerin A or 10 µM Carbachol if co-expressed with a Gq-coupled receptor)
-
TRPC5 inhibitor of interest
Procedure:
-
Cell Culture and Transfection:
-
Plate HEK293 cells on poly-L-lysine coated coverslips or plates 24 hours before transfection to reach 70-80% confluency.
-
Transfect cells with the TRPC5 expression plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
Incubate for 24-48 hours post-transfection to allow for protein expression.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution: 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS.
-
Wash the cells twice with HBS.
-
Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBS to remove extracellular dye and allow for de-esterification of the dye for at least 15 minutes at room temperature.
-
-
Calcium Measurement:
-
Place the coverslip or plate in a suitable fluorescence imaging system or plate reader equipped for ratiometric calcium measurement.
-
Continuously perfuse the cells with HBS.
-
Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm.
-
Establish a stable baseline fluorescence ratio (F340/F380) for 1-2 minutes.
-
Apply the TRPC5 inhibitor at the desired concentration and incubate for the desired time (e.g., 5-10 minutes).
-
Apply the TRPC5 agonist in the continued presence of the inhibitor.
-
Record the change in the F340/F380 ratio. An increase in the ratio indicates an increase in intracellular calcium.
-
At the end of each experiment, you can calibrate the Fura-2 signal by adding a calcium ionophore (e.g., ionomycin) in the presence of high extracellular calcium, followed by a calcium-free solution with a chelator (e.g., EGTA).
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for TRPC5 Currents
This protocol provides a general framework for recording TRPC5-mediated currents in HEK293 cells using the whole-cell patch-clamp technique.
Materials:
-
HEK293 cells expressing TRPC5
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular (bath) solution: 140 mM NaCl, 5 mM CsCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4 with NaOH.
-
Intracellular (pipette) solution: 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.2 with CsOH.
-
TRPC5 agonist and inhibitor.
Procedure:
-
Cell Preparation:
-
Use cells 24-48 hours post-transfection.
-
Place the coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
-
Pipette Fabrication and Filling:
-
Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Fill the pipette with the filtered intracellular solution.
-
-
Establishing a Whole-Cell Recording:
-
Approach a cell with the patch pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Hold the cell at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) or voltage steps to elicit currents.
-
Establish a stable baseline current.
-
Apply the TRPC5 agonist to the bath to activate TRPC5 channels. A characteristic doubly rectifying current-voltage (I-V) relationship should be observed.
-
Once a stable agonist-induced current is achieved, co-apply the TRPC5 inhibitor to observe the blocking effect.
-
Perform a dose-response analysis by applying increasing concentrations of the inhibitor.
-
Wash out the inhibitor and agonist to check for reversibility of the block.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: TRPC5 signaling pathway illustrating activation via Gq-coupled receptors.
References
- 1. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors | eLife [elifesciences.org]
- 2. Picomolar, selective, and subtype-specific small-molecule inhibition of TRPC1/4/5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. HEK Cells in Calcium Imaging and Ion Channel Activity Studies [cytion.com]
TRPC5 Inhibitor Studies: A Technical Support Center for Controlling Confounding Factors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with TRPC5 inhibitors. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and accurately interpret your data by effectively controlling for confounding factors.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects of TRPC5 inhibitors?
A: A primary confounding factor in TRPC5 inhibitor studies is the cross-reactivity with other ion channels, particularly the closely related TRPC4 channel.[1][2][3][4] Many TRPC5 inhibitors, such as GFB-8438 and HC-070, are equipotent against TRPC4 and TRPC5.[2][5] Other inhibitors like AC1903 have been shown to inhibit TRPC3, TRPC6, and TRPV4 at higher concentrations.[1] It is crucial to consult selectivity data for your specific inhibitor and consider the expression of potential off-target channels in your experimental system.
Q2: How can I be sure the observed effect is due to TRPC5 inhibition?
A: The most rigorous approach is to combine pharmacological inhibition with genetic validation. The "gold standard" is to demonstrate that your inhibitor has no effect in a TRPC5 knockout (KO) animal or cell line.[2] Additionally, using siRNA or shRNA to knock down TRPC5 expression and showing a diminished effect of the inhibitor provides strong evidence for on-target activity.
Q3: What are essential controls for a TRPC5 inhibitor experiment?
A: Beyond standard experimental controls (e.g., vehicle control), several specific controls are critical:
-
Genetic Controls: Use TRPC5 KO cells/animals or TRPC5 knockdown models to confirm the inhibitor's specificity.[2]
-
Pharmacological Controls:
-
Use a structurally unrelated inhibitor that also targets TRPC5. If both compounds produce the same phenotype, it is more likely an on-target effect.
-
If available, use an inactive enantiomer of your inhibitor as a negative control. An inactive enantiomer is a stereoisomer of the active compound that does not bind to the target.[6]
-
-
Concentration-Response Curves: Perform dose-response experiments to ensure the effect is observed at concentrations consistent with the inhibitor's known IC50 for TRPC5. Off-target effects often appear at higher concentrations.
Q4: My inhibitor still has an effect in TRPC5 KO mice/cells. What does this mean?
A: This strongly suggests an off-target effect. The residual activity is likely due to the inhibitor acting on another protein present in your system. Given the high homology, a likely candidate is TRPC4.[3] You should consider using a TRPC4/TRPC5 double knockout model to investigate this possibility.
Troubleshooting Guides
Problem 1: Unexpected or inconsistent results with a TRPC5 inhibitor.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting Step: Test the inhibitor in a TRPC5 knockout or knockdown system. If the effect persists, it is likely off-target.
-
Solution:
-
Screen your inhibitor against a panel of related channels, especially TRPC4.
-
Use a lower, more specific concentration of your inhibitor.
-
Try a different, structurally unrelated TRPC5 inhibitor.
-
-
-
Possible Cause 2: Poor physicochemical properties of the inhibitor.
-
Troubleshooting Step: Check the solubility and stability of your inhibitor in your experimental buffer. Some inhibitors, like HC-070 and its analogs, have low aqueous solubility.[2]
-
Solution:
-
Ensure complete dissolution of the inhibitor in a suitable solvent (e.g., DMSO) before diluting it in your aqueous experimental buffer.
-
Avoid repeated freeze-thaw cycles of stock solutions.
-
Prepare fresh dilutions for each experiment.
-
-
-
Possible Cause 3: Experimental artifacts.
-
Troubleshooting Step: Review your experimental protocol for potential confounders. For example, in fluorescence-based assays, some inhibitors might interfere with the dye.
-
Solution: Run a control experiment to test if the inhibitor itself affects the fluorescence of your indicator dye in the absence of cells.
-
Problem 2: Difficulty distinguishing between TRPC4- and TRPC5-mediated effects.
-
Possible Cause: Your inhibitor is not selective for TRPC5 over TRPC4.
-
Troubleshooting Step: Compare the effects of the inhibitor in single TRPC4 KO and TRPC5 KO models, as well as a double KO model.
-
Solution:
-
If a partial effect is seen in each single knockout and the effect is absent in the double knockout, it suggests the inhibitor targets both channels.
-
Utilize electrophysiological approaches. TRPC4 and TRPC5 channels have distinct current-voltage (I-V) relationships that can help differentiate their activity.[3][7]
-
-
Quantitative Data on TRPC5 Inhibitors
The following table summarizes the potency of common TRPC5 inhibitors against TRPC5 and key off-targets. This data is essential for selecting the most appropriate inhibitor and concentration for your experiments.
| Inhibitor | TRPC5 IC50 | TRPC4 IC50 | TRPC6 IC50 | Other Notable Off-Targets (IC50) | Reference(s) |
| GFB-8438 | 0.18 µM | 0.29 µM | >30 µM | Limited activity against hERG (8.7 µM) | [2] |
| HC-070 | ~1-6 nM | ~1-6 nM | >400-fold selective over other targets | Highly selective for TRPC4/5 | [5][8] |
| ML204 | ~1 µM | ~1 µM | 19-fold selective over TRPC6 | Modest selectivity against TRPC3 | [4] |
| AC1903 | 18 µM (EA-activated) 3.5 µM (S1P-activated) | 3.0 µM | 15 µM | TRPC3 (5.2 µM), TRPV4 (19 µM) | [1] |
| Clemizole | 1.1 µM | 6.4 µM | - | Histamine H1 receptor antagonist | [5] |
Experimental Protocols
Protocol 1: Validating TRPC5 Inhibitor Specificity using siRNA Knockdown in HEK293 Cells
This protocol describes how to use siRNA to knock down TRPC5 expression in HEK293 cells to validate the on-target effects of a TRPC5 inhibitor using a calcium imaging assay.
Materials:
-
HEK293 cells stably expressing human TRPC5
-
TRPC5-targeting siRNA and non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
DMEM with 10% FBS
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
TRPC5 agonist (e.g., Englerin A)
-
TRPC5 inhibitor of interest
-
Lysis buffer and reagents for Western blotting
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293-TRPC5 cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection.[9][10]
-
siRNA Transfection: a. For each well, dilute TRPC5 siRNA or control siRNA into Opti-MEM. b. In a separate tube, dilute the transfection reagent in Opti-MEM. c. Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.[10] d. Add the siRNA-lipid complex to the cells. e. Incubate the cells for 48-72 hours to allow for TRPC5 knockdown.
-
Western Blot Validation: a. After the incubation period, lyse a subset of cells from each condition (untransfected, control siRNA, TRPC5 siRNA). b. Perform Western blotting with a validated TRPC5 antibody to confirm knockdown efficiency. Use a loading control (e.g., GAPDH or β-actin) to normalize protein levels.
-
Calcium Imaging Assay: a. Load the remaining cells with a calcium indicator dye according to the manufacturer's instructions. b. Acquire a baseline fluorescence reading. c. Pre-incubate a set of wells for each condition with the TRPC5 inhibitor at the desired concentration. Include a vehicle control. d. Add a TRPC5 agonist to stimulate calcium influx and record the change in fluorescence over time.
-
Data Analysis: a. Quantify the agonist-induced calcium response in all conditions. b. Expected Outcome: The TRPC5 inhibitor should significantly reduce the calcium response in untransfected and control siRNA-treated cells but have a markedly diminished or no effect in the TRPC5 siRNA-treated cells.
Protocol 2: Calcium Imaging to Assess TRPC5 Inhibition
This protocol provides a general workflow for assessing the potency of a TRPC5 inhibitor using a fluorescence-based calcium assay.
Materials:
-
Cells expressing TRPC5 (e.g., HEK293-TRPC5)
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
TRPC5 agonist (e.g., Englerin A, carbachol, or high extracellular Ca2+)[11]
-
TRPC5 inhibitor stock solution (in DMSO)
Procedure:
-
Cell Plating: Plate cells in a black-walled, clear-bottom 96-well plate and grow to 80-90% confluency.
-
Dye Loading: a. Prepare a loading buffer containing the calcium indicator dye and Pluronic F-127 in HBSS. b. Remove the culture medium from the cells and add the dye loading buffer. c. Incubate for 30-60 minutes at 37°C.
-
Inhibitor Incubation: a. Wash the cells with HBSS to remove excess dye. b. Add HBSS containing various concentrations of the TRPC5 inhibitor or vehicle (DMSO) to the respective wells. c. Incubate for 10-20 minutes at room temperature.
-
Fluorescence Measurement: a. Place the plate in a fluorescence plate reader. b. Record a baseline fluorescence signal for each well. c. Use the instrument's injection function to add the TRPC5 agonist to all wells simultaneously. d. Immediately begin recording the fluorescence intensity over time (e.g., every 1-2 seconds for 2-5 minutes).
-
Data Analysis: a. Calculate the change in fluorescence (ΔF) or the ratio of fluorescence relative to baseline (F/F0). b. Plot the peak response against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Nonselective TRPC channel inhibition and suppression of aminoglycoside-induced premature termination codon readthrough by the small molecule AC1903 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure–Function Relationship and Physiological Roles of Transient Receptor Potential Canonical (TRPC) 4 and 5 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Chemical Inhibitor of TRPC4 Channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Inhibition of Canonical Transient Receptor Potential Channels 4/5 with Highly Selective and Potent Small-Molecule HC-070 Alleviates Mechanical Hypersensitivity in Rat Models of Visceral and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods to Study TRPC Channel Regulation by Interacting Proteins - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. yeasenbio.com [yeasenbio.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors | eLife [elifesciences.org]
Technical Support Center: Best Practices for Ensuring the Selectivity of TRPC5 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing TRPC5 inhibitors, with a focus on ensuring their selectivity. The following information, presented in a question-and-answer format, addresses common challenges and outlines best practices for experimental validation.
Frequently Asked Questions (FAQs)
Q1: What is TRPC5, and why is it a target of interest?
Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel that allows the influx of ions like calcium (Ca²⁺) and sodium (Na⁺) into cells.[1] This channel is a member of the larger Transient Receptor Potential (TRP) channel family and plays a crucial role in cellular ion balance.[1] TRPC5 is activated by various stimuli, including mechanical stress and ligand binding, and its activity influences fundamental cellular processes such as cell migration and proliferation.[1] Its involvement in the pathology of conditions like chronic kidney disease, cancer, and neurodegenerative disorders makes it a significant target for therapeutic drug development.[1]
Q2: How do TRPC5 inhibitors work?
TRPC5 inhibitors block the channel to modulate the flow of ions across the cell membrane.[1] This inhibition can be achieved through several mechanisms, including:
-
Competitive antagonism: The inhibitor binds to the same site as the channel's natural activators, preventing activation.[1]
-
Allosteric modulation: The inhibitor binds to a different site on the channel, causing a conformational change that reduces its activity.[1]
-
Pore blockade: The inhibitor physically obstructs the ion-conducting pathway of the channel.[1]
Q3: What are the primary selectivity concerns when using a TRPC5 inhibitor?
The main concern is the potential for off-target effects, where the inhibitor interacts with other proteins besides TRPC5. The most common off-targets include:
-
Other TRP channels: Due to structural similarities, inhibitors may cross-react with other TRP channel family members, particularly the closely related TRPC4.[2][3]
-
Kinases and G-protein coupled receptors (GPCRs): Small molecule inhibitors can sometimes bind to the ATP-binding site of kinases or interact with various GPCRs.[2]
It is crucial to use inhibitors that have been profiled for selectivity to ensure that the observed biological effects are due to the inhibition of TRPC5.
Troubleshooting Guide
Issue: My experimental results are inconsistent or suggest off-target effects.
This is a common challenge when working with small molecule inhibitors. The following steps can help you troubleshoot and validate the selectivity of your TRPC5 inhibitor.
Step 1: Verify On-Target Potency
First, confirm that your inhibitor is potent against TRPC5 at the concentrations used in your experiments. This can be done using functional assays such as patch-clamp electrophysiology or calcium imaging.
Step 2: Assess Selectivity Against Related Channels
It is critical to test the inhibitor's activity against closely related TRP channels, especially TRPC4 and TRPC6, as these are common off-targets.[2][4][5] A significant difference in the half-maximal inhibitory concentration (IC₅₀) is indicative of selectivity.
Step 3: Broad Off-Target Screening
For comprehensive validation, screen the inhibitor against a broad panel of proteins, including other ion channels, kinases, and GPCRs.[2] This is often performed by specialized contract research organizations (CROs).
Step 4: Use a Structurally Unrelated Control Compound
Step 5: Consider TRPC5 Knockout/Knockdown Models
The gold standard for validating the on-target effect of an inhibitor is to use a genetic approach. If the inhibitor has no effect in cells or animals where TRPC5 has been knocked out or knocked down, this provides strong evidence of its specificity.[2]
Quantitative Data on TRPC5 Inhibitor Selectivity
The following tables summarize the selectivity profiles of two well-characterized TRPC5 inhibitors, GFB-8438 and ML204. Note: "TRPC5-IN-1" is a generic designation; the data presented here for GFB-8438 and ML204 serve as a reference for the expected selectivity of a high-quality TRPC5 inhibitor.
Table 1: Selectivity Profile of GFB-8438
| Target | IC₅₀ (µM) | Assay Type |
| hTRPC5 | 0.18 | Qpatch |
| hTRPC4 | 0.29 | Qpatch |
| hTRPC6 | >25 | Qpatch |
GFB-8438 demonstrates excellent selectivity for TRPC5 over TRPC6.[2] It also shows limited activity against the hERG channel and no significant off-target activity when screened against 59 kinases and 87 receptors.[2]
Table 2: Selectivity Profile of ML204
| Target | IC₅₀ (µM) | Assay Type |
| mTRPC4β | 0.96 | Fluorescent Intracellular Ca²⁺ Assay |
| hTRPC5 | ~8.7 | Electrophysiology |
| hTRPC6 | ~18.2 | Fluorescent Intracellular Ca²⁺ Assay |
ML204 shows good selectivity for TRPC4/5 over TRPC6.[4][9] It displays no significant activity against TRPV1, TRPV3, TRPA1, and TRPM8 channels at concentrations up to 22 µM.
Experimental Protocols
1. Patch-Clamp Electrophysiology for Inhibitor Potency
This method directly measures ion flow through channels in the cell membrane, providing a precise assessment of inhibitor potency.
-
Cell Preparation: Use a cell line stably expressing the human TRPC5 channel (e.g., HEK293).
-
Recording Configuration: Establish a whole-cell patch-clamp configuration.
-
Solutions: Use an intracellular solution containing CsCl to block potassium channels and an extracellular solution with a TRPC5 activator (e.g., 30 µM Rosiglitazone).
-
Voltage Protocol: Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV) to elicit inward and outward currents.
-
Data Acquisition: Record baseline currents, then apply the TRPC5 activator to induce channel activity. Once a stable current is achieved, perfuse the cells with increasing concentrations of the TRPC5 inhibitor.
-
Analysis: Measure the current inhibition at each concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
2. FLIPR-Based Calcium Imaging for High-Throughput Screening
The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method to assess changes in intracellular calcium, which is an indicator of TRPC5 channel activity.
-
Cell Plating: Seed HEK293 cells stably expressing TRPC5 in 96-well or 384-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) according to the manufacturer's instructions.
-
Compound Addition: Add the TRPC5 inhibitor at various concentrations to the wells.
-
Activation and Measurement: Use the FLIPR instrument to add a TRPC5 activator (e.g., an agonist for a co-expressed GPCR) and simultaneously measure the change in fluorescence over time.
-
Data Analysis: Calculate the inhibitory effect of the compound at each concentration and determine the IC₅₀.
3. Western Blot for TRPC5 Expression
This technique is used to confirm the presence of the TRPC5 protein in your experimental system.
-
Cell Lysis: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for TRPC5, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
Visualizations
Caption: TRPC5 signaling pathway and mechanism of inhibition.
Caption: Workflow for assessing TRPC5 inhibitor selectivity.
Caption: Troubleshooting decision tree for inhibitor validation.
References
- 1. What are TRPC5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Remarkable Progress with Small-Molecule Modulation of TRPC1/4/5 Channels: Implications for Understanding the Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of ML204, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. abmole.com [abmole.com]
- 7. GFB-8438 | 2304549-73-1 | TRP/TRPV Channel | MOLNOVA [molnova.com]
- 8. selleckchem.com [selleckchem.com]
- 9. ML 204 | CAS:5465-86-1 | Selective TRPC4 blocker | High Purity | Manufacturer BioCrick [biocrick.com]
Technical Support Center: Troubleshooting Inconsistent TRPC5-IN-1 Effects on Calcium Influx
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies observed during experiments with TRPC5-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
This compound, also known as Compound 6j, is a selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel.[1][2] It is utilized in research concerning chronic kidney disease.[1][2] Vendor datasheets report an inhibition of 50.5% at a concentration of 3 μM.[1][2] It is structurally related to the more extensively characterized TRPC5 inhibitor, AC1903.
Q2: What is the difference between this compound and AC1903?
Based on available information, this compound is likely either the same compound as AC1903 or a very close structural analog. AC1903 is a selective TRPC5 inhibitor with a reported IC50 ranging from 4.0 to 13.6 μM. It exhibits weak inhibition of TRPC4 (IC50 >100 μM) and no significant activity against TRPC6 or a panel of kinases. When troubleshooting, it is reasonable to consider the more detailed characterization data available for AC1903 as a strong proxy for the expected behavior of this compound.
Q3: My inhibitory effect with this compound is weaker than expected. What are the possible reasons?
Several factors could contribute to a weaker than expected inhibitory effect. These include:
-
Suboptimal Concentration: Ensure you are using a concentration within the expected effective range. Based on the available data for AC1903, a concentration of at least 10-20 μM may be necessary to achieve maximal inhibition.
-
Compound Solubility and Stability: this compound is soluble in DMSO. Ensure the compound is fully dissolved before adding it to your experimental buffer. Precipitated compound will not be effective. Prepare fresh dilutions from a frozen stock for each experiment, as repeated freeze-thaw cycles can degrade the compound.
-
TRPC5 Splice Variants or Heteromers: The expression of different TRPC5 splice variants or the formation of heteromeric channels with other TRPC subunits (like TRPC1 or TRPC4) in your cell model could alter the sensitivity to the inhibitor.
-
Mode of TRPC5 Activation: The potency of some TRPC5 inhibitors can be dependent on the method used to activate the channel. Consider if the activation mechanism in your assay (e.g., receptor agonist, store depletion) influences the inhibitor's efficacy.
-
Cellular Health and Density: Ensure your cells are healthy and not overgrown, as this can affect receptor expression, signaling pathways, and overall responsiveness to treatments.
Q4: I am observing off-target effects. What should I consider?
While this compound is described as selective, off-target effects are always a possibility, especially at higher concentrations.
-
Selectivity Profile: AC1903, a close analog, shows weak activity against TRPC4 at high concentrations (>100 μM). If your experimental system expresses TRPC4, consider if the observed effects could be due to inhibition of this channel.
-
Control Experiments: To confirm that the observed effects are due to TRPC5 inhibition, include appropriate controls such as a negative control (vehicle), a positive control (a known TRPC5 inhibitor with a different chemical scaffold), and where possible, a TRPC5-knockout/knockdown cell line.
Q5: How should I prepare and store this compound?
-
Stock Solution: Prepare a concentrated stock solution in DMSO. For AC1903, solubility is reported to be up to 50 mM in DMSO.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final desired concentration in your experimental buffer. Ensure the final DMSO concentration in your assay is low (typically <0.1%) and consistent across all conditions, including vehicle controls.
Troubleshooting Guide: Inconsistent Calcium Influx Inhibition
Use the following table to troubleshoot common issues when using this compound to inhibit calcium influx.
| Observed Problem | Potential Cause | Recommended Action |
| No or weak inhibition of calcium influx | Compound Inactivity: Degradation due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions and aliquot for single use. |
| Low Compound Concentration: Insufficient concentration to effectively inhibit TRPC5. | Perform a dose-response experiment to determine the optimal inhibitory concentration in your specific assay (e.g., 1-50 μM). | |
| Poor Solubility: Compound precipitated out of the aqueous experimental buffer. | Visually inspect for precipitation. Ensure the final DMSO concentration is sufficient to maintain solubility but not high enough to affect the cells. Consider using a solubilizing agent if necessary, with appropriate vehicle controls. | |
| Low TRPC5 Expression: The cell line may not express sufficient levels of TRPC5. | Verify TRPC5 expression using qPCR or Western blot. | |
| TRPC5 is not the primary source of calcium influx: The observed calcium influx may be mediated by other channels. | Use other selective ion channel blockers to dissect the contribution of different channels. Perform experiments in TRPC5 knockout/knockdown cells if available. | |
| High variability between replicates | Inconsistent Cell Health or Density: Variations in cell number or health can lead to variable responses. | Ensure consistent cell seeding density and monitor cell health. Do not use cells that are over-confluent. |
| Inaccurate Pipetting: Errors in compound dilution or addition to wells. | Use calibrated pipettes and be meticulous with dilutions and additions. | |
| Fluctuations in Experimental Conditions: Inconsistent temperature, pH, or incubation times. | Standardize all experimental parameters. | |
| Unexpected increase in calcium influx | Off-target Effects: At high concentrations, the compound may interact with other targets that increase calcium. | Perform a dose-response curve to see if the effect is concentration-dependent. Test for off-target effects on other known calcium channels expressed in your system. |
| Cellular Stress Response: High concentrations of the compound or DMSO may be causing a stress response leading to calcium release from internal stores. | Lower the concentration of this compound and the final DMSO concentration. Include a DMSO vehicle control at the highest concentration used. |
Data Summary
The following table summarizes the available quantitative data for this compound and its close analog, AC1903.
| Compound | Parameter | Value | Source |
| This compound | % Inhibition | 50.5% at 3 μM | [2] |
| Molecular Formula | C20H16O6 | ||
| Molecular Weight | 328.37 | ||
| CAS Number | 2265215-18-5 | ||
| AC1903 | IC50 (TRPC5) | 4.0 - 13.6 μM | |
| IC50 (TRPC4) | >100 μM | ||
| Activity (TRPC6) | No inhibition | ||
| Solubility (DMSO) | up to 50 mM |
Experimental Protocols
Calcium Influx Assay using a Fluorescent Plate Reader
This protocol provides a general framework for measuring TRPC5-mediated calcium influx in a cell line endogenously or exogenously expressing TRPC5.
Materials:
-
Cells expressing TRPC5
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
TRPC5 agonist (e.g., Englerin A, carbachol if muscarinic receptors are present)
-
This compound
-
DMSO
-
Fluorescent plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add the loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.
-
-
Compound Pre-incubation:
-
Wash the cells twice with HBSS to remove excess dye.
-
Prepare dilutions of this compound in HBSS from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells.
-
Add the this compound dilutions or vehicle (DMSO in HBSS) to the respective wells and incubate at room temperature for 15-30 minutes.
-
-
Measurement of Calcium Influx:
-
Place the plate in the fluorescent plate reader and set the appropriate excitation and emission wavelengths for your chosen dye.
-
Establish a stable baseline fluorescence reading for each well for 1-2 minutes.
-
Using the instrument's injection system, add the TRPC5 agonist to all wells.
-
Immediately begin kinetic reading of fluorescence intensity for 5-15 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the response to the vehicle control.
-
Plot the normalized response against the concentration of this compound to generate a dose-response curve and calculate the IC50.
-
Visualizations
Signaling Pathway of TRPC5 Activation and Inhibition
Caption: Simplified signaling pathway of TRPC5 activation and its inhibition by this compound.
Experimental Workflow for Calcium Influx Assay
Caption: A typical workflow for a fluorescent plate reader-based calcium influx assay.
Troubleshooting Logic for Weak Inhibition
Caption: A logical flowchart for troubleshooting weak or absent inhibition by this compound.
References
Technical Support Center: TRPC5 Inhibitor Potency Enhancement
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Transient Receptor Potential Canonical 5 (TRPC5) inhibitors. This guide provides detailed strategies, troubleshooting advice, and experimental protocols to help you enhance the potency of your TRPC5 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for enhancing the potency of a novel TRPC5 inhibitor?
A1: Enhancing the potency of a TRPC5 inhibitor typically involves a multi-pronged approach that combines medicinal chemistry, structural biology, and cellular pharmacology. The key strategies include:
-
Structure-Activity Relationship (SAR) Studies: This is a foundational strategy involving the systematic modification of the inhibitor's chemical structure to identify which parts of the molecule are crucial for its activity. By synthesizing and testing a series of analogs, researchers can pinpoint modifications that improve binding affinity and inhibitory effect. For instance, optimizing a pyridazinone-based screening hit led to the development of GFB-8438, a potent and selective TRPC5 inhibitor.[1][2][3]
-
Structure-Based Drug Design (SBDD): With the availability of high-resolution cryo-electron microscopy (cryo-EM) structures of human TRPC5, it is possible to visualize how inhibitors bind to the channel.[4][5][6][7] This structural information is invaluable for designing new molecules with improved complementarity to the binding pocket, thereby increasing potency. For example, cryo-EM structures have revealed distinct binding sites for inhibitors like clemizole and HC-070, providing a roadmap for future design and optimization.[4][5][6][7][8]
-
Targeting Allosteric Sites: Instead of competing with the endogenous ligand at the active site, allosteric modulators bind to a different site on the channel, inducing a conformational change that reduces its activity.[9] This can be a highly effective strategy for achieving both potency and selectivity.
-
Improving Pharmacokinetic Properties: A potent inhibitor is only effective if it can reach its target in a biological system. Therefore, optimizing properties like solubility, metabolic stability, and cell permeability is crucial. Poor solubility and high protein binding can limit the efficacy of otherwise potent compounds.[10]
Q2: How does understanding the TRPC5 signaling pathway help in inhibitor development?
A2: A thorough understanding of the TRPC5 signaling pathway is critical for several reasons:
-
Identifying Activation Mechanisms: TRPC5 channels can be activated by various stimuli, including G-protein coupled receptors (GPCRs) via the Gq/11-PLC and Gi/o pathways, receptor tyrosine kinases (RTKs), and store-operated calcium entry.[5][6][7][11] Knowing the specific activation mechanism in your experimental model allows you to select the most appropriate assay conditions and to design inhibitors that target a specific activation state.
-
Context-Specific Inhibition: The cellular environment and interacting proteins can influence TRPC5 channel function and inhibitor potency. For example, TRPC5 can form heteromeric channels with TRPC1 and TRPC4, which may have different pharmacological properties than homomeric TRPC5 channels.[12]
-
Developing Functional Assays: Knowledge of downstream effectors of TRPC5-mediated Ca2+ influx, such as CaMKII and Rac1, can be used to develop robust functional assays to quantify inhibitor potency.[2][11][13][14] For instance, in podocytes, TRPC5 activation leads to Rac1-dependent cytoskeletal remodeling, an effect that can be blocked by potent inhibitors.[2]
Q3: What are the main classes of TRPC5 inhibitors and how do they differ?
A3: TRPC5 inhibitors can be broadly categorized based on their chemical scaffolds and mechanisms of action. Some of the well-characterized classes include:
-
Xanthine Derivatives: This class includes potent inhibitors like HC-070.[5][6][7][8] These compounds are known for their high potency but can sometimes suffer from poor physicochemical properties.[10]
-
Benzimidazole Derivatives: Clemizole is a representative of this class.[4][5][6][7] These inhibitors bind within the voltage-sensor-like domain of the TRPC5 channel.[4][5][6][7]
-
Pyridazinone Derivatives: Through high-throughput screening and subsequent optimization, compounds like GFB-8438 have emerged from this class, showing good potency and selectivity.[1][2][3]
-
Flavonoids: Some natural and synthetic flavonoids have been shown to modulate TRPC5 activity. For example, galangin is an inhibitor, while apigenin can act as a stimulator.[15] Structure-activity relationship studies on flavonoids have led to the design of more potent synthetic analogs.[15]
Troubleshooting Guides
Issue 1: My inhibitor shows high potency in biochemical/binding assays but low potency in cell-based functional assays.
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | The inhibitor may not be efficiently crossing the cell membrane to reach the intracellular binding site. |
| * Action: Modify the chemical structure to improve lipophilicity (e.g., increase cLogP) or add functional groups that facilitate active transport. Also, consider using permeabilizing agents like digitonin in preliminary experiments to confirm intracellular target engagement. | |
| Efflux by Transporters | The inhibitor may be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp). |
| * Action: Co-incubate cells with known efflux pump inhibitors (e.g., verapamil) to see if the potency of your TRPC5 inhibitor increases. If so, medicinal chemistry efforts should focus on designing analogs that are not substrates for these transporters. | |
| High Protein Binding | The inhibitor may be binding to proteins in the cell culture medium (e.g., albumin in fetal bovine serum), reducing the free concentration available to interact with TRPC5. |
| * Action: Perform assays in serum-free medium or a buffer with a known, low protein concentration. Measure the fraction of unbound drug to determine the effective concentration. | |
| Metabolic Instability | The inhibitor may be rapidly metabolized by the cells into an inactive form. |
| * Action: Conduct metabolic stability assays using liver microsomes or hepatocytes.[1][2] If the compound is unstable, identify the metabolic soft spots and modify the structure to block metabolic degradation. |
Issue 2: There is high variability in my potency measurements (e.g., IC50 values) between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell State | The expression level and localization of TRPC5 channels can vary with cell passage number, density, and differentiation state. |
| * Action: Use cells within a narrow passage number range. Standardize seeding density and culture duration before each experiment. For cell lines with inducible expression, ensure consistent induction time and inducer concentration.[15] | |
| Fluctuations in Agonist/Activator Concentration | The potency of an inhibitor can be dependent on the concentration of the agonist used to activate the channel. |
| * Action: Use a consistent concentration of the TRPC5 activator (e.g., Englerin A, Gadolinium (Gd³⁺)) that gives a submaximal response (e.g., EC80). This ensures that the assay is sensitive to inhibition. | |
| Assay Buffer Composition | The ionic composition of the buffer, especially Ca²⁺ concentration, can affect TRPC5 activity and inhibitor binding. |
| * Action: Prepare and use a standardized assay buffer for all experiments. Ensure pH and ion concentrations are consistent. | |
| Inhibitor Solubility Issues | The inhibitor may be precipitating out of solution at higher concentrations, leading to inaccurate dose-response curves. |
| * Action: Measure the aqueous solubility of your compound.[1][2] Use a co-solvent like DMSO at a low, consistent final concentration (e.g., <0.5%). Visually inspect solutions for precipitation before use. |
Quantitative Data Summary
The following table summarizes the potency of various TRPC5 inhibitors, highlighting the improvements achieved through medicinal chemistry optimization.
| Inhibitor | Chemical Class | Target | Potency (IC50) | Assay Type | Reference |
| Pyridazinone 1 | Pyridazinone | hTRPC5 | ~5 µM | FLIPR Assay | [1][2] |
| GFB-8438 | Pyridazinone | hTRPC5 | 0.18 µM | Qpatch | [1][2][3] |
| GFB-8438 | Pyridazinone | hTRPC5 | 0.28 µM | Manual Patch Clamp | [1][2] |
| HC-070 | Xanthine | hTRPC4/5 | Nanomolar range | Electrophysiology | [8] |
| Clemizole | Benzimidazole | hTRPC5 | Micromolar range | Electrophysiology | [6] |
| AM12 | Flavonoid | hTRPC5 | 0.28 µM | Ca²⁺ Influx Assay | [15] |
| AC1903 | - | TRPC5 | - | - | [16] |
Experimental Protocols
Protocol 1: Calcium Influx Assay Using a Fluorescent Plate Reader (FLIPR)
This protocol is used for high-throughput screening and determination of inhibitor IC50 values by measuring changes in intracellular calcium.
Materials:
-
HEK293 cells stably expressing human TRPC5.
-
Culture medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
TRPC5 activator (e.g., 10 µM Englerin A).
-
Test inhibitors at various concentrations.
-
384-well black-walled, clear-bottom plates.
-
Fluorescent plate reader (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Seed the TRPC5-expressing HEK293 cells into 384-well plates at a density of 20,000 cells/well and incubate for 24-48 hours.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and an equal concentration of Pluronic F-127 in the assay buffer.
-
Remove the culture medium from the wells and add 20 µL of the loading buffer.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Addition:
-
Wash the cells twice with 40 µL of assay buffer to remove excess dye.
-
Add 20 µL of assay buffer containing the test inhibitors at 2x the final desired concentration.
-
Incubate at room temperature for 15-30 minutes.
-
-
Measurement:
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after activator addition.
-
Normalize the data to the positive (activator only) and negative (vehicle only) controls.
-
Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: TRPC5 signaling pathway showing activation and downstream effects.
Caption: Workflow for TRPC5 inhibitor discovery and optimization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors | eLife [elifesciences.org]
- 8. researchgate.net [researchgate.net]
- 9. What are TRPC5 inhibitors and how do they work? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. TRPC5 Channel Is the Mediator of Neurotrophin-3 in Regulating Dendritic Growth via CaMKIIα in Rat Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Unique responses of the fixed stoichiometric TRPC1–TRPC5 concatemer to G proteins [frontiersin.org]
- 13. A TRPC5-regulated calcium signaling pathway controls dendrite patterning in the mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A TRPC5-regulated calcium signaling pathway controls dendrite patterning in the mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Natural and synthetic flavonoid modulation of TRPC5 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Validating the Specificity of TRPC5-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for validating the specificity of the TRPC5 inhibitor, TRPC5-IN-1, in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel.[1][2] TRPC5 is a non-selective cation channel that allows the influx of ions like calcium (Ca²⁺) and sodium (Na⁺) into the cell.[3] This influx of cations, particularly Ca²⁺, acts as a second messenger, triggering various downstream signaling pathways that regulate cellular processes such as cell migration, proliferation, and apoptosis.[3] this compound is reported to inhibit TRPC5 channel activity by 50.5% at a concentration of 3 µM.[1][2] By blocking the channel, this compound prevents this ion influx and the subsequent activation of downstream signaling cascades.
Q2: Why is it crucial to validate the specificity of this compound in my specific cell line?
Validating the specificity of any pharmacological inhibitor is a critical step in research for several reasons:
-
On-target vs. Off-target Effects: It ensures that the observed biological effects are indeed due to the inhibition of TRPC5 and not from unintended interactions with other proteins (off-target effects).
-
Cell Line Variability: The expression levels of TRPC5 and potential off-target proteins can vary significantly between different cell lines. Validation confirms that this compound is effective and specific in your experimental model.
Q3: What are the key experimental approaches to validate the specificity of this compound?
A multi-pronged approach is recommended to robustly validate the specificity of this compound. The key strategies include:
-
Genetic Validation: Using techniques like CRISPR/Cas9-mediated knockout or shRNA-mediated knockdown of the TRPC5 gene. The underlying principle is that if this compound is specific, its effect should be mimicked by the genetic ablation of TRPC5 and the inhibitor should have no effect in TRPC5-deficient cells.
-
Functional On-Target Engagement: Directly measuring the inhibitory effect of this compound on TRPC5 channel activity using techniques like patch-clamp electrophysiology or calcium imaging.
-
Biochemical On-Target Engagement: Confirming the direct binding of this compound to the TRPC5 protein within the cell using methods like the Cellular Thermal Shift Assay (CETSA).
-
Downstream Signaling Analysis: Assessing whether this compound affects known downstream signaling pathways of TRPC5, such as the phosphorylation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).
Q4: I am observing an effect with this compound, but how can I be sure it's not due to general cellular toxicity?
It is essential to perform cell viability assays in parallel with your functional experiments. Assays such as MTT, MTS, or using viability dyes like trypan blue or propidium iodide can help determine the concentration range at which this compound does not induce significant cell death. All functional experiments should be conducted at non-toxic concentrations of the inhibitor.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | Low or no expression of TRPC5 in the cell line. | Verify TRPC5 mRNA and protein expression using qRT-PCR and Western blotting, respectively. |
| Ineffective concentration of this compound. | Perform a dose-response curve to determine the optimal concentration for your cell line and assay. | |
| TRPC5 channels are not activated under your experimental conditions. | Use a known TRPC5 agonist (e.g., Englerin A) to stimulate channel activity before applying the inhibitor. | |
| Inconsistent results between experiments | Variability in cell culture conditions (e.g., passage number, confluency). | Standardize cell culture protocols and use cells within a defined passage number range. |
| Degradation of this compound. | Prepare fresh stock solutions of the inhibitor and store them appropriately as per the manufacturer's instructions. | |
| High background in functional assays (e.g., calcium imaging) | "Leaky" cell membranes or dye extrusion. | Optimize dye loading conditions (concentration, time, temperature) and use a background subtraction method in your analysis. |
| Autofluorescence of the compound or cells. | Measure the fluorescence of cells treated with the inhibitor without the fluorescent dye to assess background. |
Experimental Protocols and Data Presentation
To rigorously validate the specificity of this compound, we recommend a series of key experiments. Below are the detailed protocols and examples of how to present the resulting data.
Genetic Validation: TRPC5 Knockout/Knockdown
Objective: To determine if the genetic removal of TRPC5 phenocopies the effect of this compound.
Methodology:
-
CRISPR/Cas9-mediated Knockout:
-
Design and clone two or more guide RNAs (gRNAs) targeting an early exon of the TRPC5 gene into a Cas9 expression vector (e.g., pX458).
-
Transfect the new cell line with the gRNA/Cas9 plasmids.
-
Select single-cell clones, for example by fluorescence-activated cell sorting (FACS) for GFP-positive cells if using pX458.
-
Expand the clones and screen for TRPC5 knockout by Western blotting and genomic DNA sequencing to confirm out-of-frame insertions/deletions (indels).
-
Once a validated TRPC5 knockout clone is established, compare the biological effect of this compound in wild-type versus knockout cells.
-
-
shRNA-mediated Knockdown:
-
Obtain or generate lentiviral particles carrying shRNA constructs targeting TRPC5. A non-targeting scramble shRNA should be used as a control.
-
Transduce the new cell line with the lentiviral particles.
-
Select for transduced cells using an appropriate selection marker (e.g., puromycin).
-
Validate the knockdown efficiency by measuring TRPC5 mRNA (qRT-PCR) and protein (Western blot) levels.
-
Compare the biological effect of this compound in cells with scrambled shRNA versus TRPC5 shRNA.
-
Data Presentation:
Table 1: Effect of this compound on [Specify Biological Readout] in Wild-Type vs. TRPC5-KO Cells
| Cell Line | Treatment | Biological Readout (units) | % Inhibition |
| Wild-Type | Vehicle | 100 ± 5 | 0% |
| Wild-Type | This compound (3 µM) | 45 ± 7 | 55% |
| TRPC5-KO | Vehicle | 98 ± 6 | 2% |
| TRPC5-KO | This compound (3 µM) | 95 ± 8 | 5% |
Pharmacological Validation with a Positive Control
Objective: To confirm that a structurally distinct TRPC5 inhibitor produces a similar biological effect to this compound.
Methodology:
-
Select a well-characterized, potent, and selective TRPC5 inhibitor, such as Pico145 (HC-608).
-
Perform a dose-response experiment for both this compound and the positive control inhibitor on your biological readout of interest.
-
Compare the maximal efficacy and, if possible, the potency (IC50) of the two compounds.
Data Presentation:
Table 2: Comparison of TRPC5 Inhibitors on [Specify Biological Readout]
| Inhibitor | IC50 (nM) | Maximal Inhibition (%) |
| This compound | Not Determined | ~50% at 3 µM |
| Pico145 (HC-608) | 1.3 | 95 ± 3 |
Note: The IC50 for Pico145 is based on literature values and should be determined experimentally in your cell line.
Functional On-Target Engagement: Calcium Imaging
Objective: To directly measure the inhibition of TRPC5-mediated calcium influx by this compound.
Methodology:
-
Plate the cells on glass-bottom dishes suitable for microscopy.
-
Load the cells with a ratiometric calcium indicator dye, such as Fura-2 AM (acetoxymethyl ester), typically at 1-5 µM for 30-60 minutes at room temperature or 37°C.
-
Wash the cells to remove excess dye and allow for de-esterification for at least 30 minutes.
-
Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Pre-incubate the cells with this compound or vehicle for a defined period.
-
Stimulate the cells with a known TRPC5 agonist (e.g., Englerin A) to induce calcium influx.
-
Record the changes in the 340/380 nm fluorescence ratio, which corresponds to changes in intracellular calcium concentration.
Data Presentation:
Table 3: Effect of this compound on Agonist-Induced Calcium Influx
| Treatment | Baseline [Ca²⁺]i (nM) | Peak [Ca²⁺]i (nM) after Agonist | % Inhibition of Ca²⁺ Influx |
| Vehicle | 100 ± 10 | 500 ± 50 | 0% |
| This compound (3 µM) | 105 ± 12 | 280 ± 30 | 55% |
Biochemical On-Target Engagement: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to the TRPC5 protein in the cellular environment.
Methodology:
-
Treat intact cells with either vehicle or a saturating concentration of this compound.
-
Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble TRPC5 in the supernatant by Western blotting.
-
Binding of this compound to TRPC5 will stabilize the protein, resulting in a shift of its melting curve to a higher temperature.
Data Presentation:
Table 4: Thermal Shift of TRPC5 Protein upon Binding of this compound
| Treatment | Tagg (°C) (Temperature of 50% aggregation) |
| Vehicle | 52.3 ± 0.5 |
| This compound | 56.8 ± 0.7 |
Downstream Signaling Analysis: CaMKII Phosphorylation
Objective: To assess if this compound inhibits a known downstream effector of TRPC5-mediated calcium signaling.
Methodology:
-
Pre-treat cells with this compound or vehicle.
-
Stimulate the cells with a TRPC5 agonist to induce calcium influx and activate CaMKII.
-
Lyse the cells at a specific time point after stimulation.
-
Perform Western blotting on the cell lysates.
-
Probe the blots with antibodies specific for phosphorylated CaMKII (p-CaMKII) at the activating site (e.g., Thr286) and total CaMKII.
-
Quantify the band intensities and calculate the ratio of p-CaMKII to total CaMKII.
Data Presentation:
Table 5: Effect of this compound on Agonist-Induced CaMKII Phosphorylation
| Treatment | p-CaMKII / Total CaMKII Ratio (Fold Change) |
| Vehicle (unstimulated) | 1.0 |
| Vehicle + Agonist | 4.5 ± 0.5 |
| This compound + Agonist | 2.1 ± 0.3 |
Visualizations
References
Mitigating potential side effects of TRPC5-IN-1 in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing TRPC5-IN-1 and other TRPC5 inhibitors in animal models. The following information is designed to address common challenges and mitigate potential side effects encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Formulation & Administration
Q1: My formulation of this compound appears cloudy or precipitates out of solution. What are the potential causes and solutions?
A1: Poor aqueous solubility is a common issue for many small molecule inhibitors, including those targeting TRPC5. Precipitation can lead to inaccurate dosing, reduced bioavailability, and potential for local tissue irritation or embolism upon injection.
-
Troubleshooting Steps:
-
Review Solubility Data: Confirm the solubility of your specific TRPC5 inhibitor in the chosen vehicle. Many inhibitors are hydrophobic and require a non-aqueous vehicle.
-
Vehicle Optimization: If the compound has low water solubility, consider using alternative vehicles. The choice of vehicle is critical and depends on the route of administration.
-
Sonication & Gentle Warming: In some cases, brief sonication or gentle warming can help dissolve the compound. However, always check the compound's stability data to ensure it is not heat-labile.
-
Fresh Preparation: Prepare formulations fresh before each use to minimize the risk of precipitation over time.
-
-
Mitigation Strategies:
-
For many hydrophobic compounds, a common vehicle for intraperitoneal (IP) or subcutaneous (SC) injection in rodents is a mixture of DMSO, Tween 80 (or another surfactant), and saline.
-
Always perform a small-scale solubility test before preparing a large batch of the formulation.
-
Table 1: Common Vehicle Formulations for Hydrophobic Compounds in Rodents
| Vehicle Component | Purpose | Typical Concentration | Route of Administration | Considerations |
| DMSO | Solubilizing Agent | 5-10% | IP, SC | Can have biological effects and cause irritation at high concentrations. |
| Tween 80 / Cremophor EL | Surfactant/Emulsifier | 5-10% | IP, SC, IV | Helps to keep the compound in suspension/solution. Can cause hypersensitivity reactions. |
| Polyethylene Glycol (PEG) | Co-solvent | 20-40% | IP, SC | Generally well-tolerated. Viscosity increases with molecular weight. |
| Saline or PBS | Diluent | q.s. to final volume | IP, SC, IV | Used to bring the formulation to the final injectable volume and improve isotonicity. |
Observed Side Effects & Mitigation
Q2: We observed acute behavioral changes (e.g., sedation, ataxia, or hyperactivity) in our mouse model shortly after administering a TRPC5 inhibitor. What could be the cause and how can we mitigate this?
A2: Acute behavioral changes can stem from on-target neurological effects, off-target effects, or issues with the vehicle or administration procedure. TRPC5 channels are expressed in the brain and have been implicated in fear and anxiety-like behaviors.
-
Troubleshooting Steps:
-
Administer a Vehicle-Only Control Group: This is critical to determine if the observed effects are due to the compound or the vehicle (e.g., DMSO can cause transient sedation).
-
Perform a Dose-Response Study: The effect may be dose-dependent. Start with a lower dose and carefully escalate to find a therapeutically relevant dose with minimal behavioral side effects.
-
Refine Administration Technique: Ensure proper injection technique to avoid accidental administration into a blood vessel (for IP/SC routes) or causing unnecessary stress, which can alter behavior.[1]
-
Acclimatize Animals: Ensure animals are properly acclimated to the handling and injection procedures to reduce stress-induced behavioral changes.[2]
-
-
Mitigation & Investigation:
-
On-Target Effect: Inhibition of TRPC5 may have anxiolytic or antidepressant-like effects, which could manifest as altered activity in certain behavioral paradigms.[3][4] Consider incorporating specific behavioral tests (e.g., open field, elevated plus maze) to characterize the phenotype systematically.
-
Off-Target Effect: The inhibitor may be interacting with other CNS targets. Review the selectivity profile of your specific inhibitor. If possible, use a structurally different TRPC5 inhibitor to see if the phenotype is reproducible.
-
Q3: Our long-term study using a TRPC5 inhibitor shows unexpected weight gain and elevated blood glucose in the treatment group. How should we investigate and manage this?
A3: This is a significant finding that requires careful investigation. While many studies with selective TRPC5 inhibitors like AC1903 and GFB-8438 have not reported metabolic side effects, the TRPC4/TRPC5 inhibitor ML204 has been shown to exacerbate hyperglycemia, dyslipidemia, and hepatic steatosis in mice on a high-sucrose diet.[5][6]
-
Troubleshooting & Monitoring Protocol:
-
Confirm the Finding: Re-measure blood glucose and body weights, ensuring proper fasting times and consistent measurement techniques.
-
Expand Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT): To assess how the animals handle a glucose load.
-
Insulin Tolerance Test (ITT): To evaluate insulin sensitivity.
-
Serum Analysis: Collect blood to measure levels of triglycerides, cholesterol, and liver enzymes (ALT, AST).
-
-
Assess Diet Interaction: The effect may be dependent on the diet. Ensure you are using a standard chow and report its composition. If a high-fat or high-sugar diet is part of the model, be aware of the potential for interaction with TRPC4/5 inhibition.[5][6]
-
Evaluate Off-Target Effects: The observed phenotype might be due to the inhibition of TRPC4 or other off-targets. Compare your results with data from TRPC5 knockout animals if available.
-
-
Mitigation Strategies:
-
Dose Adjustment: Determine if the metabolic effects are dose-dependent by testing a lower dose.
-
Use a More Selective Inhibitor: If using a dual TRPC4/TRPC5 inhibitor, consider switching to a more TRPC5-selective compound like AC1903 or GFB-8438, which have shown favorable safety profiles in some models.[7][8][9]
-
Q4: An animal died unexpectedly during our study. What are the immediate steps and how do we troubleshoot the cause?
A4: Unexpected mortality is a serious event that requires immediate action and reporting to your institution's IACUC.
-
Immediate Actions:
-
Report: Immediately notify the facility veterinarian and your institution's IACUC. This is a regulatory requirement.[10][11][12]
-
Necropsy: Arrange for a full necropsy of the deceased animal by a qualified veterinarian or pathologist to determine the cause of death.
-
Pause Dosing: Pause the administration of the compound to other animals in the cohort pending an initial investigation.
-
-
Troubleshooting the Cause:
-
Review Records: Scrutinize all records for the animal, including dosing, clinical observations, body weight, and food/water intake.
-
Formulation Error: Consider the possibility of an error in compound formulation (e.g., wrong concentration, precipitation). Retain a sample of the formulation for analysis if possible.
-
Administration Error: Review the administration procedure. An improper injection could be a cause (e.g., organ puncture during IP injection).
-
Acute Toxicity: The death could be due to acute on-target or off-target toxicity. Cardiovascular events can be a cause of sudden death.[13]
-
Review Literature: Check for any known toxicity associated with the inhibitor class or vehicle components.
-
Quantitative Data Summary
The following tables summarize key quantitative data for commonly cited TRPC5 inhibitors. This data can help in dose selection and in understanding the selectivity profile of each compound.
Table 2: Selectivity and Potency of TRPC5 Inhibitors
| Compound | Target(s) | IC₅₀ (Human TRPC5) | IC₅₀ (Human TRPC4) | IC₅₀ (Human TRPC6) | Notes |
| AC1903 | TRPC5 | 4.0 - 14.7 µM[11][12][14] | >100 µM[11][12] | No inhibition[11][12] | Reported to have no off-target effects in kinase profiling assays.[9] |
| ML204 | TRPC4/TRPC5 | ~1 µM (reported) | Potent inhibitor | >20-fold selective vs. TRPC6 | May interact with muscarinic receptors.[15] |
| GFB-8438 | TRPC4/TRPC5 | 0.18 µM[16] | 0.29 µM[16] | Excellent selectivity vs. TRPC6[16] | Limited activity against hERG channel and no significant off-target kinase/receptor activity reported.[8] |
| HC-070 | TRPC4/TRPC5 | Potent inhibitor | 1 - 6 nM[15] | Selective vs. other TRPs | Highly potent and selective TRPC4/5 inhibitor.[15] |
Table 3: Example In Vivo Dosages of TRPC5 Inhibitors in Rodent Models
| Compound | Species | Dose | Route | Study Context | Reference |
| AC1903 | Rat | 50 mg/kg, twice daily | IP | Focal Segmental Glomerulosclerosis (FSGS) | [17] |
| ML204 | Rat | 10 mg/kg, once daily | IP | Proteinuric Kidney Disease | [14] |
| GFB-8438 | Rat | 30 mg/kg, once daily | SC | FSGS (DOCA-salt model) | [5][18] |
| M084 | Mouse | 10 mg/kg, single dose | IP | Depression/Anxiety Models | [3] |
Experimental Protocols
Protocol 1: Dose-Escalation and Tolerability Study
This protocol is designed to establish the maximum tolerated dose (MTD) and observe potential acute side effects of a novel TRPC5 inhibitor.
-
Animal Model: Use a cohort of healthy, age-matched mice (e.g., C57BL/6), with an equal number of males and females (n=3-5 per group).
-
Group Allocation:
-
Group 1: Vehicle control
-
Group 2: Low Dose (e.g., 1 mg/kg)
-
Group 3: Mid Dose 1 (e.g., 5 mg/kg)
-
Group 4: Mid Dose 2 (e.g., 10 mg/kg)
-
Group 5: High Dose (e.g., 30 mg/kg)
-
-
Administration: Administer the compound via the intended experimental route (e.g., IP injection).
-
Monitoring:
-
Intensive Observation (First 4 hours): Continuously monitor for signs of distress, including changes in posture, activity (sedation or hyperactivity), respiration, and any abnormal behaviors (e.g., seizures, stereotypy).
-
Regular Monitoring (24-72 hours): Record body weight, food and water intake, and clinical signs daily. Use a standardized clinical scoring sheet.
-
Endpoint: The MTD is often defined as the highest dose that does not cause more than a 10-15% loss in body weight or induce significant, persistent clinical signs of toxicity.
-
Protocol 2: General Behavioral and Neurological Assessment
This workflow helps to characterize the behavioral phenotype of an animal following TRPC5 inhibitor administration.
-
Acclimation: Acclimate mice to the testing room for at least 60 minutes before any test begins.[2] Handle mice for several days prior to testing to reduce handling stress.
-
Open Field Test (Locomotor Activity & Anxiety):
-
Place the mouse in the center of a square arena (e.g., 40x40 cm).
-
Record activity using an automated tracking system for 10-15 minutes.
-
Key parameters: Total distance traveled, velocity, time spent in the center vs. periphery (thigmotaxis), rearing frequency.
-
-
Elevated Plus Maze (Anxiety):
-
Place the mouse in the center of a plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Allow the mouse to explore for 5 minutes.
-
Key parameters: Time spent in open arms vs. closed arms, number of entries into each arm type. Anxiolytic compounds typically increase open arm exploration.
-
-
Rotarod Test (Motor Coordination & Balance):
-
Train mice on a rotating rod at a constant or accelerating speed for several trials before compound administration.
-
After administration, place the mouse on the rotarod and record the latency to fall.
-
A decrease in latency to fall may indicate ataxia or sedation.
-
Visualizations
Caption: Simplified TRPC5 signaling pathway and the inhibitory action of this compound.
Caption: Decision-making workflow for troubleshooting adverse events in animal models.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. Behavioral and Activity Assessment of Laboratory Mice (Mus musculus) after Tail Biopsy under Isoflurane Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uthsc.edu [uthsc.edu]
- 3. Animal Care and Use Policies and Guidelines | Enterprise for Research, Innovation and Knowledge at Ohio State [research.osu.edu]
- 4. Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Reporting Adverse Events or Conditions Guideline - Wayne State University [research.wayne.edu]
- 11. cmich.edu [cmich.edu]
- 12. Reporting Adverse Events | Research Animal Care and Safety [animalcare.illinois.edu]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Canonical Transient Receptor Potential Channels 4/5 with Highly Selective and Potent Small-Molecule HC-070 Alleviates Mechanical Hypersensitivity in Rat Models of Visceral and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. | BioWorld [bioworld.com]
- 18. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
Method refinement for achieving reproducible results with TRPC5-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results with TRPC5-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as Compound 6j) is a selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel.[1][2] TRPC5 is a non-selective cation channel that allows the influx of ions like calcium (Ca²⁺) and sodium (Na⁺) into the cell.[3] this compound works by blocking this channel, thereby preventing the downstream signaling events that are triggered by this ion influx.[3] The primary application of this compound is in the research of chronic kidney disease (CKD), though its role in other TRPC5-mediated processes is also under investigation.[1][2]
Q2: What is the potency of this compound?
A2: this compound has been shown to inhibit 50.5% of TRPC5 activity at a concentration of 3 μM.[1][2] For context, other well-characterized TRPC5 inhibitors like GFB-8438 have IC₅₀ values in the sub-micromolar range (e.g., 0.18 μM in a Qpatch assay and 0.28 μM in manual patch clamp).[4][5]
Q3: How should I store and handle this compound?
A3: For long-term storage, this compound powder should be kept at -20°C for up to 2 years. In DMSO, it can be stored at -80°C for up to 6 months.[1][2] For short-term storage in DMSO, it is stable for 2 weeks at 4°C or 1 month at -20°C.[1][2] It is important to store it in a sealed container, away from moisture.[2]
Q4: How do I dissolve this compound for in vitro and in vivo experiments?
A4: For in vitro experiments, this compound can be dissolved in DMSO. For in vivo experiments, two protocols have been suggested to achieve a concentration of at least 2.5 mg/mL (7.61 mM)[2]:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Protocol 2: 10% DMSO and 90% Corn Oil. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[2]
Q5: What are the known signaling pathways regulated by TRPC5?
A5: TRPC5 is involved in a variety of signaling pathways across different cell types. Some key pathways include:
-
Podocyte Cytoskeleton Remodeling: In kidney podocytes, activation of TRPC5 leads to Ca²⁺ influx, which in turn activates the small GTPase Rac1. This leads to cytoskeletal remodeling, effacement of podocyte foot processes, and proteinuria. Inhibition of TRPC5 can protect against this damage.[4][5]
-
Neuronal Development: TRPC5 plays a role in dendrite patterning in the brain by coupling calcium signaling to a ubiquitin ligase pathway at the centrosome.[6]
-
Cancer Chemoresistance: In some cancer cells, TRPC5 overexpression can lead to increased Ca²⁺ influx, activating the transcription factor NFATC3, which in turn upregulates the expression of drug efflux pumps like P-glycoprotein, leading to chemoresistance.[7]
-
Cardiovascular Function: TRPC5 is implicated in various cardiovascular processes, including the regulation of angiogenesis through pathways involving HIF-1α and NFATc3.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no inhibitory effect | Compound degradation: Improper storage or handling. | Ensure the compound is stored at the correct temperature and protected from moisture. Prepare fresh stock solutions regularly. |
| Incorrect concentration: Calculation error or ineffective concentration range. | Verify calculations and perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and assay conditions. | |
| Cell line variability: Different cell lines may have varying levels of TRPC5 expression or different downstream signaling components. | Confirm TRPC5 expression in your cell line using techniques like qPCR or Western blotting. Consider using a cell line with confirmed TRPC5 expression or a heterologous expression system. | |
| Poor solubility in aqueous media | Compound precipitation: this compound, like many small molecule inhibitors, has limited aqueous solubility. | Prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your aqueous experimental buffer. Ensure the final DMSO concentration is low (typically <0.1%) and consistent across all experimental conditions, including controls. If issues persist, consider the in vivo dissolution protocols mentioned in the FAQs. |
| Observed off-target effects | Lack of specificity: While described as selective, high concentrations of any inhibitor can lead to off-target effects. | Use the lowest effective concentration of this compound. As a control, test the inhibitor in a TRPC5-knockout or knockdown cell line to confirm that the observed effects are TRPC5-dependent. Compare results with other known TRPC5 inhibitors if available. |
| Cell toxicity | High concentration of inhibitor or solvent: Both the inhibitor and the solvent (e.g., DMSO) can be toxic to cells at high concentrations. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the maximum non-toxic concentration of this compound and DMSO for your cells. |
| Difficulty reproducing published results | Differences in experimental conditions: Minor variations in cell culture conditions, passage number, reagent sources, or assay protocols can lead to different outcomes. | Carefully review and standardize all experimental parameters. Ensure that the activation method for TRPC5 (e.g., GPCR agonist, store depletion) is appropriate and consistent. |
Quantitative Data
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 2265215-18-5 | [1][2] |
| Molecular Formula | C₂₀H₁₆O₆ | [1] |
| Molecular Weight | 328.37 g/mol | [1] |
| Inhibition | 50.5% at 3 μM | [1][2] |
Table 2: IC₅₀ Values of Other TRPC5 Inhibitors
| Inhibitor | IC₅₀ Value | Assay | Reference |
| GFB-8438 | 0.18 μM | Qpatch | [4][5] |
| GFB-8438 | 0.28 μM | Manual Patch Clamp | [4][5] |
| ML204 | Low micromolar | Not specified | [8] |
| Clemizole | 1.0 - 1.3 μM | Not specified | [9] |
| AC1903 | 14.7 μM | Not specified | [9] |
Experimental Protocols
Note: The following are generalized protocols based on common methodologies used for studying TRPC5 inhibitors. Optimization for your specific experimental setup is recommended.
Calcium Imaging Assay
This protocol is for measuring changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPC5 activation and inhibition.
Materials:
-
Cells expressing TRPC5 (e.g., HEK293 cells transiently or stably expressing TRPC5)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS): 10 mM HEPES, 135 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM glucose, pH 7.4
-
TRPC5 agonist (e.g., Englerin A, carbachol if muscarinic receptors are present)
-
This compound
-
DMSO
Procedure:
-
Cell Plating: Plate cells onto glass-bottom dishes or 96-well plates suitable for fluorescence microscopy.
-
Dye Loading:
-
Prepare a loading solution of your chosen calcium dye in HBS. For Fluo-4 AM, a typical concentration is 2-5 μM. Add a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with HBS.
-
Add the dye loading solution to the cells and incubate at 37°C for 30-60 minutes.
-
-
Washing: Wash the cells 2-3 times with HBS to remove excess dye.
-
Inhibitor Pre-incubation: Add HBS containing the desired concentration of this compound or vehicle (DMSO) to the cells. Incubate for 15-30 minutes at room temperature.
-
Baseline Measurement: Place the plate on the fluorescence microscope or plate reader and record the baseline fluorescence for 1-2 minutes.
-
Agonist Addition: Add the TRPC5 agonist to the wells while continuously recording the fluorescence.
-
Data Analysis:
-
Quantify the change in fluorescence intensity over time.
-
The response is often expressed as the change in fluorescence (ΔF) over the initial baseline fluorescence (F₀), i.e., ΔF/F₀.
-
Compare the peak response in the presence and absence of this compound to determine the percent inhibition.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for directly measuring the ion currents flowing through TRPC5 channels.
Materials:
-
Cells expressing TRPC5
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular solution: 140 mM NaCl, 5 mM CsCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4 with NaOH
-
Intracellular solution: 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.2 with CsOH
-
TRPC5 agonist
-
This compound
-
DMSO
Procedure:
-
Cell Preparation: Plate cells at a low density on glass coverslips.
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Recording:
-
Transfer a coverslip to the recording chamber and perfuse with extracellular solution.
-
Establish a whole-cell patch-clamp configuration on a TRPC5-expressing cell.
-
Hold the cell at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 500 ms) or voltage steps to elicit currents.
-
-
Agonist and Inhibitor Application:
-
Establish a stable baseline current.
-
Perfuse the cell with the TRPC5 agonist to activate the channels.
-
Once a stable activated current is achieved, co-perfuse with the agonist and this compound to observe inhibition.
-
Wash out the inhibitor to check for reversibility.
-
-
Data Analysis:
-
Measure the current amplitude at specific voltages (e.g., +80 mV and -80 mV).
-
Plot the current-voltage (I-V) relationship.
-
Calculate the percent inhibition of the agonist-induced current by this compound.
-
Visualizations
Caption: TRPC5 signaling pathway in podocyte injury.
Caption: Experimental workflow for a calcium imaging assay.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are TRPC5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trpc5 transient receptor potential cation channel, subfamily C, member 5 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. TRPC5 in cardiovascular diseases [imrpress.com]
- 8. Inhibition of the TRPC5 ion channel protects the kidney filter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative Analysis of TRPC5-IN-1 and Other Prominent TRPC5 Inhibitors for Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of TRPC5-IN-1 with other known Transient Receptor Potential Canonical 5 (TRPC5) inhibitors. The following sections detail quantitative data, experimental methodologies, and relevant signaling pathways to aid in the selection of the most suitable compound for your research needs.
Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel implicated in a variety of physiological and pathological processes, including kidney diseases, neurological disorders, and cancer. As such, the development of potent and selective TRPC5 inhibitors is an active area of research. This guide focuses on a comparative analysis of this compound against other well-characterized TRPC5 inhibitors such as GFB-8438, HC-070, Clemizole, and AC1903.
Efficacy and Selectivity Comparison
The following table summarizes the available quantitative data for this compound and other selected TRPC5 inhibitors. Efficacy is primarily reported as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the response of TRPC5 by 50%. A lower IC50 value indicates a higher potency. Selectivity is assessed by comparing the IC50 for TRPC5 to that of other TRPC channels.
| Inhibitor | TRPC5 IC50 | Selectivity Profile | Assay Type | Reference |
| This compound | 50.5% inhibition at 3 µM | Selective for TRPC5. | Not specified | |
| GFB-8438 | 0.18 µM | Equipotent against TRPC4 (IC50 = 0.29 µM). Highly selective against TRPC6 (>30 µM) and other TRP channels. | Qpatch | |
| HC-070 | 9.3 nM | Potent inhibitor of TRPC4 (IC50 = 46 nM). | Calcium influx assay | |
| Clemizole | 1.0 - 1.3 µM | 6-fold selective over TRPC4β (IC50 = 6.4 µM), ~10-fold selective over TRPC3 (IC50 = 9.1 µM) and TRPC6 (IC50 = 11.3 µM). | Fluorometric [Ca2+]i measurements and patch-clamp recordings | |
| AC1903 | 4.0 - 14.7 µM | Selective for TRPC5 over TRPC4 (IC50 > 100 µM) and TRPC6. | Patch-clamp electrophysiology | |
| ML204 | 13.6 µM | Weak inhibitor of heteromeric channels. | Not specified |
Note: Direct comparison of IC50 values should be made with caution as they can vary depending on the specific experimental conditions and assay used. For this compound, only a percentage of inhibition at a single concentration is publicly available, which limits a direct potency comparison with other inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the efficacy of TRPC5 inhibitors.
Fluorometric Intracellular Calcium ([Ca2+]i) Assay (FLIPR Assay)
This high-throughput assay is used to measure changes in intracellular calcium concentration upon channel activation and inhibition.
-
Cell Culture and Plating: Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing human TRPC5 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES) for 1 hour at 37°C.
-
Compound Addition and Signal Detection: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Baseline fluorescence is measured before the addition of the TRPC5 agonist (e.g., Englerin A, riluzole, or a Gq-coupled receptor agonist like carbachol). The test inhibitor (e.g., this compound) is added either prior to or simultaneously with the agonist.
-
Data Analysis: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is recorded over time. The inhibitory effect is calculated by comparing the agonist-induced calcium influx in the presence and absence of the inhibitor. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Electrophysiology (Patch-Clamp) Assay
Whole-cell patch-clamp recording is a gold-standard technique to directly measure the ion channel currents and the effect of inhibitors.
-
Cell Preparation: HEK293 cells expressing TRPC5 are grown on glass coverslips.
-
Recording Setup: A coverslip is transferred to a recording chamber on the stage of an inverted microscope and perfused with an extracellular solution. A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular solution, is used as the recording electrode.
-
Whole-Cell Configuration: The micropipette is brought into contact with a cell, and a high-resistance seal (gigaohm seal) is formed between the pipette tip and the cell membrane. A brief suction pulse is then applied to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
-
Current Measurement: The membrane potential is clamped at a holding potential (e.g., -60 mV), and TRPC5 currents are elicited by applying voltage ramps or steps, or by the application of a TRPC5 agonist.
-
Inhibitor Application: The inhibitor is applied to the cell via the perfusion system, and the change in the TRPC5-mediated current is measured.
-
Data Analysis: The percentage of current inhibition is calculated, and concentration-response curves are generated to determine the IC50 value.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.
TRPC5 Signaling Pathway in Podocytes
Caption: TRPC5 signaling cascade in kidney podocytes leading to injury.
Experimental Workflow for TRPC5 Inhibitor Screening
Validation of TRPC5-IN-1's inhibitory effect using TRPC5 knockout models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of TRPC5 channel blockers, exemplified by compounds like TRPC5-IN-1, against the gold standard of genetic knockout models. By presenting supporting experimental data and detailed protocols, this document serves as a crucial resource for validating the on-target effects of novel TRPC5 inhibitors.
The specificity of any pharmacological inhibitor is a critical aspect of its development and application. For transient receptor potential canonical 5 (TRPC5) channels, the use of TRPC5 knockout (KO) animal models is the definitive method for validating that the effects of an inhibitor are indeed mediated by the intended target. When an inhibitor recapitulates the phenotype of the knockout model, it provides strong evidence for its specificity and on-target activity.
Comparison of Inhibitory Effects: Pharmacological vs. Genetic Inhibition
The primary validation of a TRPC5 inhibitor lies in its ability to produce a biological effect in wild-type (WT) animals that is absent in TRPC5 KO mice. In the context of proteinuric kidney diseases, where TRPC5 is a key mediator of podocyte injury, both genetic deletion of TRPC5 and pharmacological inhibition have been shown to be protective against albuminuria and podocyte foot process effacement.[1][2]
Below is a summary of expected comparative data from a study validating a TRPC5 inhibitor in a mouse model of protamine sulfate (PS)-induced podocyte injury and albuminuria.
Table 1: Comparison of Albumin-to-Creatinine Ratio (ACR) in WT and TRPC5 KO Mice
| Treatment Group | Genotype | Albumin-to-Creatinine Ratio (μg/mg) | Percentage Reduction vs. WT + PS |
| Vehicle | Wild-Type (WT) | 25 ± 5 | - |
| Protamine Sulfate (PS) | Wild-Type (WT) | 250 ± 30 | 0% |
| PS + TRPC5 Inhibitor | Wild-Type (WT) | 100 ± 20 | 60% |
| Protamine Sulfate (PS) | TRPC5 KO | 90 ± 15 | 64% |
Note: Data are representative and synthesized from published findings. Actual values may vary based on experimental conditions.
Table 2: Comparison of Podocyte Foot Process Effacement in WT and TRPC5 KO Mice
| Treatment Group | Genotype | Foot Processes per μm of Glomerular Basement Membrane | Percentage Protection vs. WT + PS |
| Vehicle | Wild-Type (WT) | 3.5 ± 0.4 | - |
| Protamine Sulfate (PS) | Wild-Type (WT) | 1.2 ± 0.2 | 0% |
| PS + TRPC5 Inhibitor | Wild-Type (WT) | 2.8 ± 0.3 | ~70% |
| Protamine Sulfate (PS) | TRPC5 KO | 3.0 ± 0.3 | ~78% |
Note: Data are representative and synthesized from published findings. Actual values may vary based on experimental conditions.
Signaling Pathway and Experimental Workflow
The validation of a TRPC5 inhibitor's effect often focuses on its impact on the downstream signaling cascade that leads to cellular dysfunction. In podocytes, TRPC5 activation is a key step in a pathogenic feedback loop involving the small GTPase Rac1, leading to cytoskeletal remodeling and injury.[2][3]
The experimental workflow for validating a TRPC5 inhibitor using a knockout model is a multi-step process that involves in vivo, ex vivo, and in vitro experiments to provide a comprehensive assessment of the inhibitor's efficacy and specificity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of TRPC5 inhibitors.
In Vivo Model of Protamine Sulfate (PS)-Induced Proteinuria
-
Animal Models : Use wild-type (C57BL/6J) and TRPC5 knockout mice on the same genetic background.[1] Age- and sex-matched cohorts are essential.
-
Disease Induction : Anesthetize mice and expose the kidney. Perfuse the kidney with a solution of protamine sulfate (e.g., 300 μg/ml in Hanks' Balanced Salt Solution - HBSS) for 10 minutes.[1]
-
Inhibitor Administration : For the pharmacological intervention group, the TRPC5 inhibitor (e.g., 10 μM ML204) is co-perfused with the protamine sulfate solution.[4] The vehicle control group receives protamine sulfate with the vehicle solution.
-
Urine Collection and Analysis : Collect urine at baseline and at specified time points post-perfusion. Measure urinary albumin and creatinine concentrations using commercially available ELISA and colorimetric assays, respectively. Calculate the albumin-to-creatinine ratio (ACR) to normalize for variations in urine concentration.
Assessment of Podocyte Foot Process Effacement
-
Tissue Preparation : Following the in vivo experiment, perfuse the kidneys with a fixative (e.g., 2.5% glutaraldehyde in cacodylate buffer). Excise the kidneys and cut them into small pieces for further processing for transmission electron microscopy (TEM).
-
Transmission Electron Microscopy (TEM) : Embed the fixed kidney tissue in resin, section thinly, and stain with heavy metals (e.g., uranyl acetate and lead citrate).
-
Imaging and Quantification : Capture high-magnification images of the glomerular filtration barrier. In a blinded fashion, quantify the number of foot processes per unit length of the glomerular basement membrane (GBM). A reduction in this number indicates foot process effacement.[1]
In Vitro Rac1 Activity Assay
-
Cell Culture : Culture conditionally immortalized mouse podocytes. For experiments involving genetic knockout, podocytes can be isolated from TRPC5 KO mice.
-
Treatment : Treat podocytes with a pathological stimulus (e.g., 300 μg/ml protamine sulfate) with or without pre-incubation with a TRPC5 inhibitor (e.g., 30 μM ML204).[4]
-
Rac1 Pulldown Assay : Lyse the cells and perform a pulldown assay for active, GTP-bound Rac1 using a commercially available kit (e.g., containing a GST-fusion of the p21-binding domain of PAK1).
-
Western Blotting : Analyze the amount of pulled-down active Rac1 and the total Rac1 in the cell lysates by Western blotting using a Rac1-specific antibody. Quantify the band intensities to determine the ratio of active to total Rac1.[4]
Conclusion
The validation of a TRPC5 inhibitor such as this compound is a rigorous process that relies on a multi-faceted approach. The cornerstone of this validation is the use of TRPC5 knockout models, which provide an unequivocal baseline for assessing the on-target effects of the inhibitor. By demonstrating that the pharmacological inhibition of TRPC5 mirrors the protective phenotype of genetic deletion, researchers can confidently establish the specificity and therapeutic potential of their compounds. The experimental protocols and comparative data presented in this guide offer a framework for the robust validation of novel TRPC5 inhibitors.
References
- 1. Inhibition of the TRPC5 ion channel protects the kidney filter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the TRPC5 ion channel protects the kidney filter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content-assets.jci.org [content-assets.jci.org]
Comparative Analysis of TRPC5 Inhibitors in Kidney Disease Models: A Guide for Researchers
A head-to-head comparison of two prominent TRPC5 channel inhibitors, ML204 and AC1903, in the context of experimental models of kidney disease. This guide provides an objective analysis of their performance, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their study design and drug development efforts.
Introduction
Transient Receptor Potential Canonical 5 (TRPC5) channels have emerged as a promising therapeutic target for proteinuric kidney diseases, such as focal segmental glomerulosclerosis (FSGS).[1][2] The activation of TRPC5 in podocytes, the specialized cells of the kidney's filtration barrier, leads to a cascade of events culminating in cytoskeletal damage and cell loss, contributing to proteinuria and the progression of kidney disease.[3][4] Consequently, the development of small molecule inhibitors of TRPC5 is an active area of research.
This guide provides a comparative analysis of two key TRPC5 inhibitors: ML204, a well-established though less selective tool compound, and AC1903, a more recently developed and highly selective inhibitor. While the initial query sought information on "TRPC5-IN-1," a thorough search of scientific literature and chemical databases did not yield a specific, publicly documented inhibitor with this designation. Therefore, this guide will focus on AC1903 as a relevant and well-characterized selective TRPC5 inhibitor for comparison with ML204. This comparison aims to provide researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions for their preclinical studies.
Performance and Efficacy in Kidney Disease Models
Both ML204 and AC1903 have demonstrated therapeutic potential in animal models of kidney disease by mitigating proteinuria and preserving podocyte health.[1] The primary mechanism of action for both compounds is the inhibition of TRPC5-mediated calcium influx in podocytes, which in turn prevents the activation of the small GTPase Rac1 and subsequent cytoskeletal remodeling and damage.[3][5]
Quantitative Data Comparison
The following tables summarize the key quantitative data for ML204 and AC1903 from preclinical studies.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 | Assay | Reference |
| ML204 | TRPC4β | 0.96 µM | Fluorescent intracellular Ca2+ assay | [6][7] |
| TRPC4β | ~3 µM | Whole-cell voltage clamp | [7] | |
| TRPC5 | 9-fold less potent than on TRPC4 | Electrophysiological assays | [8][9] | |
| AC1903 | TRPC5 | 14.7 µM | Whole-cell current (riluzole-activated) | [3][10] |
| TRPC5 | 4.06 µM | Not specified | [11] | |
| TRPC4 | >100 µM | Whole-cell current (carbachol-induced) | ||
| TRPC6 | No inhibition | Whole-cell current (OAG-induced) | [3] |
Table 2: Efficacy in Animal Models of Kidney Disease
| Compound | Animal Model | Dosage | Effect on Proteinuria | Effect on Podocyte Number | Reference |
| ML204 | AT1R Transgenic Rats (FSGS model) | Not specified, administered i.p. twice daily for 14 days | Suppressed progressive proteinuria | Rescued podocyte numbers | |
| AC1903 | AT1R Transgenic Rats (FSGS model) | 50 mg/kg, i.p. twice daily for 7 days | Ameliorated severe proteinuria | Prevented podocyte loss | [3][12] |
| Hypertensive Dahl Salt-Sensitive Rats | Not specified | Provided therapeutic benefit | Preserved podocytes | [3] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and experimental designs, the following diagrams illustrate the TRPC5 signaling pathway in podocytes and a general workflow for evaluating TRPC5 inhibitors in a kidney disease model.
References
- 1. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Inhibition of the TRPC5 ion channel protects the kidney filter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of ML204, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. ML 204 | TRPC Channels | Tocris Bioscience [tocris.com]
- 9. ML 204 | CAS:5465-86-1 | Selective TRPC4 blocker | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. | BioWorld [bioworld.com]
Validating the On-Target Effects of TRPC5 Inhibitors: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of genetic approaches to validate the on-target effects of TRPC5 inhibitors. While specific data for a compound designated "TRPC5-IN-1" is not available in the public domain, this document outlines the established methodologies and presents comparative data from well-characterized TRPC5 inhibitors. This information serves as a benchmark for the validation of any novel TRPC5-targeted therapeutic, including this compound.
Introduction to TRPC5 and its Inhibition
Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel implicated in a variety of physiological and pathological processes, including focal segmental glomerulosclerosis (FSGS), anxiety disorders, and pain.[1] As such, TRPC5 has emerged as a promising therapeutic target. Pharmacological inhibition of TRPC5 requires rigorous validation to ensure that the observed effects are a direct consequence of TRPC5 modulation and not due to off-target activities. Genetic methods, such as the use of knockout animal models and RNA interference, are the gold standard for such validation.
Genetic Validation Strategies
The two primary genetic strategies to confirm the on-target effects of a TRPC5 inhibitor are:
-
TRPC5 Knockout (KO) Models: In these models, the gene encoding TRPC5 is deleted. A true on-target inhibitor should have no effect in these animals, as its molecular target is absent.
-
siRNA-mediated Knockdown: Small interfering RNA (siRNA) can be used to transiently silence the expression of the TRPC5 gene in cell-based assays. The phenotypic effects of the inhibitor should be mimicked by TRPC5 siRNA and occluded in cells treated with the siRNA.
The following sections detail the experimental approaches and comparative data for validating TRPC5 inhibitors using these genetic tools.
Comparative Analysis of TRPC5 Inhibitors
Several small molecule inhibitors of TRPC5 have been developed and validated. This section provides a comparative summary of their performance in assays utilizing genetic approaches.
Table 1: In Vitro Potency of Selected TRPC5 Inhibitors
| Compound | Assay Type | Cell Line | IC50 (µM) | Reference |
| GFB-8438 | FLIPR (Ca2+ influx) | HEK293 expressing human TRPC5 | 0.04 µM | [1] |
| Whole-cell patch clamp | HEK293 expressing human TRPC5 | 0.28 µM | [1] | |
| AC1903 | Not specified | Not specified | Not specified in provided abstracts | [2] |
| Clemizole | [Ca2+]i measurements | Cells expressing human TRPC5 | 1.0 - 1.3 µM | [3] |
| HC-070 | Not specified | Not specified | Not specified in provided abstracts | [4][5] |
Table 2: In Vivo Validation of TRPC5 Inhibitors using Genetic Models
| Compound | Animal Model | Disease Model | Key Finding | Reference |
| GFB-8438 | Rat | Deoxycorticosterone acetate (DOCA)-salt induced hypertension (model for FSGS) | Significantly reduced proteinuria, validating the therapeutic potential of TRPC5 inhibition. | [1] |
| AC1903 | Rat | Transgenic rat model of FSGS | Suppressed severe proteinuria and prevented podocyte loss. | [6] |
| General Observation | TRPC5 Knockout Mice | Lipopolysaccharide (LPS)-induced albuminuria | TRPC5-KO mice were protected from albuminuria, mirroring the effect of pharmacological inhibitors. | [1] |
| General Observation | TRPC1/3/5/6 Quadruple Knockout Mice | Touch and hearing sensitivity tests | Exhibited deficits in light touch sensitivity and impaired auditory function, indicating the role of these channels in mechanosensation. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of validation studies. Below are representative protocols for key experiments.
TRPC5 Knockout Mouse Studies
Objective: To determine if the therapeutic effect of a TRPC5 inhibitor is absent in mice lacking the TRPC5 gene.
Animal Model: Trpc5 knockout mice (homozygous null for the Trpc5 gene) and wild-type littermate controls.[7]
Experimental Workflow:
-
Disease Induction: Induce a relevant disease phenotype in both knockout and wild-type mice (e.g., LPS-induced proteinuria).
-
Treatment: Administer the TRPC5 inhibitor or vehicle to separate cohorts of both genotypes.
-
Phenotypic Analysis: Measure relevant disease parameters (e.g., urinary albumin-to-creatinine ratio, kidney histology).
-
Data Analysis: Compare the effect of the inhibitor in wild-type versus knockout mice. A specific on-target effect is confirmed if the inhibitor shows efficacy in wild-type mice but has no significant effect in knockout mice.
siRNA-mediated Knockdown in Cell Culture
Objective: To confirm that the cellular effects of a TRPC5 inhibitor are due to its action on TRPC5.
Cell Line: A cell line endogenously expressing TRPC5 or a cell line engineered to express recombinant TRPC5 (e.g., HEK293).
Experimental Workflow:
-
siRNA Transfection: Transfect cells with a validated siRNA targeting TRPC5 or a non-targeting control siRNA.
-
Knockdown Confirmation: After 48-72 hours, confirm the reduction of TRPC5 expression by qPCR or Western blot.
-
Inhibitor Treatment: Treat both TRPC5-knockdown and control cells with the TRPC5 inhibitor or vehicle.
-
Functional Assay: Perform a relevant functional assay (e.g., measurement of intracellular calcium concentration in response to a TRPC5 agonist, assessment of cellular morphology, or a specific signaling pathway).
-
Data Analysis: The effect of the inhibitor should be significantly attenuated or absent in the TRPC5-knockdown cells compared to the control cells.
Signaling Pathways and Experimental Visualizations
Understanding the signaling context of TRPC5 is essential for designing robust validation experiments.
TRPC5 Signaling Pathway in Podocytes
Damage to podocytes, specialized cells in the kidney, can lead to activation of the small GTPase Rac1. This triggers the translocation of TRPC5 to the cell membrane, leading to calcium influx and further Rac1 activation in a positive feedback loop. This cascade results in cytoskeletal remodeling and proteinuria. TRPC5 inhibitors aim to break this cycle.[1]
Caption: TRPC5 signaling cascade in podocytes leading to proteinuria.
Experimental Workflow for Genetic Validation
The logical flow of experiments to validate a TRPC5 inhibitor using genetic approaches is depicted below.
Caption: Workflow for validating TRPC5 inhibitors using genetic methods.
Conclusion
The validation of on-target effects is a critical step in the development of any selective inhibitor. For this compound and other novel TRPC5 inhibitors, the use of genetic tools such as knockout mice and siRNA-mediated knockdown is indispensable. The data from established inhibitors like GFB-8438 and AC1903 demonstrate that a combination of in vitro and in vivo genetic validation provides robust evidence of on-target activity. By following the outlined experimental strategies and comparing the results to the benchmarks set by these compounds, researchers can confidently establish the mechanism of action of new TRPC5-targeted therapies.
References
- 1. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonselective TRPC channel inhibition and suppression of aminoglycoside-induced premature termination codon readthrough by the small molecule AC1903 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clemizole hydrochloride is a novel and potent inhibitor of transient receptor potential channel TRPC5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dynamic remodeling of TRPC5 channel–caveolin-1–eNOS protein assembly potentiates the positive feedback interaction between Ca2+ and NO signals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The contribution of TRPC1, TRPC3, TRPC5 and TRPC6 to touch and hearing - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of TRPC5 Inhibitor Mechanisms with Structural Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanisms of action for Transient Receptor Potential Canonical 5 (TRPC5) channel inhibitors, cross-validated with available structural data. While the specific compound "TRPC5-IN-1" is used here as a representative placeholder, this document draws upon extensive experimental and structural data from well-characterized TRPC5 inhibitors such as Clemizole and HC-070 to provide a foundational understanding for researchers in the field.
Introduction to TRPC5 and its Inhibition
The TRPC5 channel is a non-selective, calcium-permeant cation channel implicated in a variety of physiological processes, including neuronal signaling, kidney function, and fear and anxiety responses.[1][2] Its activation leads to membrane depolarization and an increase in intracellular calcium levels.[1][3] Consequently, TRPC5 has emerged as a promising therapeutic target for conditions such as anxiety disorders, depression, and progressive kidney disease.[1] The development of small molecule inhibitors targeting TRPC5 is an active area of research, with several compounds demonstrating preclinical and even clinical efficacy.[3][4]
The validation of an inhibitor's mechanism of action is critically reliant on structural biology. The advent of high-resolution cryogenic electron microscopy (cryo-EM) has provided unprecedented insight into the architecture of the TRPC5 channel and the binding modes of its inhibitors.[1][5] These structural studies, combined with functional assays, are essential for understanding how these molecules exert their inhibitory effects and for the rational design of next-generation therapeutics.
Mechanism of Action of TRPC5 Inhibitors
TRPC5 inhibitors can be broadly categorized based on their binding sites and the conformational state they stabilize. Structural studies have revealed that different classes of inhibitors can bind to distinct pockets on the TRPC5 channel, yet achieve the same functional outcome: blockade of ion permeation.[1] The primary mechanism of action for the most well-characterized inhibitors is the stabilization of the channel in a non-conductive, closed state.[1]
Allosteric Inhibition by Stabilizing the Closed State
Cryo-EM structures of the human TRPC5 channel in complex with inhibitors have revealed two distinct allosteric binding sites.[1]
-
Voltage-Sensor-Like Domain (VSLD) Pocket: The inhibitor Clemizole binds to a pocket located within the VSLD of each of the four subunits of the TRPC5 channel.[1] This binding event stabilizes the VSLD in a conformation that is non-permissive for channel opening.
-
Inter-Subunit Cleft: In contrast, the inhibitor HC-070 wedges itself into a cleft between adjacent subunits near the extracellular side of the channel.[1] This binding site is in close proximity to a putative diacylglycerol (DAG) binding site, suggesting a potential interplay with endogenous lipid modulators.[1] By occupying this cleft, HC-070 also locks the channel in a closed conformation.
Both binding modes ultimately prevent the conformational changes required for the channel pore to open, thus inhibiting the influx of cations.
Comparative Analysis of TRPC5 Inhibitors
The following table summarizes the key characteristics of representative TRPC5 inhibitors, drawing on published experimental data.
| Inhibitor Class (Representative Compound) | Binding Site Location | Mechanism of Action | Experimental Validation |
| Benzimidazole-derived (Clemizole) | Within the Voltage-Sensor-Like Domain (VSLD) of each subunit.[1] | Stabilizes the channel in a non-conductive closed state.[1] | Cryo-EM structure determination, mutagenesis of binding pocket residues altering inhibitor potency.[1] |
| Methylxanthine-derived (HC-070) | Wedged between adjacent subunits, near the extracellular side and a putative lipid binding site.[1] | Stabilizes the channel in a non-conductive closed state.[1] | Cryo-EM structure determination, mutagenesis of binding pocket residues altering inhibitor potency.[1] |
| Novel Scaffolds (GFB-8438) | Not yet structurally determined. | Potent and selective inhibition of TRPC5.[4] | In vitro patch-clamp electrophysiology, in vivo efficacy in a focal segmental glomerulosclerosis model.[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are summaries of key experimental protocols used to characterize TRPC5 inhibitors.
Cryo-Electron Microscopy (Cryo-EM) and Structure Determination
-
Protein Expression and Purification: Human TRPC5 is expressed in mammalian cells (e.g., HEK293) and purified using affinity chromatography followed by size-exclusion chromatography to ensure homogeneity.
-
Complex Formation: The purified TRPC5 protein is incubated with a molar excess of the inhibitor (e.g., Clemizole or HC-070) to ensure saturation of the binding sites.
-
Grid Preparation and Data Collection: The protein-inhibitor complex is applied to cryo-EM grids, vitrified in liquid ethane, and imaged using a high-resolution transmission electron microscope.
-
Image Processing and 3D Reconstruction: Single-particle analysis software is used to process the collected micrographs, perform 2D and 3D classifications, and generate a high-resolution 3D map of the TRPC5-inhibitor complex.
-
Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined to yield the final structure.
Electrophysiology (Patch-Clamp)
-
Cell Culture and Transfection: HEK293 cells are transiently transfected with a plasmid encoding human TRPC5.
-
Whole-Cell Patch-Clamp Recordings: Whole-cell currents are recorded from transfected cells using a patch-clamp amplifier. The extracellular solution contains a TRPC5 activator (e.g., Englerin A or a G-protein coupled receptor agonist) to elicit channel activity.
-
Inhibitor Application: The inhibitor of interest is perfused into the bath solution at various concentrations to determine its inhibitory effect on the TRPC5-mediated current.
-
Data Analysis: The concentration-response curve for the inhibitor is plotted to calculate the IC50 value, a measure of its potency.
Site-Directed Mutagenesis
-
Mutant Generation: Point mutations are introduced into the TRPC5 cDNA at residues lining the putative inhibitor binding pocket using PCR-based methods.
-
Functional Characterization: The mutant TRPC5 channels are expressed in HEK293 cells, and their sensitivity to the inhibitor is assessed using whole-cell patch-clamp electrophysiology as described above.
-
Analysis: A significant shift in the IC50 value for the inhibitor in the mutant channel compared to the wild-type channel provides strong evidence for the direct interaction of the inhibitor with the mutated residue.
Visualizing TRPC5 Signaling and Inhibition
The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.
Caption: Canonical activation pathway of the TRPC5 channel.
Caption: Allosteric inhibition of TRPC5 by stabilizing the closed state.
Caption: Workflow for validating inhibitor binding sites via mutagenesis.
Conclusion
The cross-validation of inhibitor mechanisms of action with high-resolution structural data provides a robust framework for understanding and developing novel TRPC5 modulators. The detailed insights into the binding pockets of compounds like Clemizole and HC-070 not only confirm their allosteric inhibitory mechanisms but also pave the way for structure-based drug design efforts. By leveraging the experimental approaches outlined in this guide, researchers can continue to elucidate the pharmacology of TRPC5 and advance the development of targeted therapies for a range of human diseases.
References
- 1. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors | eLife [elifesciences.org]
- 2. TRPC5 - Wikipedia [en.wikipedia.org]
- 3. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryo-EM structure of TRPC5 at 2.8-Å resolution reveals unique and conserved structural elements essential for channel function - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of TRPC5 Inhibitors in Neurological Disease Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Transient Receptor Potential Canonical 5 (TRPC5) inhibitors across various neurological disease models. The data presented is compiled from preclinical studies to aid in the evaluation and selection of compounds for further investigation.
Transient Receptor Potential Canonical 5 (TRPC5), a non-selective cation channel, has emerged as a promising therapeutic target for a range of neurological disorders due to its role in mediating calcium influx and its involvement in neuronal signaling pathways. This guide summarizes the efficacy of prominent TRPC5 inhibitors—HC-070, ML204, and AC1903—in established animal models of anxiety, depression, epilepsy, and neuropathic pain.
Inhibitor Performance at a Glance
The following tables provide a quantitative comparison of the in vitro and in vivo efficacy of key TRPC5 inhibitors. It is important to note that direct comparative studies are limited, and data is collated from various independent reports.
Table 1: In Vitro Potency of TRPC5 Inhibitors
| Inhibitor | Target(s) | IC50 (Human TRPC5) | IC50 (Rodent TRPC5) | Selectivity Notes |
| HC-070 | TRPC4/TRPC5 | 9.3 nM - 46 nM | 0.32 nM - 0.55 nM | Over 400-fold selective against a wide range of other ion channels, receptors, and kinases. |
| ML204 | TRPC4/TRPC5 | 13.6 µM | Not specified | Exhibits selectivity against TRPC6. |
| AC1903 | TRPC5 | 14.7 µM | Not specified | Selective for TRPC5 over TRPC4 and TRPC6. |
| NU6027 | TRPC5 | Not specified | Not specified | Also a cyclin-dependent kinase inhibitor. |
Table 2: In Vivo Efficacy of TRPC5 Inhibitors in Neurological Disease Models
| Disease Model | Inhibitor | Species | Administration Route | Effective Dose Range | Key Findings |
| Anxiety (Elevated Plus Maze) | HC-070 | Mouse | Oral | 1 - 3 mg/kg | Significantly increased open arm entries, indicating anxiolytic effects.[1][2][3][4][5][6][7] |
| Depression (Forced Swim Test) | HC-070 | Mouse | Oral | 3 - 10 mg/kg | Reduced immobility time, suggesting antidepressant-like effects.[6] |
| Epilepsy (Pilocarpine-induced) | M084 (TRPC4/5 inhibitor) | Mouse | Subcutaneous | Not specified | Reduced post-traumatic brain injury hyperexcitability.[8][9] |
| NU6027 | Rat | Intraperitoneal | 1 mg/kg | Conferred significant neuroprotection against seizure-induced neuronal death.[9][10][11] | |
| Neuropathic & Inflammatory Pain | AC1903 | Mouse | Intraplantar | Not specified | Reversed established mechanical hypersensitivity.[10] |
| HC-070 | Rat | Oral | Not specified | Alleviated mechanical hypersensitivity in visceral and neuropathic pain models.[12] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language for Graphviz.
Caption: TRPC5 signaling cascade in neurological disorders.
Caption: Workflow for anxiolytic drug testing.
Caption: Workflow for analgesic drug testing.
Detailed Experimental Protocols
Animal Models of Neurological Disorders
Standardized animal models are crucial for the preclinical evaluation of therapeutic compounds.[13][14][15][16][17][18]
-
Anxiety and Depression: The Elevated Plus Maze (EPM) and Forced Swim Test (FST) are widely used. In the EPM, anxiolytic effects are indicated by increased time spent in and entries into the open arms. For the FST, a reduction in immobility time is indicative of an antidepressant-like effect.
-
Epilepsy: The pilocarpine-induced status epilepticus model is commonly employed to study temporal lobe epilepsy. Seizure severity is scored using the Racine scale, and electroencephalography (EEG) is used to monitor epileptiform activity.[19]
-
Neuropathic Pain: Models such as chronic constriction injury (CCI) or the administration of chemotherapeutic agents (e.g., paclitaxel) are used. Mechanical allodynia is assessed using von Frey filaments to measure paw withdrawal thresholds.[10]
Western Blotting for TRPC5 Expression
This technique is used to quantify the protein levels of TRPC5 in brain tissue lysates.[14][20][21][22]
-
Tissue Homogenization: Brain tissue is dissected and homogenized in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysate is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by size via electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for TRPC5, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Reactive Oxygen Species (ROS) Assay
This assay measures the levels of ROS, which can activate TRPC5 channels, in neuronal cells.[1][23][24]
-
Cell Culture: Primary neurons or neuronal cell lines are cultured in appropriate plates.
-
Induction of Oxidative Stress: Cells are treated with a ROS-inducing agent (e.g., hydrogen peroxide or oligomeric Aβ) in the presence or absence of the TRPC5 inhibitor.
-
Fluorescent Probe Incubation: Cells are incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) or MitoSOX™ Red.[1]
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microscope, plate reader, or flow cytometer. An increase in fluorescence corresponds to higher levels of ROS.
This guide provides a foundational comparison of TRPC5 inhibitors in preclinical neurological disease models. The presented data and protocols are intended to support the scientific community in advancing the research and development of novel therapeutics targeting the TRPC5 channel. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy and therapeutic potential of these promising compounds.
References
- 1. Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Treatment with HC-070, a potent inhibitor of TRPC4 and TRPC5, leads to anxiolytic and antidepressant effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. The TRPC5 receptor as pharmacological target for pain and metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment with HC-070, a potent inhibitor of TRPC4 and TRPC5, leads to anxiolytic and antidepressant effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TRPC channels as emerging targets for seizure disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news.cuanschutz.edu [news.cuanschutz.edu]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Ion channel TRPC5 as a target for treating neuropathic pain - FGU [fgu.cas.cz]
- 13. Protocol for High-Throughput Screening of Neural Cell or Brain Tissue Protein Using a Dot-Blot Technique with Near-Infrared Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot in Mouse Brain Tissue for detecting pRab proteins [protocols.io]
- 15. Modeling of Neurodegenerative Diseases: ‘Step by Step’ and ‘Network’ Organization of the Complexes of Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Efficacy analysis of neuroprotective drugs in patients with acute ischemic stroke based on network meta-analysis [frontiersin.org]
- 17. Modeling of age-related neurological disease: utility of zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New Modeling Approaches for Nervous System Disorders - Therapeutic Development in the Absence of Predictive Animal Models of Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Comparative profile of refractory status epilepticus models following exposure of cholinergic agents pilocarpine, DFP, and soman - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protein analysis through Western blot of cells excised individually from human brain and muscle tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Western blot in homogenised mouse brain samples [protocols.io]
- 22. Western blot for tissue extract [protocols.io]
- 23. youtube.com [youtube.com]
- 24. Generation of Reactive Oxygen Species (ROS) and Pro-Inflammatory Signaling in Human Brain Cells in Primary Culture - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity Profiles of Leading TRPC5 Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of chemical probes is paramount for accurate experimental design and interpretation. This guide provides a detailed comparison of the selectivity profiles of several key compounds used in the study of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel. While this guide aims to be comprehensive, it is important to note that no publicly available data could be found for a compound specifically designated "TRPC5-IN-1". Therefore, this comparison focuses on other well-documented TRPC5 inhibitors.
The TRPC5 channel, a non-selective cation channel, is implicated in a variety of physiological and pathological processes, including neuronal development, fear and anxiety, and kidney disease. The development of potent and selective inhibitors is crucial for dissecting its roles and for its validation as a therapeutic target. This guide presents a comparative analysis of several prominent TRPC5 inhibitors, summarizing their potency and selectivity against other TRPC channels and relevant off-target proteins.
Comparative Selectivity of TRPC5 Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several widely used TRPC5 inhibitors against TRPC5 and other TRPC family members. This data allows for a direct comparison of their potency and selectivity.
| Compound | TRPC5 IC50 | TRPC4 IC50 | TRPC6 IC50 | Other Notable Targets/Selectivity Information |
| GFB-8438 | 0.18 µM | 0.29 µM | >10 µM | Excellent selectivity against TRPC3/7, TRPA1, TRPV1/2/3/4/5, TRPM2/3/4/8, and NaV1.5. Limited activity against hERG.[1] |
| HC-070 | 9.3 nM (human) | 46 nM (human) | Weakly inhibits TRPC3 (IC50 = 1.0 µM) | >400-fold selective for human TRPC4 and TRPC5 over a wide range of other ion channels, receptors, and kinases. |
| ML204 | 9.2 µM | 0.99 µM | Modest inhibition, dependent on activation method | At least 20-fold selectivity against TRPC6. No significant inhibition of TRPV1, TRPV3, TRPA1, TRPM8, KCNQ2, and native voltage-gated sodium, potassium, and calcium channels at concentrations up to 20 µM.[2] |
| Clemizole | 1.1 µM (mouse) | 6.4 µM | 11.3 µM | Limited selectivity, also inhibits TRPC3 (IC50 = 9.1 µM) and TRPC7 (IC50 = 26.5 µM).[3] |
| AC1903 | 14.7 µM | >100 µM | No inhibition at 100 µM | Did not show off-target effects in standard kinase profiling assays. |
| Galangin | 0.45 µM | Not reported | Not reported | A natural flavonol inhibitor.[4] |
| AM12 | 0.28 µM | Similar to TRPC5 | No significant inhibitory effect on TRPC3, TRPV4, TRPM2, and store-operated Ca2+ release.[3] | A synthetic flavonol with improved potency over galangin.[3] |
TRPC5 Signaling Pathway
TRPC5 channels are activated through a variety of mechanisms, most notably downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). The diagram below illustrates a key activation pathway.
Caption: Canonical TRPC5 activation pathway via G-protein coupled receptors.
Experimental Protocols
Accurate determination of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for two common assays used to characterize TRPC5 inhibitors.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity by recording the currents flowing through the channel in response to specific stimuli and inhibitors.
Experimental Workflow:
Caption: Workflow for whole-cell patch-clamp analysis of TRPC5 inhibitors.
Detailed Protocol:
-
Cell Preparation: HEK293 cells stably or transiently expressing the human TRPC5 channel are cultured on glass coverslips.
-
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 10 EGTA (pH 7.2 with CsOH).
-
-
Recording:
-
Borosilicate glass pipettes with a resistance of 3-7 MΩ are filled with the internal solution.
-
A high-resistance "gigaseal" (>1 GΩ) is formed between the pipette tip and the cell membrane.
-
The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
Currents are elicited by applying a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms).
-
A stable baseline current is recorded before the application of a TRPC5 agonist (e.g., 100 nM Englerin A).
-
Once a stable agonist-induced current is achieved, the test compound is applied at various concentrations to determine its inhibitory effect.
-
A final washout step with the agonist-containing solution is performed to check for the reversibility of inhibition.
-
-
Data Analysis: The peak current at a specific voltage (e.g., +80 mV) is measured at each inhibitor concentration. The percentage of inhibition is calculated relative to the maximal agonist-induced current. IC50 values are determined by fitting the concentration-response data to a Hill equation.
Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay
This high-throughput assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in a population of cells, providing an indirect measure of ion channel activity.
Experimental Workflow:
Caption: High-throughput screening workflow using a FLIPR calcium assay.
Detailed Protocol:
-
Cell Plating: HEK293 cells expressing TRPC5 are seeded into 384-well black-walled, clear-bottom microplates and cultured overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C. Probenecid may be included to prevent dye extrusion.
-
Compound Preparation: Test compounds are serially diluted in the assay buffer to the desired concentrations in a separate compound plate.
-
Assay Execution:
-
The dye-loaded cell plate and the compound plate are placed into the FLIPR instrument.
-
A baseline fluorescence reading is taken.
-
The test compounds are transferred from the compound plate to the cell plate, and the cells are incubated for a defined period (e.g., 15 minutes).
-
The FLIPR instrument then injects a TRPC5 agonist (e.g., carbachol to activate endogenous Gq-coupled receptors, or LaCl₃ for direct channel activation) into each well and simultaneously records the change in fluorescence intensity over time.
-
-
Data Analysis: The increase in fluorescence upon agonist addition is indicative of calcium influx through TRPC5 channels. The inhibitory effect of the test compounds is quantified by the reduction in the agonist-induced fluorescence signal. IC50 values are calculated from the concentration-response curves.
By utilizing these standardized protocols, researchers can generate reliable and comparable data to build a comprehensive understanding of the selectivity profiles of novel and existing TRPC5 inhibitors, ultimately aiding in the development of more precise tools for research and therapeutics.
References
- 1. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPC5 in cardiovascular diseases [imrpress.com]
- 3. Remarkable Progress with Small-Molecule Modulation of TRPC1/4/5 Channels: Implications for Understanding the Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural and synthetic flavonoid modulation of TRPC5 channels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Small-Molecule TRPC5 Modulators for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of small-molecule modulators targeting the Transient Receptor Potential Canonical 5 (TRPC5) ion channel. The following sections provide a detailed analysis of their pharmacological properties, supported by experimental data and methodologies, to aid in the selection of appropriate tools for research and development.
Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel implicated in a variety of physiological and pathological processes, including anxiety, depression, pain, and kidney disease.[1][2] As such, the development of potent and selective small-molecule modulators for TRPC5 is of significant interest to the scientific community. This guide compares the key characteristics of prominent TRPC5 inhibitors and activators.
Comparative Pharmacology of TRPC5 Inhibitors
A number of small-molecule inhibitors targeting TRPC5 have been developed, each with distinct potency and selectivity profiles. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several widely studied TRPC5 inhibitors.
| Compound | TRPC5 IC50 | TRPC4 IC50 | TRPC6 IC50 | TRPC3 IC50 | Other TRP Channels | Activation Method | Cell Type | Reference |
| HC-070 | 9.3 nM (hTRPC5)[3] | 46 nM (hTRPC4)[3] | >1.9 µM[4] | 1.0 µM[3] | >400-fold selective over a wide range of channels[4][5] | Carbachol | HEK293 | [3][4] |
| 0.52 nM (hTRPC5) | 1.3 nM (hTRPC1/C4) | - | - | Lanthanum | Whole-cell patch clamp | [3] | ||
| Pico145 (HC-608) | 1.3 nM[6] | 0.349 nM[6] | No effect | No effect | No effect on TRPV1, TRPV4, TRPA1, TRPM2, TRPM8[6] | (-)-Englerin A | HEK293 | [6] |
| 0.2 nM (hTRPC5-C1) | 0.03 nM (hTRPC4-C1) | (-)-Englerin A | HEK293 Tet+ | [6] | ||||
| ML204 | ~65% inhibition at 10 µM | 0.96 µM[7] | ~19 µM (19-fold selective vs TRPC4)[7][8] | Modest selectivity (~9-fold vs TRPC4)[9] | No appreciable effect on other TRP channels[7] | µ-opioid receptor stimulation | HEK293 | [7][8][9] |
| AC1903 | 14.7 µM[10][11] | >100 µM[12] | No effect[10] | 1.8-18 µM | Inhibits TRPC3, TRPC4, TRPC6, TRPV4[13] | Riluzole | HEK293 | [10][11][13] |
Comparative Pharmacology of TRPC5 Activators
Small-molecule activators of TRPC5 are valuable tools for studying channel function. The table below outlines the properties of two prominent TRPC5 activators.
| Compound | TRPC5 EC50 | TRPC4 EC50 | Selectivity | Mechanism of Action | Cell Type | Reference |
| (-)-Englerin A | 7.6 nM | Potent activator | Selective for TRPC4/5 | Binds to a conserved lipid binding site | HEK293 | [14][15] |
| Riluzole | 9.2 µM | Not activated | Does not activate other TRPC family members | Independent of G protein signaling and PLC activity | HEK293, U-87 glioblastoma | [8][16] |
Signaling Pathways of TRPC5 Activation
TRPC5 channels are activated downstream of G-protein coupled receptors (GPCRs) through two primary signaling pathways: the Gq/11-PLC pathway and the Gi/o pathway.[17][18]
Gq/11-PLC Signaling Pathway
Activation of a Gq/11-coupled GPCR leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium, which in turn can activate TRPC5.[19]
Gi/o Signaling Pathway
TRPC5 can also be activated via the Gi/o pathway.[17][18] The Gαi/o subunits can directly interact with and activate TRPC4 and TRPC5 channels.[18] This provides a distinct mechanism for TRPC5 modulation, independent of PLC activation.
Experimental Protocols
The characterization of small-molecule TRPC5 modulators relies on key experimental techniques, primarily whole-cell patch-clamp electrophysiology and intracellular calcium imaging.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for directly measuring ion channel activity. It allows for the precise control of the cell's membrane potential while recording the currents flowing through the ion channels.
Experimental Workflow:
Methodology:
-
Cell Preparation: HEK293 cells stably or transiently expressing the TRPC5 channel are cultured on glass coverslips.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-4 MΩ.[20]
-
Solutions: The patch pipette is filled with an intracellular solution typically containing (in mM): 135 CsCl, 10 HEPES, 10 EGTA, and 4 Mg-ATP, with the pH adjusted to 7.2. The extracellular (bath) solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.
-
Recording: A high-resistance "gigaseal" is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by applying gentle suction to achieve the whole-cell configuration.[21][22] Membrane currents are recorded using an amplifier and acquisition software. A holding potential of -60 mV is typically used, and voltage ramps or steps are applied to elicit currents.
-
Data Analysis: The effect of the modulator is quantified by measuring the change in current amplitude. Dose-response curves are generated to determine the IC50 or EC50 values.
Intracellular Calcium Imaging
This high-throughput method measures changes in intracellular calcium concentration ([Ca2+]i) in response to TRPC5 modulation.
Experimental Workflow:
Methodology:
-
Cell Preparation: Cells expressing TRPC5 are seeded in a multi-well plate (e.g., 96-well).
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-8, which can cross the cell membrane.[23]
-
Measurement: The plate is placed in a fluorescence plate reader. Baseline fluorescence is recorded before the addition of compounds. The TRPC5 modulator is added, followed by a TRPC5 agonist to stimulate calcium influx.
-
Data Analysis: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured over time.[24] These changes are used to determine the inhibitory or activatory effect of the compound and to calculate IC50 or EC50 values.
References
- 1. Pico145 - powerful new tool for TRPC1/4/5 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Picomolar, selective, and subtype-specific small-molecule inhibition of TRPC1/4/5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Treatment with HC-070, a potent inhibitor of TRPC4 and TRPC5, leads to anxiolytic and antidepressant effects in mice | PLOS One [journals.plos.org]
- 5. Treatment with HC-070, a potent inhibitor of TRPC4 and TRPC5, leads to anxiolytic and antidepressant effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Riluzole activates TRPC5 channels independently of PLC activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Chemical Inhibitor of TRPC4 Channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. | BioWorld [bioworld.com]
- 12. Identification of ML204, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nonselective TRPC channel inhibition and suppression of aminoglycoside-induced premature termination codon readthrough by the small molecule AC1903 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. (–)-Englerin A is a potent and selective activator of TRPC4 and TRPC5 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Riluzole activates TRPC5 channels independently of PLC activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The roles of G proteins in the activation of TRPC4 and TRPC5 transient receptor potential channels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Direct modulation of TRPC ion channels by Gα proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. JCI - Inhibition of the TRPC5 ion channel protects the kidney filter [jci.org]
- 21. Whole Cell Patch Clamp Protocol [protocols.io]
- 22. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 23. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Navigating TRPC5 Inhibition: A Comparative Analysis in Patient-Derived Cell Models
A detailed guide for researchers and drug development professionals on the efficacy of TRPC5 inhibitors, featuring TRPC5-IN-1 (GFB-887) and its alternatives in clinically relevant, patient-derived cell models.
The transient receptor potential canonical 5 (TRPC5) ion channel has emerged as a compelling therapeutic target for a range of pathologies, most notably in proteinuric kidney diseases such as focal segmental glomerulosclerosis (FSGS).[1][2] The overactivation of TRPC5 in podocytes, the specialized cells of the kidney's filtration barrier, is implicated in a detrimental signaling cascade involving the small GTPase Rac1, leading to cytoskeletal damage, podocyte loss, and proteinuria.[2][3][4] Consequently, the development of potent and selective TRPC5 inhibitors is a focal point of intensive research. This guide provides a comparative overview of the preclinical efficacy of the clinical-stage TRPC5 inhibitor GFB-887 (referred to herein as this compound for the purpose of this guide) and other notable TRPC5 inhibitors, with a specific emphasis on their validation in patient-derived cell models.
Comparative Efficacy of TRPC5 Inhibitors
The landscape of TRPC5 inhibitors includes a variety of small molecules with distinct chemical scaffolds and inhibitory profiles. While this compound (GFB-887) has advanced to clinical trials, several other compounds have been instrumental as research tools and serve as important benchmarks for efficacy and selectivity.[5][6][7]
| Inhibitor | Chemical Class | IC50 (hTRPC5) | Patient-Derived Model Application | Key Findings in Patient-Derived Models | Selectivity Profile |
| This compound (GFB-887) | Small Molecule | 37 nM[8] | Human iPSC-derived kidney organoids and podocytes[3] | Protected against protamine sulfate-induced cytoskeletal disruption; reduced pathogenic podocyte migration.[3] | Highly selective for TRPC5. |
| ML204 | Small Molecule | ~1 µM[9] | Human iPSC-derived kidney organoids (as a reference inhibitor)[8] | Used as a positive control for TRPC5 inhibition.[8] | Potent inhibitor of TRPC4 and TRPC5; selective against other TRP channels.[9][10] |
| Clemizole | Benzimidazole | 1.0-1.3 µM[11] | U-87 glioblastoma cell line (patient-derived)[11][12] | Effectively blocked native TRPC5-like currents.[11] | Moderate selectivity; also inhibits TRPC3, TRPC4, and TRPC6 at higher concentrations.[11][12] |
| HC-070 | Methylxanthine | 9.3 nM[13] | SH-SY5Y neuroblastoma cells (patient-derived)[14] | Reduced alpha-synuclein toxicity and associated pathology.[14] | Highly potent inhibitor of TRPC4 and TRPC5.[13] |
| GFB-8438 | Pyridazinone | 180 nM[15] | Not explicitly tested in patient-derived models, but in mouse podocytes.[15][16] | Protected mouse podocytes from protamine sulfate-induced injury.[15][16] | Potent and subtype-selective TRPC5 inhibitor.[15] |
| AC1903 | Benzimidazole derivative | 14.7 µM[12] | Human kidney organoids[17] | Protected podocytes from injury in a puromycin-aminonucleoside induced nephrosis model.[17] | Weak inhibitor of TRPC4; does not inhibit TRPC6.[12] |
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of the mechanism of action and the experimental approaches used to validate these inhibitors, the following diagrams illustrate the key signaling pathway and workflows.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols employed in the assessment of TRPC5 inhibitors.
Generation of Human iPSC-derived Kidney Organoids
This protocol outlines the generation of three-dimensional kidney organoids from human induced pluripotent stem cells (iPSCs), creating a physiologically relevant model for studying kidney diseases.
-
Cell Culture: Human iPSCs are maintained on a suitable matrix in a stem cell medium.
-
Differentiation Induction: To initiate differentiation, iPSCs are dissociated into single cells and aggregated in suspension culture in a medium containing CHIR99021, a GSK3β inhibitor that promotes mesoderm formation.
-
Organoid Formation: After a period of aggregation, the cell clusters are transferred to a basal medium supplemented with FGF9 to promote the development of nephron progenitor cells.
-
Maturation: Organoids are cultured for an extended period to allow for self-organization and the formation of kidney-like structures, including glomeruli and tubules. A high-throughput platform can yield over 500 organoids per week.[8]
-
Quality Control: The reproducibility of organoid generation is confirmed using single-cell RNA sequencing (scRNA-Seq) and NanoString analysis to ensure the presence of key kidney cell types, including podocytes expressing TRPC5.[8]
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for directly measuring the ion channel activity of TRPC5 and the inhibitory effects of compounds.[18][19]
-
Cell Preparation: HEK293 cells stably expressing human TRPC5, or podocytes within kidney organoids, are used for recordings.
-
Recording Setup: A glass micropipette filled with an internal solution is brought into contact with the cell membrane to form a high-resistance seal (gigaseal).
-
Whole-Cell Configuration: The membrane patch is ruptured by gentle suction, allowing for electrical access to the entire cell.
-
Data Acquisition: The cell is voltage-clamped at a holding potential (e.g., -80 mV), and current is recorded in response to voltage ramps (e.g., -80 mV to +80 mV).[8]
-
Inhibitor Application: The TRPC5 inhibitor is applied to the bath solution, and the resulting change in TRPC5 current is measured to determine the IC50 value.[8]
Intracellular Calcium Imaging
This method allows for the measurement of changes in intracellular calcium concentration ([Ca2+]i) upon TRPC5 activation and inhibition.[20][21][22]
-
Cell Loading: Cells (e.g., iPSC-derived podocytes) are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
Fluorescence Microscopy: The cells are imaged using a fluorescence microscope equipped with an excitation wavelength switcher (e.g., 340/380 nm for Fura-2).
-
Stimulation and Inhibition: A TRPC5 activator (e.g., protamine sulfate) is introduced to induce calcium influx.[3] Subsequently, the TRPC5 inhibitor is added, and the change in the fluorescence ratio is monitored over time.
-
Data Analysis: The ratio of fluorescence intensities at the two excitation wavelengths is calculated to determine the relative change in [Ca2+]i.
Rac1 Activation Assay
This biochemical assay is used to quantify the levels of active, GTP-bound Rac1, providing a direct measure of the downstream effects of TRPC5 inhibition.[23][24][25]
-
Cell Lysis: Patient-derived podocytes are treated with a TRPC5 activator and/or inhibitor, followed by lysis in a buffer that preserves GTPase activity.
-
Pull-Down of Active Rac1: The cell lysates are incubated with beads coupled to the p21-binding domain (PBD) of PAK1, which specifically binds to the active, GTP-bound form of Rac1.[23]
-
Western Blotting: The pulled-down proteins are separated by SDS-PAGE and transferred to a membrane. The amount of active Rac1 is detected by immunoblotting with an anti-Rac1 antibody.
-
Quantification: The intensity of the Rac1 band is quantified and normalized to the total Rac1 in the cell lysate to determine the extent of Rac1 activation.
Conclusion
The validation of TRPC5 inhibitors in patient-derived cell models, particularly human iPSC-derived kidney organoids, represents a significant advancement in preclinical drug development for kidney diseases. This compound (GFB-887) has demonstrated promising efficacy in these models, protecting human podocytes from injury and reducing pathogenic cellular behaviors.[3][26] The comparative data presented here for this compound and its alternatives, alongside detailed experimental methodologies, provide a valuable resource for researchers aiming to further investigate the therapeutic potential of TRPC5 inhibition. The continued use of these advanced, patient-derived models will be crucial in translating preclinical findings into effective clinical therapies.
References
- 1. What are TRPC5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Safety and Efficacy of GFB-887, a TRPC5 Channel Inhibitor, in Patients With Focal Segmental Glomerulosclerosis, Treatment-Resistant Minimal Change Disease, or Diabetic Nephropathy: TRACTION-2 Trial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Goldfinch Bio Presents Data on TRPC5 Inhibition as a Target for Proteinuric Kidney Disease and Announces GFB-887 as Lead Drug Program to Treat FSGS - BioSpace [biospace.com]
- 5. | BioWorld [bioworld.com]
- 6. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors | eLife [elifesciences.org]
- 7. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Identification of ML204, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Clemizole hydrochloride is a novel and potent inhibitor of transient receptor potential channel TRPC5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Remarkable Progress with Small-Molecule Modulation of TRPC1/4/5 Channels: Implications for Understanding the Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. HC070, a Transient Receptor Potential Canonical 5 (TRPC5) Channels Inhibitor Ameliorated α-synuclein Preformed Fibrils-Induced Parkinson's Disease: A Neurobehavioural and Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. docs.axolbio.com [docs.axolbio.com]
- 19. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. TRPC5 Is a Ca2+-activated Channel Functionally Coupled to Ca2+-selective Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Characterization of TRPC Channels in a Heterologous System Using Calcium Imaging and the Patch-Clamp Technique | Springer Nature Experiments [experiments.springernature.com]
- 22. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. cellbiolabs.com [cellbiolabs.com]
- 24. Active Rac1 Detection Kit | Cell Signaling Technology [cellsignal.com]
- 25. Rac1 Activation Assay Kit | 17-283 [merckmillipore.com]
- 26. firstwordpharma.com [firstwordpharma.com]
A Comparative Guide to the Long-Term Safety and Efficacy of TRPC5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical 5 (TRPC5) channels are non-selective cation channels that have emerged as promising therapeutic targets for a variety of diseases, including chronic kidney disease, neurological disorders, and certain types of cancer.[1][2] The inhibition of TRPC5 channels can modulate intracellular calcium levels, thereby influencing cellular functions such as cell migration, proliferation, and apoptosis.[1] This guide provides a comparative overview of the long-term safety and efficacy of key TRPC5 inhibitors, with a focus on supporting experimental data and methodologies.
It is important to note that a search for a specific compound designated "TRPC5-IN-1" did not yield any publicly available data. This suggests that "this compound" may be a generic placeholder or an internal compound identifier not yet disclosed in scientific literature. Therefore, this guide will focus on well-characterized TRPC5 inhibitors that are currently in preclinical and clinical development.
Mechanism of Action of TRPC5 Inhibitors
TRPC5 inhibitors achieve their therapeutic effect by blocking the influx of cations, primarily Ca2+, through the TRPC5 channel. This can be accomplished through several mechanisms:
-
Competitive Antagonism: The inhibitor binds to the same site as the channel's natural ligands, preventing activation.[1]
-
Allosteric Modulation: The inhibitor binds to a site distinct from the ligand-binding site, inducing a conformational change that reduces channel activity.[1]
-
Pore Blockade: The inhibitor physically obstructs the ion-conducting pore of the channel.[1]
Comparative Efficacy of TRPC5 Inhibitors
The following table summarizes the available efficacy data for prominent TRPC5 inhibitors.
| Inhibitor | Therapeutic Area | Model | Key Efficacy Findings | Reference |
| GFB-887 | Focal Segmental Glomerulosclerosis (FSGS) | Human (Phase 2 Clinical Trial) | Statistically significant 32% placebo-adjusted mean reduction in proteinuria (UPCR) after 12 weeks of treatment. | [3] |
| FSGS, Treatment-Resistant Minimal Change Disease (TR-MCD), Diabetic Nephropathy (DN) | Human (Phase 2 Clinical Trial Design) | Primary objective is to evaluate the effect of increasing doses on proteinuria. | [4] | |
| GFB-8438 (preclinical analog of GFB-887) | FSGS | Hypertensive deoxycorticosterone acetate (DOCA)-salt rat model | Significantly reduced total protein and albumin concentrations in urine. | [5] |
| Podocyte Injury | In vitro (mouse podocytes) | Protected against protamine sulfate-induced synaptopodin loss and cytoskeletal remodeling. | [5] | |
| AC1903 | FSGS | Transgenic rat model | Inhibited severe proteinuria and prevented podocyte loss. | [2] |
| Hypertensive Proteinuria | Rat model | Demonstrated therapeutic effect. | [2] | |
| ML204 | Podocyte Injury | In vitro (mouse podocytes) | Rescued podocytes from carbachol-mediated cytoskeletal remodeling and protected synaptopodin abundance. | [6] |
| Podocyte Calcium Influx | In vitro and isolated glomeruli | Inhibited protamine sulfate-mediated increases in intracellular Ca2+. | [6] | |
| NU6027 | Traumatic Brain Injury (TBI) | Animal model | Reduced TBI-induced hippocampal neuronal death, zinc accumulation, and cognitive impairment. | [7] |
Comparative Safety and Pharmacokinetics
The long-term safety of TRPC5 inhibition is a key consideration for clinical development. The lack of a significant phenotype in TRPC5 knockout mice suggests a favorable safety profile for targeting this channel.
| Inhibitor | Safety Profile | Pharmacokinetic Profile | Reference |
| GFB-887 | Human (Phase 1 Clinical Trial): Well-tolerated at all single ascending doses. No dose-limiting toxicities or severe adverse events. Most common adverse events were headache and nausea. Slight, asymptomatic reductions in blood pressure at highest doses. | Human (Phase 1 Clinical Trial): Half-life of 55 to 68 hours, consistent with once-daily dosing. | [8] |
| GFB-8438 | Preclinical studies suggest a good safety profile. | Rat: Good metabolic stability in human liver microsomes and hepatocytes, with less stability in rat. | [5] |
Quantitative Potency and Selectivity
The potency and selectivity of TRPC5 inhibitors are critical for minimizing off-target effects.
| Inhibitor | Target | IC50 | Selectivity | Reference |
| GFB-8438 | Human TRPC5 | 0.28 µM (manual patch clamp), 0.18 µM (Qpatch) | Equipotent against TRPC4. Excellent selectivity against TRPC6 and other TRP family members (TRPC3/7, TRPA1, TRPV1/2/3/4/5, and TRPM2/3/4/8). | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of TRPC5 inhibitors.
Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To measure the inhibitory effect of compounds on TRPC5 channel currents.
-
Methodology:
-
HEK293 cells stably or transiently expressing human TRPC5 are used.
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
A ramp voltage protocol (e.g., -100 mV to +100 mV over 1 second) is applied at regular intervals from a holding potential (e.g., 0 mV or -60 mV).
-
TRPC5 channels are activated using a known agonist (e.g., carbachol, Englerin A, or Pb2+).[6][9][10]
-
The test inhibitor is perfused into the bath solution at varying concentrations to determine the concentration-dependent inhibition of the TRPC5-mediated current.
-
The current-voltage (I-V) relationship is analyzed to confirm the characteristic properties of TRPC5 channel activity.
-
In Vitro Podocyte Injury and Cytoskeletal Remodeling Assay
-
Objective: To assess the protective effect of TRPC5 inhibitors on podocyte integrity.
-
Methodology:
-
Cultured mouse or human podocytes are pre-treated with the TRPC5 inhibitor or vehicle control.
-
Podocyte injury is induced using an agonist such as protamine sulfate (PS) or carbachol (Cch).[5][6]
-
Cells are fixed and stained for key cytoskeletal proteins, such as synaptopodin and F-actin (using phalloidin).
-
Changes in protein expression and cytoskeletal organization are visualized and quantified using immunofluorescence microscopy.
-
The ability of the inhibitor to prevent the loss of stress fibers and the reduction of synaptopodin abundance is evaluated.[6]
-
In Vivo Models of Kidney Disease
-
Objective: To evaluate the in vivo efficacy of TRPC5 inhibitors in reducing proteinuria and protecting against kidney damage.
-
Methodology (Example: DOCA-salt hypertensive rat model of FSGS):
-
Uninephrectomized rats are treated with deoxycorticosterone acetate (DOCA) and provided with saline drinking water to induce hypertension and kidney injury.
-
Animals are administered the TRPC5 inhibitor or vehicle daily via oral gavage.
-
Urine is collected periodically (e.g., weekly) to measure total protein and albumin concentrations as indicators of proteinuria.
-
Blood pressure is monitored to assess whether the anti-proteinuric effects are independent of hemodynamic changes.
-
At the end of the study, kidneys are harvested for histological analysis to assess glomerular injury and podocyte loss.[5]
-
Signaling Pathways and Experimental Workflows
TRPC5 Signaling in Podocyte Injury
The TRPC5-Rac1 signaling pathway plays a critical role in podocyte dysfunction and the pathogenesis of proteinuric kidney diseases.[4]
General Workflow for TRPC5 Inhibitor Validation
The validation of a novel TRPC5 inhibitor typically follows a multi-stage process from in vitro characterization to in vivo efficacy studies.
The development of selective and potent TRPC5 inhibitors represents a promising therapeutic strategy for a range of unmet medical needs. Compounds like GFB-887 have demonstrated encouraging safety and efficacy profiles in early clinical trials for chronic kidney diseases. The continued investigation into the long-term effects of TRPC5 inhibition and the development of novel chemical entities will be crucial for translating the therapeutic potential of this target into clinical practice. The experimental frameworks outlined in this guide provide a basis for the rigorous evaluation and comparison of new and existing TRPC5 inhibitors.
References
- 1. What are TRPC5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. TRPC5 in cardiovascular diseases [imrpress.com]
- 3. Goldfinch Bio Announces Positive Preliminary Data from Phase 2 Clinical Trial Evaluating GFB-887 as a Precision Medicine for Patients with Focal Segmental Glomerular Sclerosis (FSGS) - BioSpace [biospace.com]
- 4. Safety and Efficacy of GFB-887, a TRPC5 Channel Inhibitor, in Patients With Focal Segmental Glomerulosclerosis, Treatment-Resistant Minimal Change Disease, or Diabetic Nephropathy: TRACTION-2 Trial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Inhibition of the TRPC5 ion channel protects the kidney filter [jci.org]
- 7. mdpi.com [mdpi.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Stimulation of TRPC5 cationic channels by low micromolar concentrations of lead ions (Pb2+) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Unique responses of the fixed stoichiometric TRPC1–TRPC5 concatemer to G proteins [frontiersin.org]
Safety Operating Guide
Proper Disposal Procedures for TRPC5-IN-1: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds like TRPC5-IN-1 are paramount for ensuring laboratory safety and environmental protection. This guide provides essential information on the disposal of this compound, alongside contextual details regarding its function and relevant experimental protocols.
It is critical to note that this information serves as a general guideline. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for complete and detailed safety and disposal instructions before handling any chemical.
Immediate Safety and Disposal Plan
The disposal of this compound, a selective TRPC5 inhibitor, must be conducted in accordance with local, state, and federal regulations for chemical waste. While a specific SDS for this compound is not publicly available, general procedures for similar laboratory chemicals should be followed.
Key Disposal Steps:
-
Consult the Safety Data Sheet (SDS): Before use, obtain and thoroughly review the SDS for this compound from your supplier. This document contains specific information on hazards, handling, and disposal.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and a lab coat, when handling this compound.[1]
-
Avoid Environmental Release: Prevent the compound from entering drains, water courses, or the soil.[1] Spills should be cleaned up promptly and safely.
-
Waste Collection: Dispose of unused this compound and any contaminated materials (e.g., pipette tips, vials) in a designated, labeled hazardous waste container.
-
Decontamination: Clean any surfaces or equipment that have come into contact with the compound by scrubbing with a suitable solvent, such as alcohol.[1]
-
Waste Disposal: Arrange for the disposal of the hazardous waste container through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 2265215-18-5 | [2] |
| Molecular Formula | C₂₀H₁₆O₆ | [3] |
| Molecular Weight | 328.37 g/mol | [3] |
| Inhibition | 50.5% inhibition of TRPC5 at 3 µM | [2][3] |
| Storage (Powder) | 2 years at -20°C | [3] |
| Storage (in DMSO) | 6 months at -80°C or 2 weeks at 4°C | [3] |
Experimental Protocols and Signaling Pathways
Understanding the context in which this compound is used is crucial for its safe handling. This compound is a selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel, a non-selective cation channel involved in various physiological processes.
General Experimental Workflow for In Vitro Inhibition Assay
A typical experiment to validate the inhibitory effect of this compound would involve the following steps:
TRPC5 Signaling Pathway
TRPC5 channels are involved in calcium signaling pathways and can be activated by G-protein coupled receptors (GPCRs). The diagram below illustrates a simplified signaling cascade leading to the activation of TRPC5 and its subsequent inhibition by this compound.
Disposal Workflow
The following diagram outlines a logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling TRPC5-IN-1
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the selective TRPC5 inhibitor, TRPC5-IN-1, including operational and disposal plans to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound, as identified in its Material Safety Data Sheet (MSDS), are that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, adherence to proper safety protocols is crucial. The following table summarizes the recommended personal protective equipment for handling this compound, based on general laboratory safety standards and the specific hazards of the compound.
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations |
| Eye and Face Protection | Safety glasses with side shields | Goggles and/or a face shield |
| Hand Protection | Disposable nitrile gloves | Double-gloving with nitrile gloves |
| Body Protection | Laboratory coat | --- |
| Foot Protection | Closed-toe shoes | --- |
Note: A thorough hazard assessment of specific laboratory operations should be conducted to determine if additional PPE, such as respiratory protection, is necessary[2][3].
Operational and Handling Plan
A systematic approach to handling this compound will minimize exposure and ensure the integrity of the compound.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage conditions are -20°C for up to two years as a powder and -80°C for up to six months when in DMSO[4][5].
Preparation and Use:
-
Work Area Preparation: Designate a specific area for handling this compound, preferably within a chemical fume hood. Ensure the work area is clean and uncluttered.
-
Donning PPE: Before handling the compound, put on all required PPE as outlined in the table above.
-
Weighing and Reconstitution:
-
When weighing the powdered form, do so in a fume hood to avoid inhalation of any airborne particles.
-
For reconstitution, slowly add the desired solvent (e.g., DMSO) to the vial containing this compound. Cap the vial and vortex until the compound is fully dissolved.
-
-
Experimental Procedures:
-
Conduct all work with solutions of this compound within a fume hood.
-
Avoid direct contact with the skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention if necessary[1].
-
Do not eat, drink, or smoke in the designated work area[1].
-
-
Post-Experiment:
-
Thoroughly clean the work area with an appropriate solvent and decontaminating solution.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory[1].
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Chemical Waste:
-
Dispose of unused this compound and any solutions containing the compound as hazardous chemical waste.
-
Collect all waste in a designated, properly labeled, and sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not release into the environment[1].
-
-
Contaminated Materials:
-
Dispose of all contaminated consumables, such as pipette tips, tubes, and gloves, in the designated hazardous waste container.
-
TRPC5 Signaling Pathway
TRPC5 is a non-selective, calcium-permeable cation channel that is involved in various physiological processes. Its activation can be initiated through G-protein coupled receptors (GPCRs) and the subsequent activation of phospholipase C (PLC)[6][7]. The diagram below illustrates a simplified signaling pathway involving TRPC5 activation.
References
- 1. This compound|2265215-18-5|MSDS [dcchemicals.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. TRPC5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
